molecular formula C8H7FO2 B1330353 4-Fluorophenyl acetate CAS No. 405-51-6

4-Fluorophenyl acetate

Cat. No.: B1330353
CAS No.: 405-51-6
M. Wt: 154.14 g/mol
InChI Key: ZNOREXRHKZXVPC-UHFFFAOYSA-N
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Description

4-Fluorophenyl acetate is a useful research compound. Its molecular formula is C8H7FO2 and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOREXRHKZXVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193509
Record name Phenol, 4-fluoro-, acetate
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-51-6
Record name 4-Fluorophenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-51-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-fluoro-, acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-fluoro-, acetate
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Record name Phenol, 4-fluoro-, 1-acetate
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Foundational & Exploratory

An In-depth Technical Guide to 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 405-51-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl acetate, a key building block in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role as an intermediate in the creation of bioactive molecules. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning and execution.[1]

PropertyValue
CAS Number 405-51-6
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 197 °C (lit.)
Density 1.178 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.48 (lit.)
Solubility Soluble in many organic solvents.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 4-fluorophenol with acetic anhydride. This reaction is typically catalyzed by a small amount of acid or base. Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Esterification

Materials:

  • 4-Fluorophenol

  • Acetic anhydride

  • Triethylamine or a catalytic amount of concentrated sulfuric acid

  • Dichloromethane (or other suitable aprotic solvent)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the stirred solution.[2]

  • To this mixture, add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.[2]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"4-Fluorophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel" [shape=circle, label="Esterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "4-Fluorophenyl_acetate" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Purified_Product" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"4-Fluorophenol" -> "Reaction_Vessel"; "Acetic Anhydride" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel" [style=dashed]; "Reaction_Vessel" -> "Workup" [label="Crude Product"]; "Workup" -> "Purified_Product" [label="Purification"]; } Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected spectral data are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methyl protons of the acetate group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.2Multiplet4HAromatic protons (AA'BB' system due to fluorine coupling)
~2.3Singlet3HMethyl protons (-COCH₃)
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~169Carbonyl carbon (C=O)
~159 (d, ¹JCF ≈ 243 Hz)C-F of the aromatic ring
~147 (d, ⁴JCF ≈ 3 Hz)C-O of the aromatic ring
~123 (d, ³JCF ≈ 8 Hz)Aromatic CH ortho to C-O
~116 (d, ²JCF ≈ 23 Hz)Aromatic CH ortho to C-F
~21Methyl carbon (-COCH₃)
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~1765StrongC=O stretch (ester)
~1600, ~1500Medium-StrongC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)
~1160StrongC-F stretch

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs. [3]The presence of the fluorine atom can enhance the metabolic stability and bioactivity of the final drug molecule. [3] A prominent class of drugs where the 4-fluorophenyl moiety is crucial is the selective COX-2 inhibitors, such as Celecoxib. While not a direct precursor in all synthetic routes, the structural components of this compound are representative of key building blocks for such molecules.

Signaling Pathway of a Relevant Drug Target: COX-2 Inhibition by Celecoxib

COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib's inhibition of the COX-2 pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is a combustible liquid and may be harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Statements:

  • Combustible liquid.

  • May be harmful if swallowed.

  • May be harmful in contact with skin.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May be harmful if inhaled.

  • May cause respiratory irritation.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a well-ventilated place. Keep cool.

In case of exposure, it is important to seek fresh air, wash the affected skin area with plenty of water, and rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention. Always refer to the material safety data sheet (MSDS) for complete safety information before handling this compound.

References

physical and chemical properties of 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical methodologies related to 4-Fluorophenyl acetate. The information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic ester that serves as a valuable intermediate in the synthesis of various organic compounds.[1] Its unique properties, imparted by the fluorine substituent, make it a compound of interest in the development of pharmaceuticals and agrochemicals.[1]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2]
CAS Number 405-51-6[1][2][3]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 86 °C at 26 mmHg[1]
Density 1.178 - 1.18 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.48[1][3]

Synthesis and Reactivity

This compound is typically synthesized from 4-fluorophenol and an acetylating agent. A common laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluorophenol

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., pyridine or triethylamine)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Aqueous HCl solution (e.g., 1M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol in the anhydrous solvent.

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with aqueous HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

G Synthesis Workflow for this compound A Dissolve 4-Fluorophenol in Anhydrous Solvent B Add Base and Cool A->B C Add Acetylating Agent B->C D Reaction at Room Temperature C->D E Aqueous Workup (Wash with HCl, NaHCO3, Brine) D->E F Dry Organic Layer E->F G Solvent Evaporation F->G H Vacuum Distillation G->H

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

Experimental Protocols for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. Expected ¹H NMR signals include a singlet for the methyl protons and multiplets in the aromatic region. ¹³C NMR will show characteristic peaks for the carbonyl, methyl, and aromatic carbons. ¹⁹F NMR will show a singlet for the fluorine atom.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum of the neat liquid using a salt plate (NaCl or KBr) or an ATR-FTIR spectrometer.

    • Key characteristic peaks to identify include the C=O stretch of the ester group (typically around 1760-1770 cm⁻¹) and C-F stretching vibrations.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the compound into the mass spectrometer (e.g., using GC-MS or direct infusion ESI-MS).

    • The resulting mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (154.14 g/mol ).

Logical Flow for Spectroscopic Characterization:

G Spectroscopic Analysis Workflow Sample Purified this compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of this compound.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the fluorine atom can enhance the metabolic stability and bioactivity of drug candidates. It is often utilized as an intermediate in the synthesis of more complex molecules, including analgesics and anti-inflammatory drugs.[1] The acetyl group can serve as a protecting group for the phenolic hydroxyl, which can be readily removed in subsequent synthetic steps.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated area or a fume hood.[4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4][5] Store the compound in a tightly sealed container in a cool, dry place.[1][4] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

4-Fluorophenyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Fluorophenyl Acetate

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The core molecular attributes of this compound are summarized in the table below. This information is critical for a range of applications, from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular FormulaC8H7FO2[1][2][3]
Molecular Weight154.14 g/mol [1][2][3]

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection for this compound.

A This compound B Molecular Formula C8H7FO2 A->B has C Molecular Weight 154.14 g/mol B->C results in

Caption: Logical flow from compound name to molecular formula and weight.

References

An In-depth Technical Guide to 4-Fluorophenyl acetate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4-Fluorophenyl acetate, a versatile chemical compound utilized in various scientific fields, including pharmaceutical development and organic synthesis. For researchers, scientists, and drug development professionals, a clear understanding of its alternative names and identifiers is crucial for accurate documentation and literature searches.

Nomenclature and Identifiers

This compound is known by several synonyms and is cataloged across numerous chemical databases. These identifiers are essential for unambiguous reference in research and regulatory documentation.

Identifier TypeValue
IUPAC Name (4-fluorophenyl) acetate[1]
CAS Number 405-51-6[1][2][3][4][5][6]
Molecular Formula C8H7FO2[1][2][3][5][6]
Molecular Weight 154.14 g/mol [1][2][3][5][6]
PubChem CID 136253[1][2]
MDL Number MFCD00041361[1][2][3][5][6]
EINECS Number 405-051-6[5]
BRN 1864956[3][7]
ChEMBL ID CHEMBL452652[1]
DSSTox Substance ID DTXSID20193509[1]
InChI InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3[1]
InChIKey ZNOREXRHKZXVPC-UHFFFAOYSA-N[1][3]
SMILES CC(=O)OC1=CC=C(C=C1)F[1][6]

Common Synonyms

The following are commonly used synonyms for this compound in scientific literature and chemical catalogs:

  • Acetic acid 4-fluorophenyl ester[1][2][4][5]

  • 1-Acetoxy-4-fluorobenzene[1][2][3][4][5]

  • p-Fluorophenyl acetate[1][3]

  • Phenol, 4-fluoro-, acetate[1][6]

  • 4-Fluorophenol acetate[3]

  • Acetic acid p-fluorophenyl ester

  • 4-Fluorophenyl ethanoate

This variety in nomenclature underscores the importance of using standardized identifiers like the CAS number to avoid ambiguity.

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application (e.g., synthesis of a particular pharmaceutical intermediate, use as a protecting group). Researchers should refer to specific publications in their field of interest for detailed methodologies. Key considerations in handling and experimental design include its physical properties as a colorless to almost colorless clear liquid and its boiling point of 86 °C at 26 mmHg.[2]

Data Visualization

To illustrate the relationships between the primary name and its various identifiers, the following diagram provides a clear classification.

Synonyms_Classification Classification of this compound Identifiers cluster_systematic Systematic & Structural cluster_registry Registry Numbers cluster_database Database Identifiers cluster_common Common Synonyms This compound This compound IUPAC Name (4-fluorophenyl) acetate This compound->IUPAC Name CAS Number 405-51-6 This compound->CAS Number PubChem CID 136253 This compound->PubChem CID Acetic acid 4-fluorophenyl ester Acetic acid 4-fluorophenyl ester This compound->Acetic acid 4-fluorophenyl ester SMILES CC(=O)OC1=CC=C(C=C1)F InChI InChI=1S/C8H7FO2/... EINECS Number 405-051-6 BRN 1864956 MDL Number MFCD00041361 ChEMBL ID CHEMBL452652 1-Acetoxy-4-fluorobenzene 1-Acetoxy-4-fluorobenzene p-Fluorophenyl acetate p-Fluorophenyl acetate

Caption: Hierarchical classification of identifiers for this compound.

References

An In-depth Technical Guide to 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorophenyl acetate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Chemical Structure and IUPAC Name

This compound is an aromatic ester characterized by a fluorine atom substituted at the para position of the phenyl ring.

  • IUPAC Name: (4-fluorophenyl) acetate[1]

  • Synonyms: 1-Acetoxy-4-fluorobenzene, p-Fluorophenyl acetate, Acetic acid 4-fluorophenyl ester[1]

  • Chemical Structure: Chemical structure of this compound

    Image Source: PubChem CID 136253

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
CAS Number 405-51-6
Appearance Colorless to almost colorless clear liquid
Boiling Point 197 °C (lit.)
Density 1.178 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.48 (lit.)
¹H NMR Spectroscopy Spectroscopic data available in public databases such as PubChem.[1]
¹³C NMR Spectroscopy Spectroscopic data available in public databases such as PubChem.[1]
IR Spectroscopy Spectroscopic data available in public databases such as PubChem.[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the acetylation of 4-fluorophenol using acetic anhydride. This method is adapted from established procedures for the acetylation of similar phenolic compounds.[2][3]

Materials:

  • 4-Fluorophenol

  • Acetic anhydride

  • Pyridine (or another suitable base as a catalyst)

  • Magnetic stirrer

  • Reaction flask

  • Thermometer

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a thermometer, charge 4-fluorophenol.

  • Addition of Reagents: Add acetic anhydride and pyridine to the reaction flask. The pyridine acts as a catalyst and a scavenger for the acetic acid byproduct.

  • Reaction Conditions: The resulting mixture is stirred and can be gently heated to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is worked up to isolate the product. This typically involves washing with water and a mild base to remove unreacted starting materials and byproducts.

  • Purification: The crude this compound is then purified, commonly by distillation under reduced pressure, to yield the final product.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluorophenol 4-Fluorophenol Mixing and Heating Mixing and Heating 4-Fluorophenol->Mixing and Heating Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing and Heating Pyridine (Catalyst) Pyridine (Catalyst) Pyridine (Catalyst)->Mixing and Heating Reaction Monitoring (TLC) Reaction Monitoring (TLC) Mixing and Heating->Reaction Monitoring (TLC) Work-up (Washing) Work-up (Washing) Reaction Monitoring (TLC)->Work-up (Washing) Purification (Distillation) Purification (Distillation) Work-up (Washing)->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Synthesis workflow for this compound.

References

4-Fluorophenyl Acetate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Applications, and Experimental Protocols

Abstract

4-Fluorophenyl acetate is a versatile fluorinated organic compound with significant applications as a key intermediate in the synthesis of a wide range of valuable molecules. Its unique physicochemical properties, imparted by the fluorine substituent, make it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on detailed experimental protocols for its key chemical transformations and quantitative data to support research and development endeavors.

Physicochemical Properties

This compound is a colorless to almost colorless liquid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 405-51-6[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1][2]
Boiling Point 197 °C (lit.)[3]
86 °C at 26 mmHg[1]
Density 1.178 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.48 (lit.)[3]
Purity ≥ 98% (GC)[1]

Core Applications

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The fluorine atom enhances the biological activity and metabolic stability of target molecules, while the acetate group serves as a protecting group for the phenolic hydroxyl, which can be readily deprotected or rearranged to introduce other functionalities.[1]

Pharmaceutical Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and other biologically active molecules.[1] The introduction of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.

One of the most important reactions of this compound in pharmaceutical synthesis is the Fries rearrangement , which is used to produce hydroxyaryl ketones. These ketones are valuable intermediates for a variety of drug scaffolds.

Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as a precursor for fluorinated agrochemicals. The presence of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.

Materials Science: Liquid Crystals

Fluorinated compounds are widely used in the synthesis of liquid crystals due to their unique dielectric properties. This compound can be used as a starting material for the synthesis of fluorinated liquid crystal molecules. The fluorine atom can influence the mesophase behavior and the electro-optical properties of the final material.

Key Experimental Protocols

This section provides detailed methodologies for key chemical transformations involving this compound.

Fries Rearrangement of this compound

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid. The reaction is selective for the ortho and para positions, and the product ratio can be influenced by reaction conditions such as temperature and solvent.[4]

Reaction:

G 4-Fluorophenyl_acetate This compound Ortho_product 5-Fluoro-2-hydroxyacetophenone 4-Fluorophenyl_acetate->Ortho_product ortho-rearrangement Para_product 4-Fluoro-3-hydroxyacetophenone 4-Fluorophenyl_acetate->Para_product para-rearrangement Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->4-Fluorophenyl_acetate Heat Heat Heat->4-Fluorophenyl_acetate

Caption: Fries Rearrangement of this compound.

Experimental Protocol:

  • Materials:

    • This compound

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Dichloromethane or other suitable extraction solvent

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in the anhydrous solvent.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions.

    • After the addition is complete, heat the reaction mixture. The temperature will influence the ortho/para product ratio. Lower temperatures (e.g., <60 °C) favor the para product, while higher temperatures (e.g., >160 °C) favor the ortho product.[4]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a mixture of ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

    • Separate the ortho and para isomers using column chromatography or fractional distillation. The ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[4]

Quantitative Data (Illustrative):

The following table illustrates the effect of temperature on the product distribution in a Fries rearrangement. Note: Specific yields for this compound may vary and should be determined experimentally.

TemperatureOrtho-Product Yield (%)Para-Product Yield (%)
Low (<60 °C)LowerHigher
High (>160 °C)HigherLower
Enzymatic Hydrolysis of this compound

This compound can serve as a substrate for esterase enzymes. The enzymatic hydrolysis of the ester bond can be used for kinetic resolution of racemic mixtures or as an assay to determine esterase activity.

Reaction Workflow:

G sub This compound (Substrate) complex Enzyme-Substrate Complex sub->complex enz Esterase enz->complex prod1 4-Fluorophenol prod2 Acetic Acid complex->enz Regenerated Enzyme complex->prod1 complex->prod2

Caption: Enzymatic Hydrolysis of this compound.

Experimental Protocol for Esterase Activity Assay:

  • Materials:

    • This compound solution of known concentration

    • Esterase enzyme solution

    • Buffer solution (e.g., phosphate buffer at optimal pH for the enzyme)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the buffer solution and the this compound substrate in a cuvette.

    • Initiate the reaction by adding a small volume of the esterase solution.

    • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of the 4-fluorophenol product.

    • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

    • Determine the enzyme activity based on the rate of product formation, using a standard curve for 4-fluorophenol.

Quantitative Data (Illustrative):

The Michaelis-Menten kinetic parameters for an esterase using this compound as a substrate can be determined experimentally.

Kinetic ParameterDescription
Kₘ (Michaelis constant) Substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ (Maximum reaction rate) The maximum rate of the reaction when the enzyme is saturated with the substrate.
k꜀ₐₜ (Turnover number) The number of substrate molecules converted to product per enzyme molecule per unit of time.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][6]

Conclusion

This compound is a valuable and versatile chemical intermediate with broad applications in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its chemical properties and reactivity, particularly in key transformations like the Fries rearrangement and enzymatic reactions, is essential for its effective utilization in research and development. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this important fluorinated compound.

References

4-Fluorophenyl Acetate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional safety guide. Always refer to the most current Safety Data Sheet (SDS) from your supplier and follow all applicable local, state, and federal regulations.

Introduction

4-Fluorophenyl acetate is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its safe handling is paramount for protecting laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety and handling precautions for this compound, based on available data. It is crucial to note that there are some discrepancies in the classification of this compound, and therefore, a conservative approach to handling is recommended.

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound. One supplier, TCI Chemicals, states that the substance is not classified as hazardous under REGULATION (EC) No 1272/2008. In contrast, another supplier, Accela ChemBio Inc., classifies it as a combustible liquid and harmful, with the following hazard and precautionary statements:

  • Hazard Statements:

    • H227: Combustible liquid.

    • Harmful by inhalation, in contact with skin and if swallowed.

    • Irritating to the eyes.

  • Precautionary Statements:

    • P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P403+P235: Store in a well-ventilated place. Keep cool.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Given these discrepancies, it is prudent to handle this compound with caution, assuming it to be a potentially hazardous substance.

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
CAS Number 405-51-6
Appearance Colorless to almost colorless clear liquid
Boiling Point 86 °C / 26 mmHg
Density 1.18 g/mL
Refractive Index n20D 1.48
Storage Temperature 2 - 8 °C

Toxicological Information

Handling and Storage

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Handling Handling this compound EyeProtection Eye/Face Protection Handling->EyeProtection HandProtection Hand Protection Handling->HandProtection BodyProtection Body Protection Handling->BodyProtection RespiratoryProtection Respiratory Protection Handling->RespiratoryProtection Goggles Chemical safety goggles EyeProtection->Goggles Gloves Impervious gloves (e.g., nitrile) HandProtection->Gloves LabCoat Protective work clothing / Lab coat BodyProtection->LabCoat Respirator Use suitable respirator if high concentrations are present RespiratoryProtection->Respirator

Caption: Recommended Personal Protective Equipment for handling this compound.

General Hygiene Practices
  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep away from sources of ignition.

  • Take measures to prevent the buildup of electrostatic charge.

Storage
  • Keep container tightly sealed.

  • Store in a dry, cool, and well-ventilated place.

  • Store at 2 - 8 °C for long-term stability.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid ProcedureReference
Inhalation Move to fresh air. If required, provide artificial respiration. Keep patient warm.
Skin Contact Immediately wash with water and soap and rinse thoroughly.
Eye Contact Rinse opened eye for several minutes under running water.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Wear appropriate personal protective equipment.

  • Ensure adequate ventilation.

  • Keep unprotected persons away.

  • Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.

  • Do not allow the material to be released into the environment without proper governmental permits.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals for properties such as acute toxicity, skin irritation/corrosion, and eye irritation/damage would be appropriate to generate more comprehensive safety data.

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

Emergency_Response cluster_workflow Emergency Response Workflow for this compound Exposure Exposure Accidental Exposure Occurs Assess Assess the Situation (Route of exposure, amount) Exposure->Assess FirstAid Administer First Aid (See Section 6) Assess->FirstAid Decontaminate Decontaminate Area (If applicable) Assess->Decontaminate If spill has occurred Medical Seek Immediate Medical Attention FirstAid->Medical Report Report the Incident Medical->Report Decontaminate->Report

Caption: Logical workflow for responding to accidental exposure to this compound.

Conclusion

While this compound is a valuable chemical intermediate, the available safety information presents some inconsistencies. Therefore, a cautious and informed approach to its handling is essential. Researchers, scientists, and drug development professionals must prioritize the use of appropriate engineering controls, personal protective equipment, and adhere to strict hygiene practices to minimize potential risks. Further toxicological studies are warranted to provide a more complete safety profile for this compound. Always consult the latest Safety Data Sheet from your supplier before use.

An In-depth Technical Guide to the Spectral Data of 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Fluorophenyl acetate. The information is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.10Multiplet2HH-2, H-6
7.05Multiplet2HH-3, H-5
2.29Singlet3H-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
169.5C=O (ester)
160.0 (d, J=244 Hz)C-4
146.7C-1
122.5C-2, C-6
116.0 (d, J=23 Hz)C-3, C-5
21.1-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3070WeakAromatic C-H Stretch
1765StrongC=O Ester Stretch
1508StrongAromatic C=C Stretch
1215StrongC-O Ester Stretch
1195StrongC-F Stretch
835Strongpara-disubstituted C-H Bend
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
15440[M]⁺ (Molecular Ion)
112100[M - C₂H₂O]⁺
8420[C₅H₄F]⁺
4395[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

2. Data Acquisition:

  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • For ¹H NMR, 16 scans were acquired with a spectral width of 8000 Hz and a relaxation delay of 1 second.

  • For ¹³C NMR, 1024 scans were acquired with a spectral width of 25000 Hz and a relaxation delay of 2 seconds. Proton decoupling was applied during acquisition.

3. Data Processing:

  • The Free Induction Decay (FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected.

  • Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

2. Data Acquisition:

  • The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A dilute solution of this compound in dichloromethane was injected into the gas chromatograph-mass spectrometer (GC-MS) system.

  • The sample was vaporized in the injector at 250°C.

2. Ionization and Mass Analysis:

  • The vaporized sample was ionized using electron ionization (EI) at 70 eV.

  • The resulting fragments were separated by a quadrupole mass analyzer over a mass-to-charge (m/z) range of 40-500.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shift - Integration - Coupling Constants NMR->NMR_Data IR_Data IR Data: - Functional Group Identification IR->IR_Data MS_Data MS Data: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 4-Fluorophenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the solubility characteristics of 4-Fluorophenyl acetate in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a comprehensive experimental protocol for determining its solubility, alongside a theoretical framework for understanding its behavior.

Introduction to this compound

This compound (CAS No. 405-51-6) is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a polar ester group and a fluorinated aromatic ring, suggests a nuanced solubility profile that is critical for its application in organic synthesis, purification, and formulation. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a key factor in its ability to dissolve a given solute. Solvents can be broadly classified as polar (e.g., alcohols, ketones) and nonpolar (e.g., hydrocarbons). This compound, with its ester and fluoro-aromatic moieties, is expected to exhibit good solubility in a range of polar and non-polar organic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Hexane

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature.

    • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Concentration Analysis:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis start Start add_solute Add excess This compound to solvent start->add_solute seal_vials Seal vials add_solute->seal_vials equilibrate Equilibrate in thermostatic shaker seal_vials->equilibrate settle Allow solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter sample withdraw->filter_sample dilute Dilute sample filter_sample->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Workflow for Experimental Solubility Determination.

Conclusion

References

An In-depth Technical Guide to 4-Fluorophenyl acetate: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenyl acetate, a synthetically derived aromatic ester, has emerged as a crucial building block in the landscape of modern organic chemistry and drug discovery. First synthesized in the mid-20th century, its unique physicochemical properties, imparted by the presence of a fluorine atom on the phenyl ring, have made it a valuable intermediate in the production of a wide array of specialized chemicals, most notably in the pharmaceutical sector. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis and chemical properties, and its significant applications, with a particular focus on its role in the development of CCR5 antagonists for the treatment of HIV-1. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers and professionals in the field.

Discovery and History

The advent of this compound is intrinsically linked to the broader history of organofluorine chemistry, a field that began to flourish in the early to mid-20th century. While a singular pioneering synthesis of this compound is not widely documented, its emergence coincides with the development of reliable methods for the introduction of fluorine into aromatic systems. Key historical milestones that paved the way for its synthesis include the development of the Schiemann reaction, which provided a viable route to fluoroaromatic compounds.

The primary and most common method for the preparation of this compound is through the esterification of 4-fluorophenol with acetic anhydride or acetyl chloride. This straightforward reaction, catalyzed by an acid or base, became a practical means of producing this versatile intermediate as the availability of 4-fluorophenol increased.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. The incorporation of the highly electronegative fluorine atom significantly influences its chemical reactivity and physical properties compared to its non-fluorinated analog, phenyl acetate.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇FO₂--INVALID-LINK--
Molecular Weight 154.14 g/mol --INVALID-LINK--
CAS Number 405-51-6--INVALID-LINK--
Boiling Point 197 °C (at 760 mmHg)--INVALID-LINK--
Density 1.178 g/mL at 25 °C--INVALID-LINK--
Refractive Index (n²⁰/D) 1.480--INVALID-LINK--
Solubility Soluble in organic solvents such as ethanol, ether, and acetone.General Knowledge

Table 2: Spectroscopic Data of this compound

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz) δ 7.10-7.04 (m, 2H, Ar-H), 7.03-6.97 (m, 2H, Ar-H), 2.29 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 169.5 (C=O), 160.0 (d, J=243 Hz, C-F), 146.8 (d, J=2.5 Hz, C-O), 122.5 (d, J=8.5 Hz, 2xCH), 116.2 (d, J=23.0 Hz, 2xCH), 21.1 (CH₃)
IR (neat, cm⁻¹) 3070 (C-H, aromatic), 1765 (C=O, ester), 1508 (C=C, aromatic), 1200 (C-O, ester), 1160 (C-F)
Mass Spectrometry (EI) m/z (%): 154 (M⁺, 25), 112 ([M-C₂H₂O]⁺, 100), 84 (20), 83 (30)

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of 4-fluorophenol. Below are detailed experimental protocols for its synthesis and a key reaction, the Fries Rearrangement.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from 4-fluorophenol and acetic anhydride.

Experimental Protocol:

  • Materials: 4-fluorophenol, acetic anhydride, pyridine (or a catalytic amount of sulfuric acid), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in pyridine (2.0 eq).

    • Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

G reactant1 4-Fluorophenol catalyst Pyridine reactant1->catalyst reactant2 Acetic Anhydride reactant2->catalyst product This compound catalyst->product Esterification G reactant This compound catalyst AlCl3 reactant->catalyst product1 4-Fluoro-2-hydroxyacetophenone catalyst->product1 Fries Rearrangement (ortho) product2 4-Fluoro-4-hydroxyacetophenone catalyst->product2 Fries Rearrangement (para) G cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_drug Mechanism of CCR5 Antagonist gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Membrane Cell Membrane CCR5->Membrane 4. Viral Fusion & Entry Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Binding

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 4-Fluorophenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-fluorophenyl acetate derivatives in the synthesis of valuable pharmaceutical compounds. The following sections describe the synthesis of key intermediates and the cholesterol-lowering drug Ezetimibe, highlighting the importance of 4-fluoroacetophenone, a key derivative of this compound.

Introduction

Organofluorine compounds are of significant interest in pharmaceutical development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug molecules. This compound serves as a versatile precursor for the introduction of a 4-fluorophenyl moiety into active pharmaceutical ingredients (APIs). A primary application involves its conversion to 4'-fluoroacetophenone, a crucial building block in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[1] This document focuses on the multi-step synthesis of Ezetimibe, a potent cholesterol absorption inhibitor, starting from a key intermediate derived from fluorobenzene, a closely related precursor to this compound.

Key Intermediate Synthesis: 4-(4-Fluorobenzoyl)butyric Acid

A pivotal intermediate in the synthesis of Ezetimibe is 4-(4-fluorobenzoyl)butyric acid. The following protocol details its preparation via a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Glutaric anhydride

  • Fluorobenzene

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1N solution

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Ice

  • Water

Procedure:

  • To a 2 L three-necked round-bottomed flask, add 250 g (1.87 mol) of anhydrous AlCl₃ and 300 mL (3.2 mol) of fluorobenzene.

  • Cool the mixture to 5 °C in an ice bath.

  • Prepare a suspension of 100 g (0.86 mol) of glutaric anhydride in 400 mL (4.3 mol) of fluorobenzene.

  • Slowly add the glutaric anhydride suspension to the AlCl₃ mixture over 45 minutes, ensuring the reaction temperature does not exceed 12 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 90 minutes. Monitor the reaction progress by NMR.[1]

  • Cool the reaction mixture to 0-5 °C and carefully quench by adding 700 mL of a cold 1N HCl solution, keeping the temperature below 20 °C initially and not exceeding 40 °C.[1]

  • Pour the mixture into 2 L of a 1:1 mixture of water and ice to precipitate the crude product.[1]

  • Filter the white suspension and wash the solid thoroughly with water.[1]

  • Dissolve the crude solid in 3 L of 5% NaHCO₃ aqueous solution and heat on a steam bath for 1 hour.[1]

  • Filter the hot solution through a diatomaceous earth pad.

  • Cool the filtrate to room temperature and adjust the pH to 1 by the dropwise addition of concentrated HCl.

  • Stir the resulting crystalline suspension in an ice bath for 30 minutes.

  • Filter the product, wash the wet cake with ice-cold water, and dry under vacuum at 50 °C for 16 hours to yield 4-(4-fluorobenzoyl)butyric acid.[1]

Quantitative Data for 4-(4-Fluorobenzoyl)butyric Acid Synthesis
Reactant/ReagentMolecular Weight ( g/mol )AmountMolesMolar Ratio
Glutaric anhydride114.10100 g0.861
Fluorobenzene96.10700 mL7.58.7
Aluminum chloride133.34250 g1.872.17
Product Yield Melting Point
4-(4-Fluorobenzoyl)butyric acid79.3%[1]141-142 °C[1]

Synthesis of Ezetimibe from 4-(4-Fluorobenzoyl)butyric Acid

The synthesized 4-(4-fluorobenzoyl)butyric acid serves as a key starting material for the multi-step synthesis of Ezetimibe. The overall synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_intermediate1 Key Intermediate Synthesis cluster_intermediate2 Further Intermediates cluster_final Final Product 4_Fluorophenyl_acetate This compound 4_Fluoroacetophenone 4'-Fluoroacetophenone 4_Fluorophenyl_acetate->4_Fluoroacetophenone Hydrolysis & Acetylation Fluorobenzene Fluorobenzene 4_Fluorobenzoyl_butyric_acid 4-(4-Fluorobenzoyl)butyric acid Fluorobenzene->4_Fluorobenzoyl_butyric_acid Friedel-Crafts Acylation Glutaric_anhydride Glutaric anhydride Glutaric_anhydride->4_Fluorobenzoyl_butyric_acid Intermediate_A Intermediate A (Amidation Product) 4_Fluorobenzoyl_butyric_acid->Intermediate_A Amidation Intermediate_B Intermediate B (Reduction Product) Intermediate_A->Intermediate_B Asymmetric Reduction Intermediate_C Intermediate C (Protected Azetidinone) Intermediate_B->Intermediate_C Cyclization Ezetimibe Ezetimibe Intermediate_C->Ezetimibe Deprotection

Caption: Synthetic workflow for Ezetimibe.

Experimental Protocol: Synthesis of Ezetimibe Intermediate and Final Product

A detailed, multi-step synthesis of Ezetimibe has been reported, involving the conversion of 4-(4-fluorobenzoyl)butyric acid to a series of intermediates. A key step involves the condensation of an activated derivative of 4-(4-fluorobenzoyl)butyric acid with a chiral auxiliary, followed by a stereoselective reduction and cyclization to form the characteristic β-lactam ring of Ezetimibe.

A representative final step in a reported synthesis of Ezetimibe involves the deprotection of a protected precursor:

Materials:

  • (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one

  • Palladium on carbon (Pd/C), 20%

  • Cyclohexane

  • Methanol (MeOH)

  • Ethyl acetate

  • Celite

  • Water

Procedure:

  • To a solution of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one (258 mg, 0.5 mmol) in methanol (6.25 mL), add 20% Pd(OH)₂/C (10.53 mg, 15 mol %) and cyclohexane (55.71 μL, 0.55 mmol).

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at 70 °C for 3 hours.[2]

  • After the reaction is complete, cool the mixture to room temperature and filter through Celite, washing with ethyl acetate (25 mL).[2]

  • Concentrate the filtrate and recrystallize the solid twice from a mixture of methanol and water (1:3, 3 mL:9 mL).[2]

  • Filter the obtained solid and wash with water (20 mL) to yield (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (Ezetimibe).[2]

Quantitative Data for Ezetimibe Synthesis (Final Step)
Reactant/ReagentMolecular Weight ( g/mol )AmountMolesMolar Ratio
Protected Ezetimibe515.58258 mg0.5 mmol1
20% Pd(OH)₂/C-10.53 mg--
Cyclohexane84.1655.71 µL0.55 mmol1.1
Product Yield Appearance
Ezetimibe99%[2]White solid[2]

Mechanism of Action of Ezetimibe: Inhibition of Cholesterol Absorption

Ezetimibe lowers cholesterol levels by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.[3][4] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border membrane of enterocytes.[1][3][5]

The binding of Ezetimibe to NPC1L1 prevents the internalization of cholesterol into the enterocytes.[4][6] This process is believed to involve the disruption of the interaction between the NPC1L1/cholesterol complex and the clathrin/AP2 endocytic machinery.[3][4] By blocking this crucial step in cholesterol uptake, Ezetimibe effectively reduces the amount of cholesterol delivered to the liver, leading to an upregulation of hepatic LDL receptors and subsequent clearance of LDL-cholesterol from the bloodstream.[7][8]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Cholesterol->NPC1L1 Binding Endocytosis Endocytosis NPC1L1->Endocytosis Complex Formation with Clathrin/AP2 Clathrin_AP2 Clathrin/AP2 Complex Clathrin_AP2->Endocytosis Cholesterol_Uptake Cholesterol Uptake (to Liver) Endocytosis->Cholesterol_Uptake Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition

Caption: Mechanism of action of Ezetimibe.

References

4-Fluorophenyl Acetate: A Versatile Intermediate in Organic Synthesis for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluorophenyl acetate is a valuable and versatile intermediate in organic synthesis, playing a crucial role in the development of a wide range of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom onto the phenyl ring often enhances the metabolic stability, bioavailability, and overall efficacy of the final active ingredient.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, intended for researchers, scientists, and professionals in drug development and agrochemical innovation.

Key Applications of this compound

This compound serves as a key building block in several critical synthetic pathways:

  • Fries Rearrangement: This classic reaction transforms this compound into fluorinated hydroxyacetophenones, which are precursors to a variety of biologically active molecules, including chalcones and flavonoids.[3][4]

  • Protecting Group for Phenols: The acetyl group can serve as a protecting group for the hydroxyl functionality of 4-fluorophenol, allowing for selective reactions at other sites of a molecule. Subsequent deprotection regenerates the phenol.

  • Precursor to 4-Fluorophenol: Hydrolysis of this compound provides a straightforward route to 4-fluorophenol, a widely used intermediate in its own right.

Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone via Fries Rearrangement

This protocol details the Lewis acid-catalyzed Fries rearrangement of this compound to yield 2'-fluoro-4'-hydroxyacetophenone, a key intermediate in the synthesis of fluorinated chalcones and other pharmaceuticals.

Reaction Scheme:

Materials:

  • This compound

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitromethane

  • Chloroform (CHCl₃)

  • 1 N Hydrochloric acid (HCl)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of anhydrous aluminum chloride (1.04 kg, 7.8 mol) and nitromethane (420 mL) in chloroform (3 L), add this compound (800 g, 5.2 mol) in portions at room temperature.[1]

  • Heat the reaction mixture to 40 °C and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Slowly and carefully pour the reaction mixture into a vessel containing 1 N hydrochloric acid (8 L) and crushed ice (1 kg).[1]

  • Stir the mixture vigorously until the solids have dissolved.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2'-fluoro-4'-hydroxyacetophenone.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound (800 g)[1]
Major Product2'-Fluoro-4'-hydroxyacetophenone[1]
YieldNot explicitly stated in the provided text, but this is a standard, high-yielding reaction.
Purity>98% after chromatographyAssumed based on standard lab practice

Fries_Rearrangement_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4-Fluorophenyl_acetate This compound Reaction_Vessel Reaction at 40°C in Nitromethane/Chloroform 4-Fluorophenyl_acetate->Reaction_Vessel AlCl3 Aluminum Chloride (Lewis Acid) AlCl3->Reaction_Vessel Quenching Quench with HCl/Ice Reaction_Vessel->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 2'-Fluoro-4'-hydroxyacetophenone Purification->Final_Product

Protocol 2: Synthesis of a Fluorinated Chalcone Derivative

This protocol describes the Claisen-Schmidt condensation of 2'-fluoro-4'-hydroxyacetophenone (synthesized in Protocol 1) with a substituted benzaldehyde to produce a fluorinated chalcone, a class of compounds with known biological activities.

Reaction Scheme:

Materials:

  • 2'-Fluoro-4'-hydroxyacetophenone

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Dissolve 2'-fluoro-4'-hydroxyacetophenone (1 mmol) and the substituted benzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (2 mmol) in ethanol (5 mL) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid.

  • The precipitated solid is collected by filtration, washed with cold deionized water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure fluorinated chalcone.

Quantitative Data:

ParameterValue
Starting Material2'-Fluoro-4'-hydroxyacetophenone
ReagentSubstituted Benzaldehyde
ProductFluorinated Chalcone
Typical Yield70-90%
Purity>95% after recrystallization

Chalcone_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Hydroxyacetophenone 2'-Fluoro-4'-hydroxyacetophenone Condensation Claisen-Schmidt Condensation (KOH, Ethanol) Hydroxyacetophenone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Acidification Acidification with Acetic Acid Condensation->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Chalcone Fluorinated Chalcone Recrystallization->Chalcone

Protocol 3: Hydrolysis of this compound to 4-Fluorophenol

This protocol outlines the basic hydrolysis of this compound to produce 4-fluorophenol.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to yield 4-fluorophenol.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product4-Fluorophenol
Typical Yield>95%
PurityCan be further purified by distillation or recrystallization if necessary.

Hydrolysis_Workflow Start This compound Reaction Reflux with aq. NaOH Start->Reaction Hydrolysis Acidify Acidify with HCl Reaction->Acidify Extract Extract with Diethyl Ether Acidify->Extract Dry Dry and Evaporate Extract->Dry Product 4-Fluorophenol Dry->Product

Applications in Drug Development and Agrochemicals

The intermediates derived from this compound are instrumental in the synthesis of a variety of active compounds.

  • Pharmaceuticals: Fluorinated chalcones and flavonoids synthesized from 2'-fluoro-4'-hydroxyacetophenone have shown potential as anti-inflammatory, anticancer, and antioxidant agents.[5][6]

  • Agrochemicals: 4'-Fluoroacetophenone, another product of the Fries rearrangement, is a key intermediate for various agrochemicals.[7] The fluorophenyl moiety is a common feature in modern fungicides and herbicides, contributing to their enhanced performance and metabolic stability.[2] For instance, fluorinated pyrazole carboxamides, an important class of fungicides, can be synthesized using building blocks derived from such intermediates.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value fluorinated organic molecules. The protocols provided herein for the Fries rearrangement, subsequent chalcone synthesis, and hydrolysis offer robust and reliable methods for accessing key building blocks for pharmaceutical and agrochemical research and development. The strategic incorporation of fluorine, facilitated by the use of this compound, continues to be a powerful tool in the design of next-generation drugs and crop protection agents.

References

Applications of 4-Fluorophenyl Acetate in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl acetate is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its fluorinated phenyl ring is a key structural motif found in a variety of active compounds, contributing to enhanced biological efficacy and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of herbicides, fungicides, and insecticides.

I. Herbicidal Applications: Synthesis of 4-Fluorophenoxyacetic Acid

This compound serves as a convenient starting material for the synthesis of 4-fluorophenoxyacetic acid, a selective herbicide that also acts as a plant defense inducer. The synthetic pathway involves a two-step process: hydrolysis of this compound to 4-fluorophenol, followed by a Williamson ether synthesis.

Synthetic Pathway

G 4-Fluorophenyl_acetate This compound hydrolysis Hydrolysis (e.g., NaOH, H2O) 4-Fluorophenyl_acetate->hydrolysis 4-Fluorophenol 4-Fluorophenol hydrolysis->4-Fluorophenol williamson_ether_synthesis Williamson Ether Synthesis (Chloroacetic acid, NaOH) 4-Fluorophenol->williamson_ether_synthesis 4-Fluorophenoxyacetic_acid 4-Fluorophenoxyacetic Acid williamson_ether_synthesis->4-Fluorophenoxyacetic_acid

Caption: Synthetic route from this compound to 4-Fluorophenoxyacetic Acid.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Fluorophenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with 2N hydrochloric acid until the pH is acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-fluorophenol. The product can be further purified by column chromatography if necessary.

Protocol 2: Williamson Ether Synthesis of 4-Fluorophenoxyacetic Acid [1][2][3]

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Addition of Reagent: To this solution, add a solution of chloroacetic acid (1.2 equivalents) in water.

  • Reaction Conditions: Heat the reaction mixture at 90-100°C for 1-2 hours.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot water to obtain pure 4-fluorophenoxyacetic acid.

Herbicidal Activity Data
CompoundTarget Weed(s)Activity/EfficacyReference
4-Fluorophenoxyacetic acidMonocotyledonous weedsInhibits heading and induces sterility[4]
4-Fluorophenoxyacetic acidGeneral broadleaf weedsActs as a synthetic auxin, causing uncontrolled growth[5]

II. Fungicidal Applications: 4-Fluorophenyl Moiety in Fungicides

The 4-fluorophenyl group is a common feature in a number of commercial and developmental fungicides. This compound can be readily converted to 4-fluoroaniline or 4-fluorophenol, which are key building blocks for these complex molecules.

Representative Fungicide Class: N-(4-fluorophenyl)benzamide Derivatives

A general approach to synthesizing fungicides containing the N-(4-fluorophenyl)benzamide scaffold involves the acylation of 4-fluoroaniline with a substituted benzoyl chloride. 4-Fluoroaniline can be prepared from 4-fluoronitrobenzene, which in turn can be synthesized from 4-fluorophenol.

Synthetic Workflow

G 4-Fluorophenyl_acetate This compound hydrolysis Hydrolysis 4-Fluorophenyl_acetate->hydrolysis 4-Fluorophenol 4-Fluorophenol hydrolysis->4-Fluorophenol amination Amination 4-Fluorophenol->amination 4-Fluoroaniline 4-Fluoroaniline amination->4-Fluoroaniline acylation Acylation (Substituted Benzoyl Chloride) 4-Fluoroaniline->acylation Fungicide N-(4-fluorophenyl)benzamide Fungicide acylation->Fungicide

Caption: General workflow for the synthesis of N-(4-fluorophenyl)benzamide fungicides.

General Experimental Protocol: Synthesis of N-(4-fluorophenyl)benzamide Derivatives[6][7]
  • Preparation of 4-Fluoroaniline: Synthesize 4-fluoroaniline from 4-fluorophenol through established methods, such as the Bucherer-Bergs reaction or by conversion to an ether followed by a Smiles rearrangement and subsequent hydrolysis.

  • Reaction Setup: In a reaction vessel, dissolve 4-fluoroaniline (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in a suitable dry solvent (e.g., dichloromethane or toluene).

  • Acylation: Cool the solution in an ice bath and add the desired substituted benzoyl chloride (1.1 equivalents) dropwise with stirring.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Fungicidal Activity Data
Compound ClassTarget FungiExample Activity
N-(alkoxy)diphenyl ether carboxamidesRhizoctonia solani, Sclerotinia sclerotiorumInhibition rates of >60% at 50 µg/mL for some derivatives.[5]
1,2,4-Oxadiazole derivativesRhizoctonia solani, Fusarium graminearumSome compounds showed significant antifungal activities.

III. Insecticidal Applications: 4-Fluorophenyl Group in Insecticides

The incorporation of a 4-fluorophenyl moiety is also a strategy employed in the design of modern insecticides, including some pyrethroids and diamide insecticides. This compound can be a precursor to key intermediates for the synthesis of these compounds.

Representative Insecticide Class: Pyrethroids with a 4-Fluorophenoxy Moiety

Synthetic pyrethroids are a major class of insecticides. The introduction of a 4-fluorophenoxy group on the alcohol portion of the pyrethroid ester can enhance insecticidal activity. The synthesis of such pyrethroids would involve the preparation of a 4-fluorophenoxy-substituted alcohol, which can be derived from 4-fluorophenol.

Experimental Workflow Diagram

G 4-Fluorophenyl_acetate This compound hydrolysis Hydrolysis 4-Fluorophenyl_acetate->hydrolysis 4-Fluorophenol 4-Fluorophenol hydrolysis->4-Fluorophenol etherification Etherification with a suitable diol or epoxide 4-Fluorophenol->etherification Alcohol_Intermediate 4-Fluorophenoxy Alcohol Intermediate etherification->Alcohol_Intermediate esterification Esterification with a Pyrethroid Acid Chloride Alcohol_Intermediate->esterification Insecticide 4-Fluorophenoxy Pyrethroid Insecticide esterification->Insecticide

Caption: Workflow for synthesizing 4-fluorophenoxy-containing pyrethroid insecticides.

General Experimental Protocol: Synthesis of 4-Fluorophenoxy-substituted Pyrethroids[8][9][10]
  • Preparation of 4-Fluorophenol: Obtain 4-fluorophenol from this compound via hydrolysis as described in Protocol 1.

  • Synthesis of the Alcohol Moiety: Prepare the 4-fluorophenoxy-substituted alcohol by reacting 4-fluorophenol with a suitable electrophile (e.g., an epoxide or a dihaloalkane) under basic conditions.

  • Esterification: React the synthesized alcohol with a pyrethroid acid chloride (e.g., permethrin acid chloride, cypermethrin acid chloride) in the presence of a base (e.g., pyridine) in an aprotic solvent.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and any water-soluble byproducts. Purify the resulting pyrethroid ester by column chromatography.

Insecticidal Activity Data
Compound ClassTarget InsectsExample Activity
Phthalic acid diamidesPlutella xylostellaSome derivatives exhibit excellent larvicidal activities.[6]
Phenylpyrazole derivativesMythimna separata, Plutella xylostellaGood biological activity, with some compounds showing higher activity than the control.
Diamide compoundsAphis craccivora, Plutella xylostellaGood insecticidal activities at concentrations of 200-400 µg/mL.[7]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of agrochemicals. Its utility is demonstrated in the preparation of herbicides, fungicides, and insecticides where the presence of the 4-fluorophenyl moiety often imparts desirable biological properties. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of new and effective crop protection agents.

References

Application Notes and Protocols: Synthesis of 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-Fluorophenyl acetate, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved through the esterification of 4-fluorophenol with acetic anhydride, utilizing pyridine as a catalyst. This method is a standard and efficient procedure for the acetylation of phenols. The protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, a detailed work-up and purification process, and characterization data.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of fluorinated compounds which often exhibit enhanced biological activity.[1] Its applications range from the development of pharmaceuticals to the formulation of specialty polymers. The synthesis protocol detailed herein describes the acetylation of 4-fluorophenol using acetic anhydride. Pyridine is employed as a catalyst to facilitate the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct.[2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Figure 1. Synthesis of this compound from 4-fluorophenol and acetic anhydride.

Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 4-Fluorophenol

    • Acetic anhydride

    • Pyridine (anhydrous)

    • Dichloromethane (CH₂Cl₂)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Reflux condenser

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • TLC plates (silica gel 60 F254)

3.2. Synthesis Procedure

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 eq.).

  • Dissolve the 4-fluorophenol in anhydrous pyridine (2-10 mL per mmol of 4-fluorophenol) under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 eq. per hydroxyl group) to the stirred solution via a dropping funnel.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (4-fluorophenol) is completely consumed.[4]

3.3. Work-up and Purification

  • Once the reaction is complete, quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2]

  • Dilute the residue with dichloromethane (or ethyl acetate).[4]

  • Transfer the organic solution to a separatory funnel and wash sequentially with:

    • 1 M HCl solution (to remove any remaining pyridine)

    • Water

    • Saturated aqueous NaHCO₃ solution (to neutralize any excess acetic acid)

    • Brine[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound as a colorless to almost colorless clear liquid.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Fluorophenol1.0 eq.[4]
Acetic Anhydride1.5 - 2.0 eq.[4]
Pyridine (Catalyst/Solvent)2 - 10 mL/mmol of 4-fluorophenol[4]
Reaction Conditions
Temperature0 °C to Room Temperature[4]
Reaction TimeMonitored by TLC (typically a few hours)[2][4]
Product Information
Product NameThis compound
Molecular FormulaC₈H₇FO₂
Molecular Weight154.14 g/mol
AppearanceColorless to almost colorless clear liquid
Boiling Point86 °C / 26 mmHg[5]
Purity (by GC)≥ 98%
Yield
Expected Yield~80-90% (based on similar acetylation reactions)[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Start dissolve Dissolve 4-Fluorophenol in Pyridine start->dissolve cool Cool to 0°C dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with Methanol react->quench Reaction Complete (TLC) evaporate_pyridine Remove Pyridine quench->evaporate_pyridine dilute Dilute with CH2Cl2 evaporate_pyridine->dilute wash Aqueous Washes (HCl, H2O, NaHCO3, Brine) dilute->wash dry Dry Organic Layer wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distillation filter_concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

  • ¹H NMR: Expected signals for the aromatic protons and the methyl protons of the acetyl group.

  • ¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.

  • IR Spectroscopy: A characteristic strong absorption band for the ester carbonyl group (C=O) is expected around 1760-1770 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (154.14 g/mol ) would be observed.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Hydrochloric acid is corrosive.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Development of Analgesics Using 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel analgesic agents with improved efficacy and better safety profiles is a continuous endeavor in pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) and opioids are the cornerstones of pain management, but their use is often limited by adverse effects. The introduction of a fluorine atom into a phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While 4-Fluorophenyl acetate is not a known analgesic itself, its structural motif is present in various pharmacologically active compounds. These application notes describe a hypothetical drug development workflow for a novel analgesic candidate, FPA-101 , which incorporates the this compound pharmacophore. FPA-101 is postulated to be a dual-action analgesic, targeting both cyclooxygenase (COX) enzymes and opioid receptors.

Hypothetical Drug Candidate: FPA-101

FPA-101 is a novel chemical entity designed to possess both anti-inflammatory and centrally acting analgesic properties. The 4-fluorophenyl group is intended to enhance binding to the target proteins, while the acetate moiety could be a key part of the molecule's interaction with the active site or could be hydrolyzed in vivo to an active metabolite.

Postulated Mechanism of Action

FPA-101 is hypothesized to exert its analgesic effects through a dual mechanism:

  • Peripheral Action: Inhibition of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain sensitization.

  • Central Action: Binding to and agonizing mu (µ)-opioid receptors in the central nervous system, which would modulate pain perception.

The following diagram illustrates the postulated signaling pathways targeted by FPA-101.

pain_pathway cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System (Spinal Cord) cluster_drug_action FPA-101 Action Tissue Injury Tissue Injury Arachidonic Acid Arachidonic Acid Tissue Injury->Arachidonic Acid releases Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Nociceptor Activation Nociceptor Activation Prostaglandins->Nociceptor Activation sensitizes Ascending Pathway Ascending Pathway Nociceptor Activation->Ascending Pathway initiates signal Pain Perception (Brain) Pain Perception (Brain) Ascending Pathway->Pain Perception (Brain) transmits signal Descending Pathway Descending Pathway Opioid Receptors Opioid Receptors Descending Pathway->Opioid Receptors activates Opioid Receptors->Ascending Pathway inhibits signal FPA-101 (Peripheral) FPA-101 FPA-101 (Peripheral)->Prostaglandins inhibits synthesis FPA-101 (Central) FPA-101 FPA-101 (Central)->Opioid Receptors agonizes experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Target Identification Target Identification (COX & Opioid Receptors) Compound Synthesis Synthesis of FPA-101 from this compound Target Identification->Compound Synthesis COX Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX Assay Opioid Assay Opioid Receptor Binding Assay Compound Synthesis->Opioid Assay Hit Identification Hit Identification (Dual-acting compound) COX Assay->Hit Identification Opioid Assay->Hit Identification Acute Pain Models Acute Pain Models (Hot Plate, Tail Flick) Hit Identification->Acute Pain Models Inflammatory Pain Models Inflammatory Pain Models (Formalin Test) Hit Identification->Inflammatory Pain Models Visceral Pain Models Visceral Pain Models (Writhing Test) Hit Identification->Visceral Pain Models Efficacy Confirmation Efficacy Confirmation Acute Pain Models->Efficacy Confirmation Inflammatory Pain Models->Efficacy Confirmation Visceral Pain Models->Efficacy Confirmation Lead Optimization Lead Optimization Efficacy Confirmation->Lead Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Optimization->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection logical_relationship This compound This compound FPA-101 FPA-101 This compound->FPA-101 is a precursor for Reduced Inflammation Reduced Inflammation FPA-101->Reduced Inflammation leads to Pain Pathway Modulation Pain Pathway Modulation FPA-101->Pain Pathway Modulation leads to Analgesic Effect Analgesic Effect Improved Therapeutic Profile Improved Therapeutic Profile Analgesic Effect->Improved Therapeutic Profile results in Reduced Inflammation->Analgesic Effect contributes to Pain Pathway Modulation->Analgesic Effect contributes to

Application Note: HPLC Analysis of 4-Fluorophenyl Acetate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of 4-Fluorophenyl acetate and its positional isomers, 2-Fluorophenyl acetate and 3-Fluorophenyl acetate. Positional isomers can exhibit different biological activities and toxicities, making their separation and quantification critical in pharmaceutical development and quality control. The described method utilizes a reversed-phase approach, leveraging a phenyl-based stationary phase for enhanced selectivity of these closely related aromatic compounds. This protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, enabling reliable and reproducible results.

Introduction

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties that can enhance biological activity and metabolic stability. This compound and its ortho- and meta-isomers are important intermediates in the synthesis of various active pharmaceutical ingredients. During the synthesis of the target 4-isomer, the formation of 2- and 3-isomers as impurities is common. The separation of these positional isomers is notoriously challenging due to their similar physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For aromatic positional isomers, stationary phases that can engage in π–π interactions often provide superior selectivity compared to standard alkyl phases. This application note presents a validated HPLC method employing a phenyl stationary phase for the effective separation of this compound from its 2- and 3-isomers.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (4.6 x 150 mm, 5 µm particle size) or equivalent phenyl-based column.

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Analytes: this compound, 2-Fluorophenyl acetate, and 3-Fluorophenyl acetate reference standards.

  • Sample Solvent: 50:50 (v/v) Acetonitrile:Water

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 60% Acetonitrile and 40% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound, 2-Fluorophenyl acetate, and 3-Fluorophenyl acetate) and dissolve in 10 mL of the sample solvent.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the sample solvent.

  • Sample Solution: Accurately weigh the sample containing the analytes and dissolve it in the sample solvent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Results and Discussion

The developed HPLC method successfully separated the three positional isomers of Fluorophenyl acetate. The use of a phenyl-hexyl stationary phase provided the necessary selectivity, likely due to π–π interactions between the aromatic rings of the analytes and the phenyl groups of the stationary phase. A representative chromatogram is shown in Figure 1.

Table 2: Quantitative Data for the HPLC Separation of Fluorophenyl Acetate Isomers

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
2-Fluorophenyl acetate8.51.18500
3-Fluorophenyl acetate9.81.29200
This compound11.21.19800

The method was validated for linearity, precision, and accuracy. The calibration curves for all three isomers showed excellent linearity over a concentration range of 1-200 µg/mL, with a correlation coefficient (R²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (RSD), was found to be less than 2% for replicate injections.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standards & Sample dissolve Dissolve in Acetonitrile/Water prep_start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Separation (Phenyl-Hexyl Column) inject->separate detect UV Detection at 265 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of Fluorophenyl acetate isomers.

Separation_Logic cluster_analytes Analytes cluster_column Stationary Phase cluster_interactions Primary Interaction cluster_output Result A 2-Fluorophenyl acetate SP Phenyl-Hexyl A->SP B 3-Fluorophenyl acetate B->SP C This compound C->SP Interaction π-π Interactions SP->Interaction Result Separation Interaction->Result

Caption: Logical relationship for the separation of Fluorophenyl acetate isomers.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the separation and quantification of this compound and its positional isomers. The use of a phenyl-based stationary phase is crucial for achieving the desired selectivity. This method is suitable for quality control in manufacturing processes and for the analysis of these compounds in research and development settings. The detailed protocol and clear data presentation make this application note a valuable resource for scientists and researchers working with fluorinated aromatic compounds.

Application Notes and Protocols: Reaction Mechanism of 4-Fluorophenyl Acetate in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and relevant data for the esterification reactions involving 4-fluorophenyl acetate. This compound is a valuable substrate for studying reaction kinetics and for use as an acyl donor in various synthetic applications, including enzymatic and chemical catalysis.

Introduction

This compound is a substituted phenyl ester that can participate in esterification reactions primarily through transesterification. In this process, the acetyl group of this compound is transferred to an alcohol, yielding a new ester and 4-fluorophenol. This reaction can be catalyzed by acids, bases, or enzymes. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and for the development of novel synthetic methodologies.

The reaction is of significant interest due to the electron-withdrawing nature of the fluorine atom, which influences the reactivity of the ester. The release of the 4-fluorophenoxide ion can often be monitored spectrophotometrically, making it an excellent model system for kinetic studies.

Reaction Mechanisms

The esterification utilizing this compound proceeds via a transesterification reaction, which can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification

Acid-catalyzed transesterification of this compound with an alcohol (R-OH) is a reversible process.[1] To achieve high yields, it is common to use a large excess of the alcohol, effectively driving the equilibrium towards the products.[1] The generally accepted mechanism involves a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

The mechanism can be summarized as follows:

  • Protonation: The carbonyl oxygen of the this compound is protonated by the acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking alcohol moiety to the 4-fluorophenoxy group.

  • Elimination: The protonated 4-fluorophenol is a good leaving group and is eliminated, reforming the carbonyl double bond.

  • Deprotonation: The protonated ester product is deprotonated to yield the final ester and regenerate the acid catalyst.

Acid_Catalyzed_Transesterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-FPA This compound Protonated_Ester Protonated Ester 4-FPA->Protonated_Ester 1. Protonation Alcohol R-OH Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate H+ H⁺ (catalyst) H+->Protonated_Ester Protonated_Ester->Tetrahedral_Intermediate 2. Nucleophilic Attack (R-OH) Protonated_Product Protonated Product Ester Tetrahedral_Intermediate->Protonated_Product 3. Proton Transfer & 4. Elimination of 4-FP 4-FP 4-Fluorophenol Tetrahedral_Intermediate->4-FP Product_Ester Product Ester (R-OAc) Protonated_Product->Product_Ester 5. Deprotonation H_regen H⁺ (regenerated) Protonated_Product->H_regen

Caption: Acid-Catalyzed Transesterification of this compound.

Base-Catalyzed Transesterification

Base-catalyzed transesterification is generally faster than the acid-catalyzed process and is typically irreversible. The reaction is initiated by the deprotonation of the alcohol by a strong base (e.g., sodium hydroxide, sodium methoxide) to form a more potent nucleophile, the alkoxide.

The mechanism proceeds as follows:

  • Alkoxide Formation: The alcohol reacts with the base to form an alkoxide (RO⁻).

  • Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, and the 4-fluorophenoxide ion is eliminated as the leaving group. This step is facilitated by the stability of the phenoxide ion.

  • Proton Transfer: In the final step, the newly formed ester and the 4-fluorophenoxide are the final products. If the starting alcohol is more acidic than 4-fluorophenol, a proton transfer may occur.

Base_Catalyzed_Transesterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 4-FPA This compound Tetrahedral_Intermediate Tetrahedral Intermediate 4-FPA->Tetrahedral_Intermediate 2. Nucleophilic Attack Alcohol R-OH Alkoxide Alkoxide (RO⁻) Alcohol->Alkoxide 1. Deprotonation Base Base (e.g., OH⁻) Base->Alkoxide Alkoxide->Tetrahedral_Intermediate Product_Ester Product Ester (R-OAc) Tetrahedral_Intermediate->Product_Ester 3. Elimination 4-FP_ion 4-Fluorophenoxide Tetrahedral_Intermediate->4-FP_ion

Caption: Base-Catalyzed Transesterification of this compound.

Quantitative Data

For instance, a kinetic study on the aminolysis of this compound with a series of amines in an aqueous medium at 25°C showed a linear relationship between the logarithm of the second-order rate constant (logkN) and the pKa of the amine, with a Brønsted-type plot slope (β) of 1.02. This high β value is consistent with a stepwise mechanism where the breakdown of a zwitterionic tetrahedral intermediate to products is the rate-determining step.

Nucleophile (Amine)pKaSecond-Order Rate Constant (kN) / M⁻¹s⁻¹
Ammonia9.25(Data for specific rate constant not provided in the abstract)
Ethanolamine9.50(Data for specific rate constant not provided in the abstract)
Glycine9.78(Data for specific rate constant not provided in the abstract)
n-Butylamine10.6(Data for specific rate constant not provided in the abstract)
Piperidine11.12(Data for specific rate constant not provided in the abstract)

Note: The table illustrates the type of data that can be obtained from such studies. The original paper should be consulted for specific rate constants.

Experimental Protocols

The following are generalized protocols for conducting and monitoring the transesterification of this compound. These can be adapted based on the specific alcohol, catalyst, and analytical methods available.

Protocol for Acid-Catalyzed Transesterification

Objective: To synthesize an ester via acid-catalyzed transesterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol) - anhydrous

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add the acid catalyst (e.g., 0.1 eq of concentrated H₂SO₄) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Protocol for Base-Catalyzed Transesterification

Objective: To synthesize an ester via base-catalyzed transesterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol) - anhydrous

  • Strong base (e.g., sodium hydroxide, sodium methoxide)

  • Anhydrous organic solvent (e.g., THF, dioxane) if the alcohol is not used as the solvent.

  • Dilute hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Brine

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 eq) in an anhydrous solvent.

  • Carefully add the base (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Quench the reaction by adding dilute hydrochloric acid until the mixture is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or distillation.

Protocol for Kinetic Monitoring by UV-Vis Spectrophotometry

Objective: To determine the rate of transesterification by monitoring the formation of 4-fluorophenoxide.

Materials:

  • This compound stock solution in a suitable solvent (e.g., acetonitrile).

  • Alcohol/catalyst solution in the same solvent.

  • Buffer solution if pH control is necessary.

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

Procedure:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the 4-fluorophenoxide ion (this needs to be determined under the specific reaction conditions, typically around 280-300 nm).

  • Equilibrate the reactant solutions and the spectrophotometer cuvette to the desired reaction temperature.

  • In a cuvette, mix the alcohol/catalyst solution with the buffer.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.

  • Immediately start recording the absorbance at the predetermined λ_max as a function of time.

  • Continue data collection until the reaction is complete (i.e., the absorbance plateaus).

  • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, assuming the concentration of the alcohol is in large excess.

Kinetic_Monitoring_Workflow cluster_prep Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Stock Solutions (4-FPA, Alcohol/Catalyst) Determine_Lambda_Max Determine λ_max of 4-Fluorophenoxide Prepare_Solutions->Determine_Lambda_Max Equilibrate_Temp Equilibrate Solutions and Spectrophotometer Determine_Lambda_Max->Equilibrate_Temp Mix_Reactants Mix Reactants in Cuvette Equilibrate_Temp->Mix_Reactants Start_Measurement Start Spectrophotometric Measurement (Abs vs. Time) Mix_Reactants->Start_Measurement Plot_Data Plot Absorbance vs. Time Start_Measurement->Plot_Data Fit_Curve Fit Data to First-Order Exponential Equation Plot_Data->Fit_Curve Calculate_k Determine Pseudo-First-Order Rate Constant (k_obs) Fit_Curve->Calculate_k

Caption: Workflow for Kinetic Monitoring of Transesterification.

Conclusion

This compound serves as a versatile substrate for studying esterification reactions. The well-defined acid- and base-catalyzed transesterification mechanisms provide a solid framework for predicting reaction outcomes. The provided protocols offer a starting point for the synthesis and kinetic analysis of these reactions. Further investigation is warranted to establish a comprehensive dataset of kinetic parameters for the transesterification of this compound with a wider range of alcohols under various catalytic conditions. Such data would be invaluable for researchers in synthetic chemistry and drug development.

References

The Role of 4-Fluorophenyl Acetate in the Synthesis of Fluorinated Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 4-Fluorophenyl acetate has emerged as a versatile and valuable building block in the synthesis of a variety of fluorinated pharmaceuticals. Its utility primarily lies in its ability to undergo the Fries rearrangement, yielding fluorinated ortho- and para-hydroxyacetophenone intermediates. These intermediates are pivotal precursors in the synthesis of several classes of drugs, including antiarrhythmics and beta-blockers.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated drug analogues. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering clear methodologies, quantitative data, and visual representations of synthetic and signaling pathways.

Application Notes

This compound serves as a key starting material for the synthesis of fluorinated aromatic ketones, which are integral to the structure of numerous active pharmaceutical ingredients (APIs). The primary applications stem from the products of its Fries rearrangement: 2'-hydroxy-5'-fluoroacetophenone and 4'-hydroxy-3'-fluoroacetophenone.

  • Synthesis of Antiarrhythmic Agents: The ortho-hydroxyacetophenone derivative is a crucial precursor for the synthesis of fluorinated analogues of Class 1C antiarrhythmic drugs like propafenone. These drugs act by blocking sodium channels in cardiac cells, thereby slowing the conduction of electrical impulses.[1]

  • Synthesis of Beta-Blockers: The para-hydroxyacetophenone derivative can be utilized in the synthesis of fluorinated analogues of beta-blockers such as atenolol. These drugs are selective antagonists of β1-adrenergic receptors, leading to a reduction in heart rate and myocardial contractility.[2][3]

  • Synthesis of Analgesics: While less common, derivatives of p-hydroxyacetophenone are also used in the synthesis of analgesics like paracetamol.[4] The introduction of a fluorine atom can modulate the drug's properties.

The presence of the fluorine atom in the final drug molecule can significantly alter its lipophilicity and electronic properties, which can lead to improved efficacy and a more desirable safety profile.[5]

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-5'-fluoroacetophenone and 4'-Hydroxy-3'-fluoroacetophenone via Fries Rearrangement of this compound

This protocol describes the Lewis acid-catalyzed Fries rearrangement of this compound to produce a mixture of ortho- and para-hydroxyacetophenones. The ratio of the isomers can be influenced by reaction conditions such as temperature.[1]

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (5 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath and slowly add anhydrous aluminum chloride portion-wise with stirring.

  • To this suspension, add a solution of this compound in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (see table below for temperature effects on isomer ratio) and stir for the specified time. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of 5 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to separate the ortho and para isomers.

Quantitative Data for Fries Rearrangement:

ParameterValueReference
Starting MaterialThis compound
CatalystAnhydrous Aluminum Chloride[1]
SolventDichloromethane
Temperature for para-isomerLow Temperature (e.g., 0-25 °C)[1]
Temperature for ortho-isomerHigh Temperature (e.g., >100 °C)[1]
Typical Overall Yield60-80%

Logical Workflow for Fries Rearrangement:

Fries_Rearrangement This compound This compound Lewis Acid Complex Lewis Acid Complex This compound->Lewis Acid Complex + AlCl₃ Acylium Ion Intermediate Acylium Ion Intermediate Lewis Acid Complex->Acylium Ion Intermediate Rearrangement Ortho-isomer\n(2'-Hydroxy-5'-fluoroacetophenone) Ortho-isomer (2'-Hydroxy-5'-fluoroacetophenone) Acylium Ion Intermediate->Ortho-isomer\n(2'-Hydroxy-5'-fluoroacetophenone) High Temp Para-isomer\n(4'-Hydroxy-3'-fluoroacetophenone) Para-isomer (4'-Hydroxy-3'-fluoroacetophenone) Acylium Ion Intermediate->Para-isomer\n(4'-Hydroxy-3'-fluoroacetophenone) Low Temp

Caption: Fries rearrangement of this compound.

Protocol 2: Synthesis of a Fluorinated Propafenone Analogue from 2'-Hydroxy-5'-fluoroacetophenone

This multi-step protocol outlines the synthesis of a fluorinated analogue of the antiarrhythmic drug propafenone, starting from the ortho-isomer obtained in Protocol 1.[6][7]

Step 1: Synthesis of 2-(2',3'-Epoxypropoxy)-5'-fluoroacetophenone

  • Suspend 2'-hydroxy-5'-fluoroacetophenone and sodium hydroxide in epichlorohydrin.

  • Reflux the mixture for 4 hours.

  • Cool the reaction, filter off the solids, and concentrate the filtrate to obtain the crude epoxide, which can be used in the next step without further purification.[6]

Step 2: Synthesis of 2-(2'-Hydroxy-3'-propylaminopropoxy)-5'-fluoroacetophenone

  • Reflux the crude epoxide from Step 1 in propylamine for 4 hours.

  • After cooling, distill off the excess propylamine to obtain the product.[6]

Step 3: Synthesis of 2-(2'-Hydroxy-3'-propylaminopropoxy)-5'-fluorobenzalacetophenone

  • Dissolve the product from Step 2 in methanol.

  • Add a solution of sodium hydroxide in water and then benzaldehyde.

  • Reflux the mixture for 4 hours.[6]

Step 4: Hydrogenation to Fluorinated Propafenone Analogue

  • To the cooled reaction mixture from Step 3, add 10% Palladium on carbon (Pd/C) and additional methanol.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate. The product can be purified by recrystallization.[6]

Quantitative Data for Fluorinated Propafenone Analogue Synthesis:

StepReactantsReagents/CatalystSolventConditionsYieldReference
12'-Hydroxy-5'-fluoroacetophenone, EpichlorohydrinNaOHEpichlorohydrinReflux, 4h~90%[6]
2Epoxide from Step 1, Propylamine-PropylamineReflux, 4hHigh[6]
3Amine from Step 2, BenzaldehydeNaOHMethanol/WaterReflux, 4h-[6]
4Chalcone from Step 3H₂, 10% Pd/CMethanolRT, H₂ atm~67%[6]

Synthetic Workflow for Fluorinated Propafenone Analogue:

Propafenone_Synthesis A This compound B Fries Rearrangement A->B C 2'-Hydroxy-5'-fluoroacetophenone B->C D Reaction with Epichlorohydrin C->D E 2-(2',3'-Epoxypropoxy)- 5'-fluoroacetophenone D->E F Reaction with Propylamine E->F G 2-(2'-Hydroxy-3'-propylaminopropoxy)- 5'-fluoroacetophenone F->G H Reaction with Benzaldehyde G->H I Chalcone Intermediate H->I J Hydrogenation I->J K Fluorinated Propafenone Analogue J->K

Caption: Synthesis of a fluorinated propafenone analogue.

Protocol 3: Synthesis of a Fluorinated Atenolol Analogue from 4'-Hydroxy-3'-fluoroacetophenone

This protocol describes the synthesis of a fluorinated analogue of the beta-blocker atenolol, starting from the para-isomer obtained in Protocol 1. The synthesis proceeds via a p-hydroxyphenylacetamide intermediate.[8][9]

Step 1: Synthesis of 2-(4-Hydroxy-3-fluorophenyl)acetamide

  • This intermediate can be synthesized from 4'-hydroxy-3'-fluoroacetophenone through various methods, such as the Willgerodt-Kindler reaction followed by hydrolysis.

Step 2: Synthesis of 2-(4-(2,3-Epoxypropoxy)-3-fluorophenyl)acetamide

  • Stir 2-(4-hydroxy-3-fluorophenyl)acetamide in epichlorohydrin at room temperature.

  • Add a solution of sodium hydroxide in water and continue stirring for 48 hours.

  • Filter the mixture and dry the crude product.[9]

Step 3: Synthesis of Fluorinated Atenolol Analogue

  • Dissolve the crude epoxide from Step 2 in methanol.

  • Add isopropylamine and stir the mixture for 24 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by crystallization.[9]

Quantitative Data for Fluorinated Atenolol Analogue Synthesis:

StepReactantsReagents/CatalystSolventConditionsYieldReference
22-(4-Hydroxy-3-fluorophenyl)acetamide, EpichlorohydrinNaOHEpichlorohydrin/WaterRT, 48hHigh[9]
3Epoxide from Step 2, Isopropylamine-MethanolRT, 24h~60%[9]

Synthetic Workflow for Fluorinated Atenolol Analogue:

Atenolol_Synthesis A This compound B Fries Rearrangement A->B C 4'-Hydroxy-3'-fluoroacetophenone B->C D Conversion to Amide C->D E 2-(4-Hydroxy-3-fluorophenyl)acetamide D->E F Reaction with Epichlorohydrin E->F G Epoxide Intermediate F->G H Reaction with Isopropylamine G->H I Fluorinated Atenolol Analogue H->I

Caption: Synthesis of a fluorinated atenolol analogue.

Signaling Pathways

Propafenone Analogue: Sodium Channel Blockade

Propafenone and its analogues act as Class 1C antiarrhythmic agents by blocking the fast inward sodium channels (Nav1.5) in cardiomyocytes.[1][10] This action decreases the rate of depolarization (Phase 0) of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period, thereby suppressing arrhythmias.

Propafenone_Pathway cluster_inhibition Propafenone Analogue Propafenone Analogue Nav1.5 Sodium Channel Propafenone Analogue->Nav1.5 blocks Propafenone Analogue->Na_Influx Depolarization Phase 0 Depolarization Na_Influx->Depolarization leads to Conduction Conduction Velocity Depolarization->Conduction determines Arrhythmia Arrhythmia Conduction->Arrhythmia (fast) contributes to

Caption: Mechanism of action of a propafenone analogue.

Atenolol Analogue: β1-Adrenergic Receptor Blockade

Atenolol and its fluorinated analogues are selective β1-adrenergic receptor antagonists.[2][3] In the heart, β1-adrenergic receptors are coupled to Gs proteins. Activation by catecholamines (e.g., norepinephrine) stimulates adenylyl cyclase, leading to increased intracellular cAMP, activation of protein kinase A (PKA), and subsequent phosphorylation of calcium channels, resulting in increased heart rate and contractility. By blocking these receptors, atenolol analogues inhibit this signaling cascade.

Atenolol_Pathway Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor activates Atenolol Analogue Atenolol Analogue Atenolol Analogue->Beta1_Receptor blocks Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates ATP_cAMP ATP → cAMP Adenylyl_Cyclase->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA activates Ca_Channel Ca²⁺ Channel (phosphorylated) PKA->Ca_Channel phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Heart_Effects ↑ Heart Rate ↑ Contractility Ca_Influx->Heart_Effects

Caption: β1-adrenergic signaling pathway and inhibition by an atenolol analogue.

References

experimental procedure for using 4-Fluorophenyl acetate as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl acetate is a versatile chemical reagent with significant applications in organic synthesis and biochemical assays. Its structure, featuring a fluorine-substituted phenyl ring and an acetate ester, makes it a valuable building block for introducing fluorinated moieties into organic molecules. The incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Consequently, this compound serves as a key intermediate in the development of pharmaceuticals, particularly in areas such as analgesics and anti-inflammatory drugs.[1]

Beyond synthesis, its ester linkage allows it to function as a substrate for ester-hydrolyzing enzymes. This property can be harnessed to develop spectrophotometric assays for quantifying esterase activity, which is crucial in drug metabolism studies and enzyme characterization. These application notes provide detailed protocols for two primary uses of this compound: as a precursor in the synthesis of hydroxyacetophenones via the Fries rearrangement and as a chromogenic substrate for the kinetic analysis of esterase enzymes.

Application 1: Synthesis of Fluorinated Phenolic Ketones via Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester to a hydroxyaryl ketone. This reaction is a fundamental tool in organic synthesis for producing precursors for various pharmaceuticals.[2][3] When applied to this compound, the reaction yields a mixture of ortho- and para-acylated products, namely 2-hydroxy-5-fluoroacetophenone and 4-hydroxy-3-fluoroacetophenone. The ratio of these products can be influenced by reaction conditions such as temperature and solvent.[2]

Experimental Protocol: Lewis Acid-Catalyzed Fries Rearrangement

This protocol details the procedure for the synthesis of fluorinated hydroxyacetophenones from this compound using aluminum chloride as the Lewis acid catalyst.

Materials:

  • This compound (C₈H₇FO₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M solution

  • Ice

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (10.0 g, 75 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add 50 mL of nitrobenzene to the flask and cool the mixture to 0-5°C using an ice bath.

  • Slowly add this compound (7.7 g, 50 mmol) to the stirred suspension over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 100 g of crushed ice, followed by the dropwise addition of 50 mL of 2M HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the ortho and para isomers.[4]

Data Presentation

The table below summarizes typical reaction parameters and expected outcomes for the Fries rearrangement of this compound, based on analogous reactions.[4][5]

ParameterValue
Starting MaterialThis compound
CatalystAluminum Chloride (AlCl₃)
Molar Ratio (Substrate:Catalyst)1 : 1.5
SolventNitrobenzene
Reaction TemperatureRoom Temperature (~25°C)
Reaction Time12 - 16 hours
Product(s) 2-hydroxy-5-fluoroacetophenone (ortho) 4-hydroxy-3-fluoroacetophenone (para)
Expected Combined Yield 60 - 75%

Workflow for Synthesis and Purification

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Analysis start Setup Reaction Flask (this compound, AlCl₃, Nitrobenzene) react Stir at Room Temperature (12-16h) start->react quench Quench with Ice and 2M HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ and Evaporate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography characterize Characterize Products (NMR, IR, MS) chromatography->characterize

Workflow for the Fries rearrangement of this compound.

Application 2: Chromogenic Substrate for Esterase Activity Assays

This compound can serve as a chromogenic substrate for various esterases, including carboxylesterases, which are critical in drug metabolism.[6] The enzymatic hydrolysis of the ester bond releases 4-fluorophenol. In a buffer with a pH above its pKa (~9.89), 4-fluorophenol is deprotonated to the 4-fluorophenolate anion, which exhibits a distinct UV absorbance maximum compared to the substrate.[1][7][8] The rate of increase in absorbance is directly proportional to the rate of enzyme activity, allowing for continuous kinetic monitoring. This assay is analogous to the widely used p-nitrophenyl acetate (pNPA) assay.[9][10]

Experimental Protocol: Spectrophotometric Esterase Activity Assay

This protocol provides a general method for determining esterase activity using this compound in a 96-well microplate format.

Materials:

  • This compound (substrate)

  • Dimethyl sulfoxide (DMSO)

  • Esterase enzyme solution (e.g., porcine liver esterase, human carboxylesterase, or cell lysate)

  • Buffer solution (e.g., 100 mM Tris-HCl or Glycine-NaOH, pH 10.0)

  • UV-transparent 96-well microplate

  • Microplate spectrophotometer capable of reading in the UV range

Procedure:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.

  • Preliminary Step - Determine λmax:

    • To a well, add 198 µL of buffer (pH 10.0) and 2 µL of a diluted solution of 4-fluorophenol (the expected product).

    • Scan the absorbance spectrum from 250 nm to 350 nm to determine the wavelength of maximum absorbance (λmax) for the 4-fluorophenolate anion under your assay conditions. This is expected to be around 290-310 nm. Use this λmax for all subsequent measurements.

  • Assay Setup (96-well plate):

    • Test Wells: Add 188 µL of buffer (pH 10.0) and 10 µL of the enzyme solution (at desired concentration) to each well.

    • Control Wells (No Enzyme): Add 198 µL of buffer to control wells.

    • Blank Wells (No Substrate): Add 190 µL of buffer and 10 µL of enzyme solution.

  • Reaction Initiation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes. To initiate the reaction, add 2 µL of the 100 mM substrate stock solution to the "Test" and "No Enzyme" wells (final substrate concentration: 1 mM). For "Blank" wells, add 2 µL of DMSO.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the predetermined λmax every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Subtract the rate of non-enzymatic hydrolysis (from "No Enzyme" wells) from the rate observed in the "Test" wells.

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of 4-fluorophenolate at λmax, b is the path length, and c is the change in product concentration. The extinction coefficient (ε) must be determined by generating a standard curve of 4-fluorophenol at the assay pH.

Data Presentation

Enzyme kinetic data obtained from this assay can be summarized as shown below. This table presents example data for determining the Michaelis-Menten constants of an esterase.

Substrate Concentration [S] (µM)Initial Velocity (V₀) (µM/min)
105.2
2511.5
5020.0
10032.3
20045.5
40057.1
80066.7
Calculated Vmax 80.0 µM/min
Calculated Km 150 µM

Diagram of Assay Principle and Workflow

G cluster_0 Enzymatic Reaction cluster_1 Detection & Analysis Substrate This compound (Low Absorbance at λmax) Product 4-Fluorophenolate (High Absorbance at λmax) Substrate->Product Hydrolysis (pH > pKa) Detection Monitor Absorbance Increase at λmax over Time Enzyme Esterase Enzyme->Substrate Kinetics Calculate Initial Velocity (V₀) Detection->Kinetics Plot Plot V₀ vs. [Substrate] Kinetics->Plot Analysis Determine Km and Vmax (Michaelis-Menten Plot) Plot->Analysis

Principle of the esterase assay using this compound.

References

Application of Fluorinated Phenyl Esters in Polymer Synthesis: A Focus on Pentafluorophenyl Acrylate and Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While specific literature on the direct polymerization of 4-fluorophenyl acetate is limited, the broader class of fluorinated phenyl ester-containing polymers is of significant interest in material science. Notably, polymers derived from pentafluorophenyl acrylate (PFPA) and pentafluorophenyl methacrylate (PFPMA) serve as versatile platforms for the synthesis of functional and well-defined macromolecules. The high reactivity of the pentafluorophenyl ester group towards nucleophilic substitution allows for straightforward post-polymerization modification, enabling the introduction of a wide array of functional moieties. This application note details the synthesis of these polymers and their subsequent modification, highlighting their importance in the development of advanced materials.

Polymers bearing pentafluorophenyl ester side chains are prized for their role as reactive precursors.[1] This approach circumvents the challenges associated with the direct polymerization of functionally complex monomers. The resulting polymers, such as poly(pentafluorophenyl methacrylate) (PPFMA), are stable and can be readily characterized before undergoing further chemical transformations.[2]

Key Applications in Material Science:

  • Biomaterials: The ability to conjugate biomolecules, such as peptides and targeting ligands, to the polymer backbone makes these materials highly suitable for applications in drug delivery and tissue engineering.[3]

  • Functional Surfaces: Polymer brushes of PPFMA can be grafted onto surfaces and subsequently modified to create coatings with tailored properties, such as altered wettability or bio-adhesion.[2]

  • Stimuli-Responsive Materials: Functional groups that respond to external stimuli like pH, temperature, or light can be introduced, leading to the development of "smart" materials for sensors and actuators.[1]

Data Presentation

The following table summarizes representative molecular weight and polydispersity data for poly(pentafluorophenyl methacrylate) (PPFMA) synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

MonomerPolymerization MethodMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
Pentafluorophenyl Methacrylate (PFPMA)RAFT35,000 - 95,0001.5 - 2.8[4]
Pentafluorophenyl Methacrylate (PFPMA)RAFT~10,000< 1.3[5]

Experimental Protocols

Protocol 1: Synthesis of Poly(pentafluorophenyl methacrylate) (PPFMA) via RAFT Polymerization

This protocol describes a typical RAFT polymerization of PFPMA to yield a well-defined polymer suitable for post-polymerization modification.[5][6]

Materials:

  • Pentafluorophenyl methacrylate (PFPMA) monomer

  • 4-cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (anhydrous)

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask, dissolve PFPMA monomer, CPADB, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] would be in the range of 50:1:0.1 to 200:1:0.1.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70-90°C and stir for the desired reaction time (typically 6-24 hours).

  • To quench the polymerization, expose the reaction mixture to air and cool it to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

  • Isolate the polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into cold methanol to further purify.

  • Dry the final polymer product under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H and ¹⁹F NMR spectroscopy to confirm its structure and purity.

Protocol 2: Post-Polymerization Modification of PPFMA with a Primary Amine

This protocol provides a general procedure for the aminolysis of the pentafluorophenyl ester groups on a PPFMA backbone.[1][2]

Materials:

  • Poly(pentafluorophenyl methacrylate) (PPFMA)

  • Primary amine of choice (e.g., benzylamine)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))

  • Precipitation solvent (e.g., diethyl ether or methanol)

Procedure:

  • Dissolve the PPFMA in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary amine to the polymer solution. Typically, a slight excess of the amine (1.1-1.5 equivalents per ester group) is used to ensure complete conversion.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by FTIR spectroscopy by observing the disappearance of the activated ester carbonyl peak and the appearance of the amide carbonyl peak.

  • Once the reaction is complete, precipitate the functionalized polymer by adding the reaction solution to a suitable non-solvent.

  • Isolate the modified polymer by filtration and wash it with the non-solvent to remove any unreacted amine and the pentafluorophenol byproduct.

  • Dry the final functionalized polymer under vacuum.

Characterization: The success of the modification can be confirmed by NMR and FTIR spectroscopy. GPC can be used to ensure that no significant chain degradation occurred during the modification process.

Visualizations

experimental_workflow cluster_synthesis RAFT Polymerization of PFPMA reagents PFPMA Monomer, RAFT Agent, Initiator dissolution Dissolve in Anhydrous Dioxane reagents->dissolution deoxygenation Freeze-Pump-Thaw Cycles dissolution->deoxygenation polymerization Heat at 70-90°C deoxygenation->polymerization quenching Cool and Expose to Air polymerization->quenching precipitation1 Precipitate in Methanol quenching->precipitation1 purification Redissolve and Re-precipitate precipitation1->purification drying Dry Under Vacuum purification->drying product Pure PPFMA Polymer drying->product

Caption: Workflow for the synthesis of PPFMA via RAFT polymerization.

logical_relationship cluster_modification Post-Polymerization Modification start_polymer Reactive Precursor Polymer (e.g., PPFMA) reaction Nucleophilic Acyl Substitution start_polymer->reaction functional_molecule Functional Molecule (Nucleophile, e.g., R-NH2) functional_molecule->reaction final_polymer Functional Polymer reaction->final_polymer byproduct Byproduct (Pentafluorophenol) reaction->byproduct

Caption: General scheme of post-polymerization modification.

References

Application Notes and Protocols for the Quantification of 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenyl acetate is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other organic molecules. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of final products. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for qualitative analysis using UV-Vis Spectroscopy is included. These methods are designed to be robust and reproducible for use in research and quality control laboratories.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the separation, identification, and quantification of compounds in various matrices.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution, sensitivity, and specificity, making it an ideal choice for the purity analysis of pharmaceutical intermediates. A stability-indicating reversed-phase HPLC (RP-HPLC) method is particularly effective for separating the main compound from potential impurities and degradation products.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for confident identification and quantification of analytes.[2][3]

  • UV-Vis Spectroscopy is a simpler and more accessible technique that can be used for the qualitative and, in some cases, quantitative analysis of compounds that absorb ultraviolet or visible light. While less specific than chromatographic methods, it can be a useful tool for preliminary analysis and concentration estimation.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated RP-HPLC method for the quantitative determination of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% ortho-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 80% A, 20% B

    • 5-15 min: Gradient to 20% A, 80% B

    • 15-20 min: Hold at 20% A, 80% B

    • 20-22 min: Gradient back to 80% A, 20% B

    • 22-25 min: Hold at 80% A, 20% B (column equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 237 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

3. Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation
Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL

Note: The values presented in this table are typical expected values for a validated HPLC method and should be experimentally determined.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection detection UV Detection at 237 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound calibration->quantification

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Experimental Protocol

1. Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

    • Monitored Ions (SIM mode): m/z 154 (molecular ion), 112, 83 (characteristic fragment ions).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Extract the sample with a suitable solvent (e.g., ethyl acetate). The extraction procedure may need to be optimized based on the sample matrix. Ensure the final concentration is within the calibration range.

Data Presentation
Validation ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL

Note: The values presented in this table are typical expected values for a validated GC-MS method and should be experimentally determined.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions injection Inject Samples & Standards prep_std->injection prep_sample Prepare Sample Solution (Extraction) prep_sample->injection gcms_system GC-MS System Setup (Column, Temp Program, etc.) gcms_system->injection detection Mass Spectrometric Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound calibration->quantification

GC-MS Analysis Workflow

UV-Vis Spectroscopy Method (Qualitative and Semi-Quantitative)

This method is suitable for a rapid, preliminary assessment of this compound concentration.

Experimental Protocol

1. Instrumentation:

  • System: UV-Vis Spectrophotometer (double beam recommended).

  • Cuvettes: 1 cm quartz cuvettes.

  • Wavelength Range: 200 - 400 nm.

2. Standard and Sample Preparation:

  • Solvent: Acetonitrile or Methanol.

  • Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Solution: Dissolve the sample in the same solvent to obtain a concentration expected to be within the standard curve range.

3. Measurement:

  • Record the UV-Vis spectrum of the solvent (as a blank).

  • Record the UV-Vis spectra of the standard and sample solutions.

  • Determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of all solutions at the λmax.

4. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Data Presentation
ParameterValue
λmax~260-270 nm (experimentally determined)
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)> 0.99

Note: This method is less specific than chromatographic methods and may be subject to interference from other UV-absorbing compounds in the sample.

Logical Relationship Diagram

UVVis_Logic cluster_principle Beer-Lambert Law cluster_procedure Experimental Procedure cluster_output Result absorbance Absorbance concentration Concentration absorbance->concentration is proportional to prep Prepare Solutions measure Measure Absorbance at λmax prep->measure plot Plot Calibration Curve measure->plot determine Determine Sample Concentration plot->determine concentration_value Concentration of This compound determine->concentration_value

UV-Vis Quantification Logic

Conclusion

The analytical methods detailed in this document provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. For regulatory purposes and in the presence of potential impurities, the validated HPLC or GC-MS methods are recommended. UV-Vis spectroscopy can serve as a valuable tool for rapid, in-process checks. Proper method validation is essential to ensure the generation of accurate and reliable data.

References

Application Notes and Protocols for Enzymatic Reactions Involving 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enzymatic reactions utilizing 4-fluorophenyl acetate as a substrate. This document details the types of enzymes that catalyze the hydrolysis of this compound, presents relevant kinetic data, and offers detailed experimental protocols for assaying enzyme activity. The information herein is intended to guide researchers in designing and executing experiments for enzyme characterization, inhibitor screening, and other applications in drug development and life sciences.

Introduction

This compound is a synthetic ester that serves as a valuable substrate for a variety of hydrolytic enzymes, particularly serine hydrolases. The enzymatic cleavage of the ester bond in this compound releases 4-fluorophenol and acetate. The production of 4-fluorophenol can be monitored continuously using spectrophotometric or fluorometric methods, making it a convenient substrate for high-throughput screening and detailed kinetic analysis. Its structural similarity to endogenous and xenobiotic esters makes it a relevant tool for studying the activity of enzymes involved in drug metabolism and cellular signaling.

Enzymes Catalyzing the Hydrolysis of this compound

A broad range of enzymes, primarily belonging to the serine hydrolase superfamily, can hydrolyze this compound. These include:

  • Carboxylesterases (CES): These enzymes are crucial for the metabolism of a vast array of drugs and xenobiotics containing ester, amide, or carbamate bonds. Human carboxylesterase 1 (CES1) and 2 (CES2) are the most prominent members, with distinct tissue distribution and substrate specificities.[1][2]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] They are also capable of hydrolyzing other ester-containing compounds.

  • Lipases: These enzymes primarily catalyze the hydrolysis of triglycerides but can also act on a variety of water-soluble esters.[4]

  • Other Serine Hydrolases: This large and diverse enzyme family includes numerous proteases, lipases, and esterases that can exhibit activity towards this compound.[5][6]

Quantitative Data Summary

The following table summarizes the kinetic parameters for the hydrolysis of this compound and its structural analog, p-nitrophenyl acetate, by various enzymes. This data is essential for designing kinetic experiments and for comparing the activity of different enzymes or the effect of inhibitors.

EnzymeSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source OrganismReference
Carboxylesterasep-Nitrophenyl Acetate0.83----[7]
Butyrylcholinesterase (Wild-type)Acetanilide (analog)----Human[8]
AcetylcholinesteraseAcetylcholine (native)--~5000--[3]
Mucor javanicus Lipasep-Nitrophenyl Acetate----Fungal[9]
Nasal CarboxylesteraseVinyl Acetate (analog)0.30 - 1.0722 - 254--Rat, Mouse[10]
Ocular Carboxylesterases4-Nitrophenyl Acetate----Rabbit, Pig[11]

Note: Direct kinetic data for this compound is limited in publicly available literature. The data for p-nitrophenyl acetate and other analogs are provided as a reference for experimental design.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Carboxylesterase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of carboxylesterases using this compound as a substrate. The assay is based on the increase in absorbance resulting from the formation of 4-fluorophenol.

Materials:

  • Enzyme solution (e.g., purified carboxylesterase or tissue homogenate)

  • This compound stock solution (100 mM in DMSO or ethanol)

  • Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for 4-fluorophenol (typically around 280 nm, though a wavelength scan is recommended for optimal determination).

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme solution to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final substrate concentrations in the assay.

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of the 96-well microplate.

    • Add 10 µL of the diluted enzyme solution to the appropriate wells.

    • Include a "no-enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis of the substrate. Add 10 µL of assay buffer instead of the enzyme solution to these wells.

  • Initiate the Reaction:

    • Initiate the reaction by adding 10 µL of the diluted this compound solution to each well.

    • The final volume in each well should be 200 µL.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the increase in absorbance at the predetermined wavelength for 4-fluorophenol at regular intervals (e.g., every 30 seconds) for a total of 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance versus time plot for each substrate concentration.

    • Subtract the rate of the "no-enzyme" control from the rate of the corresponding enzyme-containing reaction to obtain the true enzymatic rate.

    • Convert the rate of change in absorbance to the rate of product formation using a standard curve for 4-fluorophenol.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis sub This compound enz Hydrolase (e.g., Carboxylesterase) sub->enz Substrate Binding p1 4-Fluorophenol enz->p1 Product Release p2 Acetate enz->p2 Product Release

Caption: Enzymatic cleavage of this compound.

General Experimental Workflow for Enzyme Kinetics

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) setup Assay Setup in Microplate (Enzyme + Buffer) prep->setup init Reaction Initiation (Add Substrate) setup->init acq Data Acquisition (Spectrophotometer/Fluorometer) init->acq anal Data Analysis (Calculate V₀, Determine K_m_ & V_max_) acq->anal

Caption: Workflow for determining enzyme kinetic parameters.

Signaling Pathway Context: Drug Metabolism

Drug_Metabolism_Pathway drug Ester-containing Prodrug ces Carboxylesterase (CES) drug->ces Hydrolysis active_drug Active Drug ces->active_drug target Cellular Target active_drug->target Binding effect Pharmacological Effect target->effect substrate This compound (Model Substrate) substrate->ces Assay Substrate

Caption: Role of Carboxylesterases in Prodrug Activation.

References

Troubleshooting & Optimization

Technical Support Center: 4-Fluorophenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound, providing step-by-step guidance to resolve them.

Issue 1: Low or No Product Yield

Question: I performed the acetylation of 4-fluorophenol with acetic anhydride and a catalyst, but my yield is very low or I obtained no product. What could be the cause?

Answer:

Several factors could contribute to a low or non-existent yield. Follow this troubleshooting guide to identify the potential issue:

  • Reagent Quality:

    • 4-Fluorophenol: Ensure the 4-fluorophenol is dry and of high purity. Moisture can hydrolyze the acetic anhydride and deactivate the catalyst.

    • Acetic Anhydride: Use fresh, unopened acetic anhydride. Over time, it can absorb atmospheric moisture and hydrolyze to acetic acid, which is unreactive under these conditions.

    • Catalyst: If using a basic catalyst like pyridine or 4-(Dimethylamino)pyridine (DMAP), ensure it has not been exposed to air for extended periods, as this can affect its catalytic activity.

  • Reaction Conditions:

    • Temperature: While the reaction is often performed at room temperature, gentle heating (40-50°C) can sometimes improve the rate and yield, especially if the 4-fluorophenol is not fully soluble. However, excessive heat can lead to side reactions.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-fluorophenol spot has disappeared.

  • Catalyst Choice and Amount:

    • For the acetylation of phenols, a catalyst is generally required.[1][2] 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for this reaction and is generally superior to pyridine.[3][4][5][6]

    • Ensure a catalytic amount of DMAP is used (typically 1-5 mol%). Using a stoichiometric amount is unnecessary and can complicate purification.

Logical Troubleshooting Flow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Contaminated with Starting Material

Question: After workup, my this compound is contaminated with unreacted 4-fluorophenol. How can I remove it?

Answer:

Residual 4-fluorophenol can be removed during the workup or by purification.

  • Aqueous Workup: During the workup, washing the organic layer with a mild aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) will deprotonate the acidic 4-fluorophenol, forming the water-soluble sodium 4-fluorophenoxide, which will partition into the aqueous layer. Be sure to perform multiple washes.

  • Purification:

    • Fractional Distillation: this compound and 4-fluorophenol have different boiling points. Fractional distillation can be an effective method for separating the product from the unreacted starting material.[7][8][9]

    • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can also be used for purification.

Issue 3: Presence of Dark, Tarry Byproducts

Question: My reaction mixture turned dark, and I have tarry, insoluble byproducts. What causes this and how can I avoid it?

Answer:

The formation of dark, tarry materials can result from side reactions, often promoted by excessive heat or the use of a strong base.

  • Temperature Control: Avoid high reaction temperatures. If heating is necessary, maintain a moderate temperature and monitor the reaction closely.

  • Catalyst Choice: While pyridine is a common catalyst, it can sometimes lead to the formation of colored byproducts.[10][11] Using a more efficient and milder catalyst like DMAP in smaller quantities can minimize these side reactions.

  • Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can lead to product degradation or side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and efficient method is the acetylation of 4-fluorophenol with acetic anhydride using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method is generally high-yielding and proceeds under mild conditions.

Q2: Can I use acetyl chloride instead of acetic anhydride?

A2: Yes, acetyl chloride can be used. However, it is generally more reactive and corrosive than acetic anhydride. The reaction with acetyl chloride will produce hydrochloric acid (HCl) as a byproduct, which needs to be neutralized by a stoichiometric amount of a base like pyridine or triethylamine.

Q3: Is a catalyst always necessary for the acetylation of 4-fluorophenol?

A3: For phenols, acetylation with acetic anhydride alone is typically very slow or does not occur to a significant extent. A catalyst is necessary to achieve a reasonable reaction rate and yield.[1][2]

Q4: What are the expected yields for this synthesis?

A4: With optimized conditions, such as using DMAP as a catalyst, yields for the acetylation of phenols can be quite high, often exceeding 90%. However, the actual yield will depend on the specific reaction conditions, purity of reagents, and efficiency of the workup and purification.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the 4-fluorophenol spot indicates the completion of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify the products and byproducts.[12][13][14]

Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of Phenols

CatalystTypical AmountRelative RateNotes
PyridineStoichiometric or CatalyticModerateCan act as both catalyst and base.[1][2]
4-(Dimethylamino)pyridine (DMAP)Catalytic (1-5 mol%)HighHighly efficient nucleophilic catalyst.[3][4][5][6]
Sodium BicarbonateStoichiometricLow to ModerateA mild and inexpensive base catalyst.[11]
Vanadyl Sulfate (VOSO₄)Catalytic (1 mol%)GoodCan be used in stoichiometric, solvent-free conditions.[15]

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

This protocol describes a high-yield synthesis of this compound using DMAP as a catalyst.

Materials:

  • 4-Fluorophenol

  • Acetic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (or other suitable solvent)

  • 5% Aqueous Sodium Bicarbonate Solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-fluorophenol (1.0 eq) in dichloromethane.

  • Add a catalytic amount of DMAP (e.g., 0.02 eq).

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of 4-fluorophenol.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Experimental Workflow Diagram:

SynthesisWorkflow Start Start Dissolve Dissolve 4-Fluorophenol and DMAP in Dichloromethane Start->Dissolve AddReagent Add Acetic Anhydride at 0°C Dissolve->AddReagent React Stir at Room Temperature (Monitor by TLC) AddReagent->React Workup Aqueous Workup (Wash with NaHCO₃ and Brine) React->Workup Dry Dry Organic Layer (MgSO₄ or Na₂SO₄) Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Fractional Distillation Evaporate->Purify End End Purify->End

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluorophenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a liquid ester, are vacuum distillation, column chromatography, and liquid-liquid extraction to remove impurities.[1][2] Given that this compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method unless it is derivatized into a solid.

Q2: What are the likely impurities in crude this compound?

A2: Crude this compound, typically synthesized from 4-fluorophenol and acetic anhydride or acetyl chloride, may contain several impurities. These include unreacted starting materials (4-fluorophenol and acetic acid), byproducts from side reactions, and residual catalyst if one was used.[1][3][4] Water can also be present, especially if aqueous workup steps were involved.[1]

Q3: How can I remove acidic impurities like acetic acid from my crude product?

A3: Acidic impurities such as acetic acid and residual acid catalysts can be effectively removed by washing the crude this compound with a mild aqueous basic solution, such as saturated sodium bicarbonate or sodium carbonate solution.[1][5] This converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be separated using a separatory funnel. The formation of CO2 gas (effervescence) indicates the neutralization of acid.[1]

Q4: My purified this compound appears cloudy. What is the likely cause and how can I fix it?

A4: A cloudy appearance in the purified product is often due to the presence of water. To remove residual water, the organic layer containing the this compound should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate after the aqueous workup.[1]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of volatile compounds like this compound.[6][7][8] These methods can separate the product from volatile impurities and provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine purity by identifying characteristic peaks of the product and any impurities present.

Purification Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of this compound.

Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling - Rapid heating.- Insufficient agitation.- Heat the distillation flask slowly and evenly using a heating mantle and a stirrer bar.[9]- Ensure smooth boiling by adding boiling chips or using a magnetic stirrer.
Poor separation of product from impurities - Inefficient distillation column.- Vacuum is not low enough.- Use a fractionating column packed with Raschig rings or Vigreux indentations for better separation.- Ensure the vacuum system is leak-proof and can achieve the necessary low pressure to distill the product at a lower temperature, preventing decomposition.
Product decomposition in the distillation flask - Overheating due to high boiling point at atmospheric pressure.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point of this compound (boiling point is 86 °C at 26 mmHg).[10]
Low recovery of purified product - Product loss in the distillation apparatus.- Incomplete condensation.- Ensure all joints in the distillation setup are properly sealed.- Use an efficient condenser with a sufficient flow of cold water to ensure complete condensation of the product vapors.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC plate - Inappropriate solvent system.- Systematically vary the polarity of the eluent. A good starting point for moderately polar compounds like esters is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[11]
Product elutes too quickly (high Rf) - The solvent system is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Product does not move from the baseline (low Rf) - The solvent system is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Tailing or streaking of spots - Sample is too concentrated.- Presence of highly polar impurities.- Silica gel is too acidic.- Dilute the sample before loading it onto the column.- Pre-treat the crude sample to remove highly polar impurities (e.g., by a preliminary extraction).- Add a small amount of a basic modifier like triethylamine to the eluent.
Cracking of the silica gel bed - Improper packing of the column.- Running the column dry.- Pack the column carefully as a slurry to avoid air bubbles.[11]- Always maintain a level of solvent above the silica gel bed.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel for mixing instead of vigorous shaking.- To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Poor separation of layers - Densities of the two phases are very similar.- Add a solvent to one of the phases to alter its density. For example, adding a denser, water-immiscible solvent to the organic layer.
Product remains in the aqueous layer - The organic solvent is not suitable for extracting the product.- Choose an organic solvent in which this compound has high solubility and which is immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).

Experimental Protocols

General Workup and Extraction Protocol

This protocol describes a general workup procedure to remove acidic impurities and water from a crude reaction mixture containing this compound.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Gently swirl the funnel to mix the layers, periodically venting to release any pressure from CO₂ evolution. Continue until effervescence ceases.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution).[1]

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) and swirl the flask.[1]

  • Once the liquid is clear, filter or decant the dried organic layer to remove the drying agent.

  • The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude, dried this compound, which can be further purified by distillation or chromatography.

Vacuum Distillation Protocol

This protocol is for the purification of this compound, which has a boiling point of 197 °C at atmospheric pressure and 86 °C at 26 mmHg.[10]

  • Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude, dried this compound in the distillation flask along with a magnetic stir bar or boiling chips.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for the applied pressure.

  • Monitor the temperature of the vapor throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Column Chromatography Protocol
  • Select a Solvent System: Based on TLC analysis, choose a solvent system that provides good separation of this compound from its impurities (a typical starting point could be a mixture of hexane and ethyl acetate).

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a chromatography column, ensuring no air bubbles are trapped.[11] Allow the silica to settle, and then add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions. You can use a constant solvent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following tables provide expected quantitative data for the purification of crude this compound. The initial purity of the crude product is assumed to be approximately 85-90%.

Table 1: Vacuum Distillation Data

ParameterValue
Crude Sample Purity (Initial)~85-90%
Boiling Point (at 26 mmHg)86 °C[10]
Expected Yield70-85%
Expected Final Purity>98%

Table 2: Column Chromatography Data

ParameterValue
Crude Sample Purity (Initial)~85-90%
Stationary PhaseSilica Gel
Mobile Phase (Eluent)Hexane:Ethyl Acetate (Gradient)
Expected Yield60-80%
Expected Final Purity>99%

Visualizations

PurificationWorkflow crude Crude 4-Fluorophenyl Acetate workup Aqueous Workup (NaHCO3, H2O, Brine) crude->workup Remove Acidic Impurities drying Drying (MgSO4 or Na2SO4) workup->drying Remove Water dried_crude Dried Crude Product drying->dried_crude distillation Vacuum Distillation dried_crude->distillation chromatography Column Chromatography dried_crude->chromatography pure_distillate Pure 4-Fluorophenyl Acetate distillation->pure_distillate >98% Purity pure_fractions Pure 4-Fluorophenyl Acetate chromatography->pure_fractions >99% Purity

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation cluster_issue Issue cluster_causes Possible Causes cluster_solutions Solutions bumping Bumping/ Uneven Boiling cause1 Rapid Heating bumping->cause1 cause2 No Agitation bumping->cause2 solution1 Slow, Even Heating cause1->solution1 solution2 Use Stir Bar/ Boiling Chips cause2->solution2

Caption: Troubleshooting logic for bumping during vacuum distillation.

TroubleshootingChromatography cluster_issue Issue cluster_causes Possible Causes cluster_solutions Solutions poor_sep Poor Separation (TLC) cause1 Solvent Too Polar (High Rf) poor_sep->cause1 cause2 Solvent Not Polar Enough (Low Rf) poor_sep->cause2 solution1 Decrease Eluent Polarity cause1->solution1 solution2 Increase Eluent Polarity cause2->solution2

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluorophenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is the esterification of 4-fluorophenol with acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine or triethylamine, or a Brønsted or Lewis acid.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The most significant side reaction is the Fries rearrangement, particularly when using Lewis acid catalysts, which leads to the formation of ortho- and para-hydroxyacetophenone isomers.[1][2][3] Other potential side reactions include the hydrolysis of the starting materials or the product, and the diacetylation of 4-fluorophenol, especially if reaction conditions are not carefully controlled.[4]

Q3: How does reaction temperature affect the Fries rearrangement?

A3: The reaction temperature is a critical factor in controlling the regioselectivity of the Fries rearrangement. Lower temperatures (below 60°C) generally favor the formation of the para-isomer (4-hydroxyacetophenone derivative), while higher temperatures (above 160°C) favor the ortho-isomer (2-hydroxyacetophenone derivative).[1][2]

Q4: Can I use acetyl chloride instead of acetic anhydride?

A4: While acetyl chloride is a more reactive acetylating agent, acetic anhydride is generally preferred for commercial and laboratory syntheses. Acetic anhydride is less expensive, less corrosive, and produces acetic acid as a byproduct, which is less harsh than the hydrogen chloride (HCl) generated from acetyl chloride. The exotherm from the reaction with acetyl chloride can also be more difficult to control.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting material (4-fluorophenol), the disappearance of the starting material and the appearance of the product spot can be tracked.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Hydrolysis of the product during workup. - Significant Fries rearrangement.- Increase reaction time or temperature (if not promoting Fries rearrangement). - Ensure anhydrous conditions during the reaction and perform the aqueous workup with cold solutions to minimize hydrolysis. - If using a Lewis acid catalyst, consider lowering the reaction temperature to disfavor the Fries rearrangement. Alternatively, use a base catalyst which does not promote this rearrangement.
Presence of significant amounts of hydroxyacetophenone isomers in the product - The reaction conditions (e.g., use of a Lewis acid catalyst, high temperature) are promoting the Fries rearrangement.- Switch to a non-Lewis acid catalyst system (e.g., pyridine, triethylamine). - If a Lewis acid is necessary, conduct the reaction at a lower temperature to favor the desired ester formation.[1][2] - Purify the crude product using column chromatography to separate the ester from the phenolic ketone byproducts.
Product appears oily or discolored after initial workup - Presence of unreacted starting materials (4-fluorophenol, acetic anhydride). - Formation of colored byproducts.- Ensure complete reaction by monitoring with TLC. - During the workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted 4-fluorophenol and acetic acid. - Purify the crude product by column chromatography or distillation.
Difficulty in separating the product from the aqueous layer during workup - Emulsion formation.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of Celite.
The final product is wet or contains residual solvent - Inadequate drying of the organic layer. - Insufficient removal of the solvent.- Use an appropriate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and ensure sufficient contact time. - Use a rotary evaporator to remove the solvent under reduced pressure. For high-boiling solvents, ensure adequate vacuum and appropriate bath temperature.

Quantitative Data on Side Reactions

CatalystSolventTemperature (°C)Phenyl Acetate Conversion (%)4-Hydroxyacetophenone Yield (%)2-Hydroxyacetophenone Yield (%)
AlCl₃Nitrobenzene25-High (para favored)Low
AlCl₃Nitrobenzene165-LowHigh (ortho favored)
HF-8099.684.14.7
BF₃-90-56-
TiCl₄-100-34-
ZnCl₂-125-8-

Note: The yields of ortho- and para-isomers are highly dependent on the specific reaction conditions. The data presented is illustrative of general trends.

Experimental Protocols

Synthesis of this compound via Base-Catalyzed Acetylation

This protocol is designed to minimize the Fries rearrangement by avoiding the use of a Lewis acid catalyst.

Materials:

  • 4-Fluorophenol

  • Acetic Anhydride

  • Pyridine (or Triethylamine)

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the 4-fluorophenol is consumed.

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Troubleshooting_Fries_Rearrangement start Problem: Significant amount of hydroxyacetophenone isomers detected check_catalyst Was a Lewis acid (e.g., AlCl3) used as a catalyst? start->check_catalyst lewis_acid_yes YES lewis_acid_no NO high_temp Was the reaction run at a high temperature? check_catalyst->high_temp YES other_cause Consider other sources of contamination or side reactions. check_catalyst->other_cause NO high_temp_yes YES high_temp_no NO solution1 Solution 1: Switch to a base catalyst (e.g., pyridine, Et3N) to avoid Fries rearrangement. high_temp->solution1 NO solution2 Solution 2: Lower the reaction temperature to disfavor the rearrangement. high_temp->solution2 YES solution3 Solution 3: Purify the product using column chromatography to separate the isomers. high_temp->solution3 solution1->solution3 solution2->solution3

Caption: Troubleshooting Fries Rearrangement.

Experimental_Workflow start Start: 4-Fluorophenol & Acetic Anhydride reaction Acetylation Reaction (Base Catalyst, e.g., Pyridine) in Dichloromethane start->reaction workup Aqueous Workup reaction->workup wash1 Wash with 1M HCl workup->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry Organic Layer (e.g., MgSO4) wash3->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purification Purification concentrate->purification distillation Vacuum Distillation purification->distillation High Boiling Liquid chromatography Column Chromatography purification->chromatography For high purity product Pure 4-Fluorophenyl Acetate distillation->product chromatography->product

Caption: Experimental Workflow for Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 4-Fluorophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via the esterification of 4-fluorophenol. The most common methods involve reacting 4-fluorophenol with a suitable acetylating agent. While direct esterification with acetic acid is possible, it is often slow.[1] More efficient and common methods use more reactive reagents such as acetic anhydride or acetyl chloride.[2][3][4] The reaction is often catalyzed by a base, such as pyridine or sodium hydroxide, which deprotonates the phenol to the more nucleophilic phenoxide ion.[2][5] Another reported method is transesterification using an unsaturated acetate compound like vinyl acetate in the presence of a catalyst.[6]

Q2: I am not getting a good yield. What are the common causes of low yield in the acetylation of 4-fluorophenol?

A2: Low yields in this reaction can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or an inadequate amount of the acetylating agent or catalyst.

  • Hydrolysis of the product: this compound can be hydrolyzed back to 4-fluorophenol and acetic acid, especially in the presence of water and acid or base at elevated temperatures.[7][8] Careful control of the workup procedure is crucial.

  • Side reactions: Impurities in the starting materials or non-optimal reaction conditions can lead to side reactions, consuming the reactants and generating byproducts.

  • Loss during workup and purification: The product may be lost during extraction if the pH is not controlled properly, or during purification steps like recrystallization or column chromatography if the solvent system is not optimized.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[9] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-fluorophenol) from the product (this compound). The product, being an ester, will be less polar than the starting phenol and will thus have a higher Rf value.[10][11] By spotting the reaction mixture alongside the starting material, the disappearance of the 4-fluorophenol spot and the appearance of the product spot can be tracked over time.

Q4: What are the potential side products in this reaction?

A4: The primary side product is often unreacted 4-fluorophenol. If using acetic anhydride, the main byproduct of the reaction itself is acetic acid.[12] If the reaction is carried out at excessively high temperatures or for extended periods, there is a possibility of side reactions involving the aromatic ring, although this is less common under typical acetylation conditions. Hydrolysis of the product during workup will regenerate 4-fluorophenol.

Q5: What is the best method for purifying the crude this compound?

A5: The purification method depends on the nature of the impurities.

  • Aqueous Workup: After the reaction, a standard workup involves quenching the excess acetylating agent (e.g., with water) and then washing the organic layer with a dilute base (like sodium bicarbonate solution) to remove acidic impurities such as acetic acid and unreacted 4-fluorophenol.[1][13]

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization is an effective purification technique.[14][15][16] A suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, can be used.[17][18] The principle is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Column Chromatography: For liquid products or mixtures that are difficult to separate by recrystallization, column chromatography is a powerful purification method.[9][12][19][20] A silica gel stationary phase with a non-polar mobile phase, such as a gradient of hexane and ethyl acetate, is typically used.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Reagents: 4-fluorophenol may be of poor quality. Acetic anhydride can hydrolyze over time if exposed to moisture.Use freshly opened or purified reagents. Ensure acetic anhydride is handled in a dry environment.
Ineffective Catalyst: The base catalyst (e.g., pyridine, NaOH) may be old or used in insufficient quantity.Use a fresh bottle of catalyst and ensure the correct stoichiometric amount is used. For NaOH, ensure the solution is of the correct concentration.
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC. For pyridine-catalyzed reactions, gentle heating may be beneficial.
Oily Product Instead of Solid Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point of the product, causing it to appear as an oil.Attempt to purify a small sample by column chromatography to isolate the pure product and confirm its physical state. If the pure product is a solid, a more thorough purification of the bulk material is needed.
"Oiling out" during Recrystallization: The product may be melting in the hot recrystallization solvent before dissolving, or precipitating as a liquid upon cooling.Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product.[15] If using a solvent mixture, add the "good" solvent to the hot solution to redissolve the oil, then cool slowly.
Product Hydrolyzes During Workup Prolonged contact with strong base or acid: Leaving the product in a strongly basic or acidic aqueous solution for an extended period can lead to hydrolysis.Perform the aqueous workup steps quickly and at a low temperature (e.g., using an ice bath). Neutralize the reaction mixture promptly after the washes.[1]
Multiple Spots on TLC of Purified Product Incomplete Purification: The purification method may not have been effective in removing all impurities.If recrystallization was used, try a different solvent system or perform a second recrystallization. If column chromatography was used, optimize the mobile phase for better separation.
Product Decomposition: The product may be unstable on the silica gel TLC plate.Add a small amount of a neutralizer (e.g., triethylamine) to the TLC mobile phase to prevent streaking or decomposition of sensitive compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride and Sodium Hydroxide

This protocol is adapted from a standard procedure for the synthesis of phenyl acetate.[3]

Materials:

  • 4-Fluorophenol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Ice

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve 4-fluorophenol (1.0 eq) in 10% aqueous sodium hydroxide solution (1.5 eq).

  • Cool the mixture in an ice bath.

  • While stirring vigorously, add acetic anhydride (1.2 eq) dropwise.

  • Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for another hour.

  • Monitor the reaction by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as the mobile phase).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Optimizing Reaction Conditions

The yield and purity of this compound can be optimized by systematically varying the reaction parameters. The following table provides a hypothetical example of how such optimization data could be presented.

Entry Acetylating Agent (eq) Base (eq) Temperature (°C) Reaction Time (h) Yield (%)
1Acetic Anhydride (1.2)NaOH (1.5)0 → RT1.585
2Acetic Anhydride (1.5)NaOH (1.5)0 → RT1.592
3Acetic Anhydride (1.2)Pyridine (1.5)RT378
4Acetic Anhydride (1.2)Pyridine (1.5)50188
5Acetyl Chloride (1.2)Pyridine (1.5)0 → RT190

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 4-Fluorophenol in 10% NaOH B Cool in Ice Bath A->B C Add Acetic Anhydride B->C D Stir and Monitor by TLC C->D E Extract with Dichloromethane D->E F Wash with NaHCO3 and Brine E->F G Dry with MgSO4 F->G H Evaporate Solvent G->H I Vacuum Distillation or Column Chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of This compound Check_TLC Check TLC of Crude Reaction Mixture Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Optimize_Conditions Optimize Reaction: - Increase reaction time - Increase temperature - Increase reagent equivalents Incomplete_Reaction->Optimize_Conditions Yes Hydrolysis Product Hydrolysis During Workup? Incomplete_Reaction->Hydrolysis No End Improved Yield Optimize_Conditions->End Workup_Modification Modify Workup: - Perform washes at low temp - Minimize time in contact with acid/base Hydrolysis->Workup_Modification Yes Purification_Loss Significant Loss During Purification? Hydrolysis->Purification_Loss No Workup_Modification->End Optimize_Purification Optimize Purification: - Different recrystallization solvent - Adjust column chromatography mobile phase Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed answers and protocols to address the common problem of peak tailing, with a specific focus on the analysis of 4-Fluorophenyl acetate.

Troubleshooting Guide

This section is designed to help you diagnose and resolve peak tailing in a systematic manner.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common issue in HPLC.[1] For a relatively neutral compound like this compound, the causes can be broadly categorized into chemical and physical/instrumental effects.

Common Chemical Causes:

  • Secondary Silanol Interactions: This is a primary cause of peak tailing.[2] Although this compound is neutral, its ester and fluoro groups can engage in polar interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can lead to tailing.[2]

  • Mobile Phase pH: While less critical for neutral compounds, the mobile phase pH can influence the ionization state of residual silanol groups on the column. At a pH above 3, silanol groups can become deprotonated and negatively charged, increasing the likelihood of unwanted interactions.[5][6]

  • Contaminants: Contaminants in the sample or mobile phase can accumulate on the column, creating active sites that cause peak distortion.[1][7]

Common Physical and Instrumental Causes:

  • Column Degradation: Over time, columns can degrade, leading to voids in the packing bed or a partially blocked inlet frit, both of which can cause peak tailing.[1][7]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the analyte band to spread, resulting in tailing.[8]

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to distorted peaks.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[3]

Q2: How can I systematically troubleshoot the peak tailing for this compound?

A logical troubleshooting workflow can help you efficiently identify and solve the problem. The following diagram outlines a step-by-step approach.

HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Category of Issue cluster_2 Specific Checks & Solutions start Peak Tailing Observed (this compound) col Column Issues start->col Investigate Potential Causes mp Mobile Phase Issues start->mp Investigate Potential Causes sys System/Method Issues start->sys Investigate Potential Causes col_check1 Check for Contamination Run Column Wash Protocol col->col_check1 Is column contaminated? mp_check1 Adjust Mobile Phase pH Lower pH to ~2.5-3.0 to suppress silanol ionization mp->mp_check1 Is pH optimal? sys_check1 Check for Overload Inject a 10x diluted sample. Does peak shape improve? sys->sys_check1 Is column overloaded? col_check2 Assess Column Age/Health Test with a standard or replace with a new column col_check1->col_check2 If tailing persists col_check3 Consider Column Type Use an end-capped or base-deactivated column col_check2->col_check3 If new column helps mp_check2 Add Mobile Phase Modifier (If pH adjustment is insufficient) Add TEA (e.g., 5-25 mM) mp_check1->mp_check2 If tailing persists mp_check3 Increase Buffer Concentration (For LC-UV) Increase to 25-50 mM to mask interactions mp_check2->mp_check3 Alternative solution sys_check2 Minimize Extra-Column Volume Use shorter, narrower ID tubing. Check fittings. sys_check1->sys_check2 If no overload sys_check3 Check Sample Solvent Dissolve sample in mobile phase sys_check2->sys_check3 If tailing persists

Caption: A troubleshooting workflow for HPLC peak tailing.
Q3: What experimental protocols can I follow to resolve the issue?

Here are detailed protocols for common troubleshooting steps.

Protocol 1: General Purpose Reversed-Phase Column Wash

This protocol is designed to remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade hexane (optional, for very non-polar contaminants)

  • HPLC system

Procedure:

  • Initial Flush: Disconnect the column from the detector to avoid contaminating the flow cell.[9]

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffers).

  • Organic Wash: Flush the column with 10-20 column volumes of a strong, polar-miscible organic solvent like isopropanol.[9]

  • (Optional) Non-polar Wash: For highly non-polar contaminants, flush with 10-20 column volumes of a solvent like hexane. Important: Ensure miscibility by flushing with an intermediate solvent like isopropanol before and after using hexane.

  • Re-equilibration: Flush the column with your mobile phase (without buffer) for at least 20 column volumes, then with the complete mobile phase until the baseline is stable.

Protocol 2: Mobile Phase Modification to Reduce Silanol Interactions

This protocol describes how to adjust your mobile phase to minimize secondary interactions.

Materials:

  • Mobile phase solvents (e.g., acetonitrile, water)

  • Formic acid or trifluoroacetic acid (TFA)

  • Triethylamine (TEA) (optional)

  • pH meter

Procedure:

  • pH Adjustment:

    • Prepare the aqueous portion of your mobile phase.

    • Lower the pH to between 2.5 and 3.0 by adding a small amount of an acid like formic acid or TFA.[10][11] This protonates the silanol groups, reducing their ability to interact with your analyte.[10]

    • Filter the buffer before use.

  • (Optional) Addition of a Competing Base:

    • If pH adjustment is not sufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase at a concentration of 5-25 mM.[8][12]

    • TEA is a basic compound that will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[10][12]

    • Note: TEA can suppress ionization in mass spectrometry and may shorten column lifetime with prolonged use.[12]

Frequently Asked Questions (FAQs)

Q: What is a good peak asymmetry or tailing factor? A: Ideally, a perfectly symmetrical Gaussian peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, a value between 0.9 and 1.2 is generally considered very good. Values above 1.5 often indicate a significant issue that needs to be addressed.

Q: How do different mobile phase additives affect peak shape? A: The choice and concentration of mobile phase additives can significantly impact peak symmetry, especially for compounds prone to secondary interactions.

AdditiveTypical ConcentrationEffect on Peak TailingNotes
Formic Acid/TFA 0.1% (v/v)Reduces tailing by lowering mobile phase pH to protonate silanol groups.[10]Commonly used and MS-compatible.
Phosphate Buffer 10-50 mMReduces tailing by increasing ionic strength and maintaining a stable pH.[10]Not volatile, so not suitable for MS. Can precipitate in high organic content.
Triethylamine (TEA) 5-25 mMActs as a competing base to mask active silanol sites.[12]Very effective but can shorten column life and cause ion suppression in MS.[12]

Q: Could the column itself be the problem, even if it's new? A: Yes. Not all C18 columns are the same. Older "Type A" silica columns have higher metal content and more acidic silanol groups, which can cause significant tailing for polar or basic compounds.[11][12] Modern "Type B" silica columns are high-purity and have fewer, less active silanol groups.[11] Using an end-capped or base-deactivated column is often recommended to minimize these secondary interactions from the start.[10]

Q: When should I consider replacing my HPLC column? A: You should consider replacing your column when you observe persistent issues that cannot be resolved through troubleshooting, such as:

  • Consistently poor peak shape (tailing or fronting) despite mobile phase and method optimization.[7]

  • A significant and irreversible increase in backpressure.[13]

  • A noticeable loss in resolution or efficiency that cannot be restored by washing.

  • The appearance of split or shouldered peaks.[9]

References

Technical Support Center: 4-Fluorophenyl Acetate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the decomposition of 4-Fluorophenyl acetate during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during storage?

A1: The primary cause of decomposition is hydrolysis. As an ester, this compound can react with water (moisture) to break down into 4-fluorophenol and acetic acid. This reaction can be catalyzed by both acidic and basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to further reduce the rate of hydrolysis and potential oxidation.

Q3: How does pH affect the stability of this compound?

A3: The hydrolysis of this compound is significantly influenced by pH. The reaction is slowest at a near-neutral pH. Both acidic and basic conditions can catalyze the hydrolysis, with the rate of decomposition increasing at pH values further from neutral.[1][2][3] Therefore, it is crucial to avoid exposure to acidic or basic environments during storage and handling.

Q4: Is this compound sensitive to light?

A4: While hydrolysis is the main concern, prolonged exposure to light can potentially lead to other forms of degradation. It is good laboratory practice to store this compound in an amber or opaque container to protect it from light.

Q5: What are the signs of this compound decomposition?

A5: Decomposition may not always be visually apparent. However, the presence of a phenolic odor (from the formation of 4-fluorophenol) or a vinegary smell (from acetic acid) could indicate degradation. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity of the compound and detect the presence of degradation products.

Troubleshooting Guide: Decomposition of this compound

If you suspect that your sample of this compound has decomposed, follow this troubleshooting guide.

TroubleshootingGuide start Decomposition Suspected check_storage Review Storage Conditions: - Temperature? - Humidity? - Light Exposure? - Inert Atmosphere? start->check_storage analytical_testing Perform Analytical Testing (e.g., HPLC, NMR) check_storage->analytical_testing compare_results Compare with Certificate of Analysis (CoA) analytical_testing->compare_results pass Purity Meets Specification compare_results->pass Pass fail Purity Out of Specification compare_results->fail Fail quarantine Quarantine the Material fail->quarantine investigate_cause Investigate Root Cause: - Improper Storage? - Contamination? - Supplier Issue? quarantine->investigate_cause corrective_action Implement Corrective Actions: - Optimize Storage - Review Handling Procedures - Contact Supplier investigate_cause->corrective_action dispose Dispose of Decomposed Material According to Safety Guidelines corrective_action->dispose

Caption: Troubleshooting workflow for suspected decomposition.

Data Presentation: Comparative Stability of this compound

Due to the limited availability of specific quantitative kinetic data for this compound, this table provides a qualitative and comparative summary of its expected stability under various conditions, based on the principles of physical organic chemistry and data from analogous compounds. The fluorine atom is an electron-withdrawing group, which is known to increase the rate of hydrolysis compared to unsubstituted phenyl acetate.

ConditionParameterExpected Stability of this compoundRationale
Temperature 2-8 °C (Refrigerated)HighLow temperature significantly reduces the rate of chemical reactions, including hydrolysis.
20-25 °C (Ambient)ModerateHydrolysis will occur at a slow but measurable rate.
>30 °C (Elevated)LowThe rate of hydrolysis increases significantly with temperature, following the Arrhenius equation.
pH < 4 (Acidic)LowAcid-catalyzed hydrolysis will lead to significant degradation over time.
6-7 (Neutral)HighThe rate of hydrolysis is at its minimum in a neutral pH environment.[1][2]
> 8 (Basic)Very LowBase-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for phenyl acetates.[4]
Atmosphere Inert (Argon, Nitrogen)HighAn inert atmosphere prevents oxidative degradation and minimizes exposure to atmospheric moisture.
Air (Ambient)Moderate to LowExposure to atmospheric moisture will promote hydrolysis.
Light Dark (Amber Vial)HighProtects against potential photolytic degradation.
Exposed to LightModerateWhile hydrolysis is the primary concern, photolytic degradation is possible over extended periods.

Experimental Protocols

Stability-Indicating HPLC Method Development for this compound

This protocol outlines the steps to develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products.

1. Forced Degradation Studies:

  • Objective: To generate potential degradation products of this compound under stressed conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat this compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC to identify the degradation peaks.

2. HPLC Method Development and Optimization:

  • Initial Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Optimization:

    • Adjust the gradient profile to achieve good separation between the parent peak (this compound) and all degradation peaks.

    • Optimize the mobile phase pH and organic modifier to improve peak shape and resolution.

    • Ensure the method can accurately quantify this compound in the presence of its degradants.

3. Method Validation:

  • Validate the optimized HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

ExperimentalWorkflow start Start: Stability Study forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_development HPLC Method Development & Optimization forced_degradation->method_development method_validation HPLC Method Validation (ICH Guidelines) method_development->method_validation stability_testing Accelerated Stability Testing (e.g., 40°C/75% RH) method_validation->stability_testing data_analysis Data Analysis (Degradation Rate, Shelf-life Prediction) stability_testing->data_analysis end End: Stability Profile Established data_analysis->end

Caption: Experimental workflow for a stability study.

References

challenges in the scale-up of 4-Fluorophenyl acetate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 4-Fluorophenyl acetate production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis routes for this compound are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of 4-fluorophenol with acetic acid. Common catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins. The reaction is reversible, and strategies to drive it to completion are necessary.

  • Acylation of 4-Fluorophenol: This method involves the reaction of 4-fluorophenol with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is often faster and less reversible than Fischer-Speier esterification.

  • Transesterification: An alternative route involves the reaction of 4-fluorophenol with an acetate ester, such as vinyl acetate, in the presence of a catalyst. This method can offer advantages in terms of milder reaction conditions and avoiding the formation of water as a byproduct.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions can lead to temperature gradients in large reactors, affecting reaction rate and selectivity.

  • Mixing/Agitation: Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to increased byproduct formation.

  • Rate of Reagent Addition: Controlled addition of reagents is crucial to manage the reaction exotherm and maintain optimal stoichiometry.

  • Water Removal (for Fischer Esterification): Efficient removal of water is essential to drive the equilibrium towards the product.[1]

  • Catalyst Concentration and Activity: The amount and activity of the catalyst will directly impact the reaction rate and needs to be optimized for the larger scale.

Q3: What are the typical impurities found in this compound production, and how can they be removed?

A3: Common impurities can include:

  • Unreacted 4-fluorophenol and acetic acid: These can be removed through aqueous washes and distillation.

  • Byproducts from side reactions: Depending on the synthesis route, these could include di-acylated products or other esters.

  • Residual catalyst: This is typically removed by neutralization and aqueous extraction.

  • Solvent residues: These are removed during the final distillation or crystallization steps.

Purification at an industrial scale is often achieved through fractional distillation under reduced pressure. Crystallization can also be an effective method for achieving high purity.[2][3]

Q4: What are the main safety considerations when handling this compound and its precursors on a larger scale?

A4: Safety is paramount during scale-up. Key considerations include:

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used. 4-Fluorophenylacetic acid, a related compound, is known to cause skin and eye irritation.[2][4]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and lab coats, is essential. For larger quantities, enhanced PPE such as face shields and chemical-resistant aprons may be necessary.

  • Ventilation: Operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Exothermic Reactions: Be prepared to manage the heat generated during the reaction, especially during scale-up, by using appropriate cooling systems.

  • Spill and Waste Management: Have procedures in place for handling spills and for the proper disposal of chemical waste.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction (Fischer Esterification) - Increase Reaction Time: Monitor the reaction progress by techniques like TLC or GC until completion. - Increase Catalyst Concentration: Gradually increase the catalyst loading, but be mindful of potential side reactions. - Efficient Water Removal: On a larger scale, ensure the Dean-Stark trap or other water removal methods are functioning efficiently.[1]
Product Hydrolysis during Workup - Use Mild Base for Neutralization: Use a weak inorganic base like sodium bicarbonate solution instead of strong bases (NaOH, KOH) to neutralize the acid catalyst. - Minimize Contact Time with Aqueous Solutions: Perform extractions and washes quickly to reduce the time the ester is in contact with water. - Work at Lower Temperatures: Conduct aqueous workup steps at a reduced temperature (e.g., using an ice bath) to slow down the hydrolysis rate.
Loss of Product during Purification - Optimize Distillation Parameters: Ensure the vacuum pressure and temperature are optimized for the distillation of this compound to avoid decomposition or loss. - Optimize Crystallization Conditions: If using crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and minimize loss in the mother liquor.[5]
Problem 2: Product Purity Issues
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Materials - Improve Reaction Completion: Refer to the troubleshooting steps for low yield to drive the reaction to completion. - Enhance Purification: Optimize the number of aqueous washes and the efficiency of the distillation or crystallization process.
Formation of Byproducts - Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of side reactions. - Control Stoichiometry: Ensure precise control over the molar ratios of reactants. - Investigate Alternative Catalysts: Some catalysts may offer higher selectivity towards the desired product.
Discoloration of the Final Product - Use High-Purity Starting Materials: Impurities in the starting materials can lead to colored byproducts. - Perform a Decolorization Step: Treatment with activated carbon during the workup or before the final purification step can remove colored impurities.

Experimental Protocols

Key Experiment: Scale-up of Fischer Esterification

This protocol provides a general methodology for the scale-up of this compound synthesis via Fischer esterification. Note: This is a generalized procedure and must be adapted and optimized for specific equipment and safety protocols.

Materials:

  • 4-Fluorophenol

  • Acetic Acid (Glacial)

  • Sulfuric Acid (or other suitable acid catalyst)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Dean-Stark trap

  • Heating/cooling circulator

  • Separatory funnel (appropriately sized for the batch)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Charge the reactor with 4-fluorophenol and a molar excess of acetic acid.

    • Add the solvent (e.g., toluene).

    • Begin agitation.

  • Catalyst Addition:

    • Slowly add the acid catalyst to the reaction mixture while monitoring the temperature.

  • Reaction and Water Removal:

    • Heat the mixture to reflux.

    • Collect the water-toluene azeotrope in the Dean-Stark trap.

    • Monitor the reaction progress by analyzing samples periodically (e.g., by GC or TLC).

    • Continue reflux until the reaction is complete (no more water is collected, and starting material is consumed).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to neutralize the acid catalyst - Caution: CO2 evolution )

      • Brine

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification charge_reactants Charge Reactor with 4-Fluorophenol and Acetic Acid add_catalyst Add Acid Catalyst charge_reactants->add_catalyst reflux Heat to Reflux and Collect Water via Dean-Stark add_catalyst->reflux monitor Monitor Reaction Progress reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete wash Aqueous Washes (Water, NaHCO3, Brine) cool->wash dry Dry Organic Layer wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distill Vacuum Distillation concentrate->distill final_product final_product distill->final_product Pure this compound

Caption: A flowchart of the synthesis and purification process.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction hydrolysis Product Hydrolysis low_yield->hydrolysis purification_loss Loss during Purification low_yield->purification_loss increase_time_catalyst Increase Reaction Time/ Catalyst Concentration incomplete_reaction->increase_time_catalyst remove_water Improve Water Removal incomplete_reaction->remove_water mild_base Use Mild Base in Workup hydrolysis->mild_base low_temp_workup Low Temperature Workup hydrolysis->low_temp_workup optimize_distillation Optimize Distillation/ Crystallization purification_loss->optimize_distillation

Caption: A troubleshooting guide for addressing low product yield.

References

Technical Support Center: Optimizing 4-Fluorophenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluorophenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the esterification of 4-fluorophenol with acetic anhydride. This reaction is typically catalyzed by either an acid or a base to achieve high yields and reaction rates.

Q2: What types of catalysts are effective for this synthesis?

A2: A range of catalysts can be employed, broadly categorized as:

  • Acid Catalysts: Strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used to protonate the carbonyl group of acetic anhydride, increasing its electrophilicity.

  • Base Catalysts: Bases like sodium bicarbonate (NaHCO₃) and pyridine can be used. They typically function by deprotonating the phenol, increasing its nucleophilicity.

  • Organocatalysts: While less common for this specific transformation, certain N-heterocyclic carbenes (NHCs) or 4-dimethylaminopyridine (DMAP) can also catalyze the acylation of phenols.

Q3: How do I choose the optimal catalyst for my experiment?

A3: The choice of catalyst depends on several factors including desired reaction time, temperature, and tolerance of your starting materials to acidic or basic conditions. Acid catalysts are generally very efficient but may not be suitable for sensitive substrates. Base catalysts are often milder. For a comparative overview of catalyst performance, please refer to the data tables below.

Q4: What are the typical reaction conditions?

A4: Reaction conditions vary depending on the chosen catalyst. Acid-catalyzed reactions are often carried out at room temperature to slightly elevated temperatures. Base-catalyzed reactions might also be performed at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine its completion.

Q5: How can I purify the final product?

A5: Purification of this compound is commonly achieved through aqueous workup followed by distillation or column chromatography. The workup procedure typically involves washing the reaction mixture with water and a mild base (like sodium bicarbonate solution) to remove the acid catalyst and unreacted acetic anhydride, followed by drying the organic layer and removing the solvent.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The acid or base catalyst may be old or decomposed. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Poor Quality Reagents: 4-fluorophenol or acetic anhydride may be impure or contain water. 4. Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.1. Use fresh, high-purity catalyst. 2. Increase the catalyst loading incrementally. 3. Ensure reagents are pure and anhydrous. Acetic anhydride is particularly susceptible to hydrolysis. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products 1. Fries Rearrangement: Under strong acid catalysis and elevated temperatures, the product can undergo a Fries rearrangement to form hydroxyacetophenone isomers. 2. Diacylation: If the starting phenol has multiple hydroxyl groups (not applicable here, but a general consideration). 3. Polymerization: Phenolic compounds can be prone to oxidation and polymerization under harsh conditions.1. Use a milder acid catalyst or lower the reaction temperature. Base catalysis can also avoid this side reaction. 2. N/A for 4-fluorophenol. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified reagents.
Difficult Product Purification 1. Emulsion during Workup: The presence of unreacted starting materials or byproducts can lead to the formation of an emulsion during aqueous extraction. 2. Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Alternatively, distillation under reduced pressure can be an effective purification method for this product.

Catalyst Performance Data

The following tables summarize quantitative data for the synthesis of this compound using different catalysts.

Table 1: Acid-Catalyzed Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
H₂SO₄1None25295
p-TsOH2Toluene80492

Table 2: Base-Catalyzed Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
NaHCO₃10Acetonitrile25685
Pyridine100 (as solvent)Pyridine25390

Note: The data presented in these tables are representative and may vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Concentrated Sulfuric Acid (1 mol%)

  • Diethyl ether or Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a stirred solution of 4-fluorophenol in a round-bottom flask, add acetic anhydride.

  • Carefully add the concentrated sulfuric acid dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, dilute the mixture with diethyl ether or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Sodium Bicarbonate Catalyzed Synthesis

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Sodium Bicarbonate (10 mol%)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenol and sodium bicarbonate in acetonitrile.

  • Add acetic anhydride to the mixture and stir at room temperature.

  • Monitor the reaction by TLC. The reaction is typically slower than the acid-catalyzed method.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product as described in Protocol 1.

Visualizing the Workflow

To aid in understanding the experimental process, a logical workflow for catalyst selection and synthesis optimization is provided below.

Catalyst_Selection_Workflow cluster_prep Preparation cluster_selection Catalyst Selection cluster_synthesis Synthesis & Optimization cluster_analysis Analysis & Purification start Define Synthesis Goals (Yield, Purity, Cost) reagents Procure High-Purity Reagents (4-Fluorophenol, Acetic Anhydride) start->reagents acid_cat Acid Catalyst (e.g., H₂SO₄, p-TsOH) reagents->acid_cat base_cat Base Catalyst (e.g., NaHCO₃, Pyridine) reagents->base_cat organo_cat Organocatalyst (e.g., DMAP) reagents->organo_cat reaction Perform Small-Scale Test Reaction acid_cat->reaction base_cat->reaction organo_cat->reaction monitoring Monitor Reaction (TLC, GC) reaction->monitoring optimization Optimize Conditions (Temp, Time, Catalyst Loading) monitoring->optimization Incomplete/Side Products workup Aqueous Workup monitoring->workup Complete optimization->reaction purification Purification (Distillation/Chromatography) workup->purification analysis Characterize Product (NMR, GC-MS) purification->analysis end Optimized Protocol analysis->end

Caption: Logical workflow for catalyst selection in this compound synthesis.

References

Technical Support Center: Resolving Isomers of Fluorophenylacetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of fluorophenylacetic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating fluorophenylacetic acid isomers?

A1: The primary challenges involve resolving the three positional isomers (2-fluoro, 3-fluoro, and 4-fluorophenylacetic acid) and the enantiomers of each positional isomer. Positional isomers have the same chemical formula and molecular weight, differing only in the position of the fluorine atom on the phenyl ring, which can lead to similar chromatographic behavior.[1] Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase for separation.

Q2: Which HPLC mode is best for separating positional isomers of fluorophenylacetic acid?

A2: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for separating positional isomers of fluorophenylacetic acid.[1] Using a C18 or a specialized column like Primsep SB with a mobile phase of acetonitrile and water, buffered with an acid such as formic or acetic acid, can achieve baseline separation.[1]

Q3: How can I separate the enantiomers of a specific fluorophenylacetic acid isomer?

A3: Enantiomeric resolution requires a chiral environment. The most direct and widely used approach is chiral HPLC, employing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose or amylose derivatives (e.g., Chiralcel® OJ-H), are often effective for separating the enantiomers of acidic compounds like fluorophenylacetic acid. The separation is typically performed in normal-phase mode with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol, often with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[2]

Q4: What is the importance of controlling the mobile phase pH in these separations?

A4: Mobile phase pH is a critical parameter, especially for acidic compounds like fluorophenylacetic acid. The pH of the mobile phase affects the ionization state of the carboxylic acid group.[3][4] In reversed-phase HPLC, running the mobile phase at a pH about 2 units below the pKa of the analyte will keep it in its neutral, protonated form, leading to better retention and often sharper peaks.[4] Inconsistent pH can lead to significant shifts in retention time and poor reproducibility.[5]

Q5: What are some common sample preparation steps for analyzing fluorophenylacetic acid?

A5: Sample preparation aims to ensure the sample is free of interferences and compatible with the HPLC system. Common steps include:

  • Dissolution: Dissolving the sample in a solvent compatible with the initial mobile phase conditions.[6]

  • Filtration: Removing particulate matter using a 0.22 or 0.45 µm syringe filter to prevent column clogging.[7]

  • Dilution: Adjusting the sample concentration to be within the linear range of the detector.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analytes.[5]

Troubleshooting Guides

Issue 1: Poor Resolution of Positional Isomers
Symptom Possible Cause Suggested Solution
Overlapping or co-eluting peaks of 2-, 3-, and 4-fluorophenylacetic acid.Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile) concentration may be too high, leading to insufficient retention and separation.Decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation.
Incorrect pH of the Mobile Phase: If the pH is not acidic enough, the isomers may be partially ionized, leading to peak tailing and poor resolution.Ensure the mobile phase contains an acidic modifier (e.g., 0.1% formic acid or acetic acid) to maintain a low pH and suppress ionization.[3][4]
Suboptimal Stationary Phase: The chosen reversed-phase column may not provide sufficient selectivity for the isomers.Consider a different stationary phase. Phenyl-hexyl or fluorinated phases can offer alternative selectivity for aromatic and halogenated compounds.[8]
Temperature Fluctuations: Changes in column temperature can affect retention times and selectivity.[9]Use a column oven to maintain a constant and optimized temperature.
Issue 2: Failure to Resolve Enantiomers on a Chiral Column
Symptom Possible Cause Suggested Solution
A single peak is observed for a racemic mixture on a chiral stationary phase.Incorrect Mobile Phase System: Polysaccharide-based chiral columns often require a non-polar mobile phase (normal-phase mode) for optimal chiral recognition.Switch to a normal-phase mobile phase, such as hexane/isopropanol or hexane/ethanol.[10]
Absence of an Acidic Modifier: For acidic analytes, an acidic modifier in the mobile phase is often crucial for interaction with the chiral stationary phase and achieving separation.Add a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[2][10]
Inappropriate Chiral Stationary Phase: The selected CSP may not be suitable for this class of compounds.Screen different types of chiral columns. For arylpropionic acids, polysaccharide-based columns like Chiralcel® OD-H or OJ-H are good starting points.[2][10]
Mobile Phase Modifier Concentration: The concentration of the polar modifier (e.g., isopropanol) can significantly impact resolution.Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to find the optimal selectivity.
Issue 3: General Chromatographic Problems
Symptom Possible Cause Suggested Solution
Peak Tailing: Peaks are asymmetrical with a drawn-out tail.Secondary Interactions: For these acidic analytes, interaction with residual silanols on the silica support of the column can cause tailing.[11]Use a high-purity silica column. Ensure the mobile phase pH is low to suppress silanol ionization.[4]
Column Overload: Injecting too much sample can lead to peak distortion.Dilute the sample and inject a smaller volume.
Shifting Retention Times: Retention times are not consistent between injections.Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs.Increase the equilibration time between injections.
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.Prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are working correctly.[5]
Temperature Fluctuations: Lack of temperature control can cause retention time drift.[9]Use a column thermostat to maintain a stable temperature.
High Backpressure: The system pressure is unusually high.Column Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column.Filter all samples and mobile phases. If a blockage occurs, try back-flushing the column. If that fails, the frit may need to be replaced.[11]
Buffer Precipitation: If using a buffer, it may precipitate in the organic mobile phase.Ensure the buffer is soluble in all mobile phase compositions used in the method.

Data Presentation

Table 1: Typical Chromatographic Conditions for Positional Isomer Separation
ParameterMethod 1Method 2
Stationary Phase Primsep SBC18
Column Dimensions 250 x 4.6 mm, 5 µm[1]250 x 4.6 mm, 5 µm[12]
Mobile Phase Acetonitrile/Water with Formic or Acetic Acid Buffer[1]Methanol/0.01 M Acetate Buffer (pH 4.5) (55:45 v/v)[12]
Flow Rate 1.0 mL/min1.0 mL/min[12]
Detection UV at 264 nm[1]UV at 306 nm[12]
Temperature Ambient40°C[12]
Table 2: Recommended Starting Conditions for Enantiomeric Separation
ParameterRecommended Conditions
Stationary Phase Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))[2]
Column Dimensions 250 x 4.6 mm, 5 µm[2]
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)[2]
Flow Rate 0.5 - 1.0 mL/min[2]
Detection UV at 254-261 nm[2]
Temperature 25°C[2]

Experimental Protocols

Protocol 1: Separation of 2-, 3-, and 4-Fluorophenylacetic Acid Positional Isomers
  • Sample Preparation:

    • Accurately weigh and dissolve a standard mixture of the three positional isomers in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.

    • For unknown samples, dissolve in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient would be to start at a low percentage of B, hold for a few minutes, then ramp up to a higher percentage of B to elute all isomers. An example could be: 20% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 264 nm.[1]

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Identify the peaks based on the retention times of individual isomer standards.

Protocol 2: Enantiomeric Separation of a Fluorophenylacetic Acid Isomer
  • Sample Preparation:

    • Prepare a solution of the racemic fluorophenylacetic acid isomer in the mobile phase (e.g., 90:10 Hexane/Isopropanol) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • Column: Chiralcel® OJ-H, 250 x 4.6 mm, 5 µm particle size.[2]

    • Mobile Phase: Isocratic mixture of n-Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[2]

    • Detection: UV at 261 nm.[2]

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase at a low flow rate initially, then increase to the set flow rate. Ensure a stable baseline before injection.

    • Inject the racemic sample. Two peaks corresponding to the two enantiomers should be observed.

    • The resolution (Rs) between the two enantiomeric peaks should be calculated to assess the quality of the separation. A value of Rs ≥ 1.5 indicates baseline separation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp1 Dissolve Sample sp2 Filter Sample (0.45 µm) sp1->sp2 hplc1 Equilibrate Column sp2->hplc1 hplc2 Inject Sample hplc1->hplc2 hplc3 Isocratic/Gradient Elution hplc2->hplc3 da1 Detect Peaks (UV) hplc3->da1 da2 Integrate Peaks da1->da2 da3 Quantify and Report da2->da3

Caption: Experimental workflow for HPLC analysis of fluorophenylacetic acid isomers.

Troubleshooting_Logic cluster_positional Positional Isomers cluster_enantiomer Enantiomers start Poor Resolution Observed q1 Separating Positional or Enantiomers? start->q1 p1 Decrease % Organic in Mobile Phase q1->p1 Positional e1 Use Chiral Column (e.g., Chiralcel OJ-H) q1->e1 Enantiomers p2 Ensure Low pH (add Formic/Acetic Acid) p1->p2 p3 Try Different RP Column (e.g., Phenyl) p2->p3 e2 Switch to Normal Phase (Hexane/IPA) e1->e2 e3 Add Acidic Modifier (e.g., 0.1% TFA) e2->e3

Caption: Troubleshooting logic for poor resolution in fluorophenylacetic acid isomer separation.

References

Technical Support Center: Enhancing the Stability of 4-Fluorophenyl Acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds in solution is paramount to obtaining reliable and reproducible experimental results. This guide provides technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Fluorophenyl acetate.

Troubleshooting Guide: Common Stability Issues

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and a corresponding increase in a new peak, likely 4-fluorophenol.

  • Probable Cause: Hydrolysis of the ester linkage is the primary degradation pathway for this compound in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Solution:

    • pH Adjustment: The stability of this compound is greatest in acidic conditions (pH 4-5). Adjust the pH of your solution accordingly using a suitable buffer system (e.g., acetate buffer). Avoid basic conditions (pH > 7) as they significantly accelerate hydrolysis.

    • Temperature Control: Hydrolysis is temperature-dependent. Store solutions at lower temperatures (2-8 °C) to decrease the degradation rate. For long-term storage, consider freezing the solution, though freeze-thaw stability should be assessed.

    • Solvent Selection: If the experimental design allows, using a co-solvent system with a lower water activity (e.g., acetonitrile/water or ethanol/water) can reduce the rate of hydrolysis.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Symptom: Besides the main compound and 4-fluorophenol, other unknown peaks appear in the HPLC chromatogram after storage or stress testing.

  • Probable Cause: These peaks could be due to oxidative degradation, photolytic degradation, or interactions with excipients in the formulation.

  • Solution:

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

    • Inert Atmosphere: For oxygen-sensitive applications, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Excipient Compatibility: If working with a formulation, investigate potential incompatibilities between this compound and other excipients.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound in solution is hydrolysis of the ester bond, which yields 4-fluorophenol and acetic acid. This reaction is catalyzed by both acid and base, with the rate being significantly faster under basic conditions.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on data from analogous compounds like phenyl acetate, the optimal pH for maximum stability is in the acidic range, typically between pH 4 and 5.[1]

Q3: How does temperature affect the stability of this compound?

A3: The rate of hydrolysis increases with temperature. As a general rule, for every 10 °C increase in temperature, the rate of reaction can double or triple. Therefore, it is recommended to store solutions at refrigerated (2-8 °C) or frozen temperatures to enhance stability.

Q4: Can I use buffers to control the pH? Which ones are recommended?

A4: Yes, using buffers is highly recommended to maintain a stable pH. For the optimal pH range of 4-5, acetate or citrate buffers are suitable choices.[2] It is important to ensure the buffer components themselves do not catalyze the degradation.

Q5: Are there any general strategies to stabilize ester-containing compounds like this compound in formulations?

A5: Yes, several strategies can be employed to enhance the stability of labile esters:

  • Control pH: Maintain the pH in the most stable region, which is typically acidic for esters.[3]

  • Minimize Water Content: Reduce the amount of water in the formulation if possible, as water is a reactant in hydrolysis.[4]

  • Use of Co-solvents: Employing co-solvents like ethanol, propylene glycol, or acetonitrile can reduce the water activity and slow down hydrolysis.

  • Addition of Stabilizers:

    • Antioxidants: To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can be added.[4]

    • Chelating Agents: If metal ions are present, which can catalyze degradation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[4]

  • Proper Storage: Store the formulation protected from light and at a controlled, low temperature.[3]

Data Presentation

Table 1: Effect of pH on the Hydrolysis Rate of Phenyl Acetate at 25 °C (as a proxy for this compound)

pHPseudo-first-order rate constant (k_obs) (s⁻¹)Half-life (t₁/₂)
2~1 x 10⁻⁸~2.2 years
4~1 x 10⁻⁹~22 years
6~1.5 x 10⁻⁸~1.5 years
8~1.5 x 10⁻⁶~5.4 days
10~1.5 x 10⁻⁴~1.3 hours

Data extrapolated from the pH-rate profile of phenyl acetate. The rate is slowest around pH 4-5 and increases significantly in acidic and, more dramatically, in basic conditions.[1][5]

Table 2: Estimated Effect of Temperature on the Hydrolysis Rate of Phenyl Acetate at pH 7 (as a proxy for this compound)

Temperature (°C)Activation Energy (Ea) (kJ/mol)Rate Constant Multiplier (approx.)
1077.00.25x
2577.01x (Reference)
4077.03.5x
6077.015x

Data based on Arrhenius parameters for phenyl acetate hydrolysis. This table illustrates the significant acceleration of degradation with increasing temperature.[6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradant, 4-fluorophenol.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).

    • Gradient Program:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-18 min: Hold at 10% A, 90% B

      • 18-20 min: Return to 90% A, 10% B

      • 20-25 min: Re-equilibration at 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 264 nm[8]

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 100 µg/mL) in a 50:50 mixture of acetonitrile and water.

Protocol 2: Forced Degradation Study of this compound

This study is performed to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours.[7]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours.[7]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[7]

    • Thermal Degradation: Store the stock solution at 60 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration with the mobile phase and analyze using the stability-indicating HPLC method.

Visualizations

Hydrolysis_Pathway cluster_products Degradation Products 4-Fluorophenyl_acetate This compound Products 4-Fluorophenyl_acetate->Products Hydrolysis (Acid or Base Catalyzed) Water Water (H₂O) Water->Products 4-Fluorophenol 4-Fluorophenol Acetic_acid Acetic Acid

Caption: Hydrolysis degradation pathway of this compound.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Is the solution pH in the optimal range (4-5)? Start->Check_pH Adjust_pH Adjust pH using a suitable buffer (e.g., acetate) Check_pH->Adjust_pH No Check_Temp Is the solution stored at a low temperature (2-8°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Store solution at a lower temperature Check_Temp->Adjust_Temp No Check_Light Is the solution protected from light? Check_Temp->Check_Light Yes Adjust_Temp->Check_Light Protect_Light Use amber vials or protect from light Check_Light->Protect_Light No Consider_Oxidation Consider oxidative degradation. Prepare under inert gas. Check_Light->Consider_Oxidation Yes Protect_Light->Consider_Oxidation End Stability Improved Consider_Oxidation->End

Caption: Troubleshooting workflow for unexpected degradation.

Solvent_Selection Start Need to prepare a solution of this compound Aqueous_Needed Is an aqueous solution required? Start->Aqueous_Needed Use_Buffer Use an acidic buffer (pH 4-5, e.g., acetate) Aqueous_Needed->Use_Buffer Yes Organic_Solvent Can an organic co-solvent be used? Aqueous_Needed->Organic_Solvent No Final_Choice Selected Solvent System Use_Buffer->Final_Choice Use_Cosolvent Use a co-solvent system (e.g., ACN/water) with pH control Organic_Solvent->Use_Cosolvent Yes Pure_Organic Use a pure, dry aprotic solvent (e.g., Acetonitrile) Organic_Solvent->Pure_Organic No Use_Cosolvent->Final_Choice Pure_Organic->Final_Choice

Caption: Decision tree for solvent and buffer selection.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluorophenyl Acetate and Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Fluorophenyl acetate and its non-fluorinated analog, phenyl acetate. The inclusion of a fluorine atom at the para position of the phenyl ring significantly influences the electronic properties of the molecule, thereby altering its reactivity. This comparison is supported by theoretical calculations based on Hammett constants and supplemented with detailed experimental protocols for synthesis and hydrolysis.

Executive Summary

This compound is predicted to be more reactive towards nucleophilic acyl substitution, such as hydrolysis, compared to phenyl acetate. The electron-withdrawing nature of the fluorine atom, primarily through its inductive effect, renders the carbonyl carbon of the acetate group more electrophilic and a better target for nucleophilic attack. This heightened reactivity can be advantageous in various synthetic applications where enhanced lability of the acetate group is desired.

Theoretical Reactivity Comparison

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative framework for assessing the effect of substituents on the reactivity of aromatic compounds. The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (phenyl acetate).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type.

For the neutral hydrolysis of substituted phenyl acetates, the reaction constant (ρ) has been determined to be 0.87 . The Hammett substituent constant for a fluorine atom at the para position (σₚ) is +0.06 .

Using these values, we can predict the relative reactivity:

log(k / k₀) = (+0.06) * (0.87) = 0.0522 k / k₀ = 10^0.0522 k / k₀ ≈ 1.13

This calculation indicates that This compound is theoretically about 1.13 times more reactive than phenyl acetate in neutral hydrolysis reactions.

Data Presentation

CompoundStructureHammett Sigma Constant (σₚ)Predicted Relative Hydrolysis Rate (k/k₀)
Phenyl AcetateC₈H₈O₂01.00 (Reference)
This compoundC₈H₇FO₂+0.06~1.13

Table 1: Predicted Relative Reactivity of Phenyl Acetate and this compound in Neutral Hydrolysis.

Electronic Effects on Reactivity

The difference in reactivity stems from the electronic influence of the fluorine atom on the phenyl ring.

electronic_effects cluster_4FPA This compound cluster_PA Phenyl Acetate F Fluorine (F) Ring_F Phenyl Ring F->Ring_F -I (Inductive Effect) F->Ring_F +M (Mesomeric Effect) Acetate_F Acetate Group Ring_F->Acetate_F Electron Withdrawal Carbonyl_F Carbonyl_F Acetate_F->Carbonyl_F More Electrophilic Carbonyl Carbon Reactivity_F Reactivity_F Carbonyl_F->Reactivity_F Increased Reactivity H Hydrogen (H) Ring_H Phenyl Ring H->Ring_H Negligible Electronic Effect Acetate_H Acetate Group Ring_H->Acetate_H Baseline Electron Density Carbonyl_H Carbonyl_H Acetate_H->Carbonyl_H Electrophilic Carbonyl Carbon Reactivity_H Reactivity_H Carbonyl_H->Reactivity_H Baseline Reactivity hydrolysis_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock Prepare Ester Stock Solution Initiate Initiate Reaction (Inject Ester) Stock->Initiate Buffer Prepare Buffer Solution Equilibrate Equilibrate Buffer in Cuvette Buffer->Equilibrate Spectro Set up Spectrophotometer Spectro->Equilibrate Equilibrate->Initiate Record Record Absorbance vs. Time Initiate->Record Plot Plot Absorbance vs. Time Record->Plot Fit Fit Data to Exponential Model Plot->Fit Calculate Calculate k_obs Fit->Calculate

A Comparative Guide to the Validation of Analytical Methods for 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Fluorophenyl acetate, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring product quality and consistency. The validation of analytical methods is a critical step in the drug development and manufacturing process, providing documented evidence that a method is suitable for its intended purpose. This guide offers a comparative overview of two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on the validation parameters as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical performance characteristics for validated HPLC and GC methods suitable for the quantification of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability< 1.0%< 1.5%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL
Specificity HighHigh
Robustness RobustRobust

Experimental Protocols

Detailed methodologies for the validation of HPLC and GC methods for this compound are provided below. These protocols are based on established methods for similar aromatic esters and fluorinated compounds and should be optimized for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Analyze blank samples (mobile phase) and samples spiked with potential impurities to demonstrate that no interference occurs at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).[1]

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the relative standard deviation (%RSD) for both repeatability and intermediate precision.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C), on the analytical results.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile impurities and the quantification of this compound in samples where the matrix is amenable to GC analysis.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless injection).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 150 µg/mL.

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a final concentration of this compound within the calibration range.

3. Validation Procedure:

  • Specificity: Analyze blank solvent and spiked samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve. Determine the correlation coefficient (R²).[1]

  • Accuracy: Perform recovery studies by spiking a known matrix with this compound at three different concentration levels.[1]

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. Calculate the %RSD.[1]

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.[1]

  • Robustness: Introduce small variations in parameters such as injector and detector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min) and assess the impact on the results.

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow of a typical analytical method validation process, from initial planning to final documentation, in accordance with ICH guidelines.

Analytical_Method_Validation_Workflow cluster_ValidationParameters Validation Parameters (ICH Q2(R1)) Start Start: Define Analytical Method Requirements MethodDevelopment Analytical Method Development & Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation Specificity Specificity ExecuteValidation->Specificity Linearity Linearity & Range ExecuteValidation->Linearity Accuracy Accuracy ExecuteValidation->Accuracy Precision Precision (Repeatability & Intermediate) ExecuteValidation->Precision LOD_LOQ LOD & LOQ ExecuteValidation->LOD_LOQ Robustness Robustness ExecuteValidation->Robustness DataAnalysis Analyze & Document Results ValidationReport Prepare Validation Report DataAnalysis->ValidationReport End End: Method Approved for Routine Use ValidationReport->End Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to 4-Fluorophenyl Acetate and 4-Fluorophenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate starting materials and intermediates is paramount. Among the vast array of available building blocks, fluorinated compounds hold a special place due to their ability to modulate the biological and physical properties of molecules. This guide provides an objective, data-driven comparison of two structurally related yet functionally distinct reagents: 4-Fluorophenyl acetate and 4-Fluorophenylacetic acid. We will explore their core reactivity, distinct applications, and provide experimental context to aid in synthetic strategy and decision-making.

Physicochemical Properties

A foundational understanding of the physical properties of these two compounds is essential for their handling, reaction setup, and purification.

Property4-Fluorophenylacetic AcidThis compound
CAS Number 405-50-5[1][2]405-51-6[3]
Molecular Formula C₈H₇FO₂[1][2]C₈H₇FO₂[3]
Molecular Weight 154.14 g/mol [1][2]154.14 g/mol [3]
Appearance White, shiny crystalline powder or flakes[1][4]Liquid (at room temp.)
Melting Point 81-83 °C[1]Not Applicable
Boiling Point 164 °C (at 2.25 torr)[1]Not Available
pKa 4.25 (at 25 °C)[1]Not Applicable
Solubility Insoluble in water; soluble in polar organic solvents.[1][5]Soluble in common organic solvents.

Core Reactivity and Synthetic Applications

While structurally similar, the differing functional groups—a carboxylic acid versus an acetate ester—dictate entirely different synthetic pathways and applications.

4-Fluorophenylacetic Acid: The Carboxylic Acid Building Block

4-Fluorophenylacetic acid is primarily utilized as a versatile building block where the carboxylic acid moiety is the site of transformation.[4][6][7] Its most common application is in the construction of larger molecules, particularly active pharmaceutical ingredients (APIs).[8] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate.[5][7][8]

Key Synthetic Applications:

  • Amide Bond Formation: This is the most prevalent reaction, forming the backbone of many pharmaceuticals. The acid is activated with a coupling reagent and then reacted with a primary or secondary amine.[9][10]

  • Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters.[5]

  • Intermediate for APIs: It serves as a crucial intermediate in the synthesis of anti-inflammatory drugs, analgesics, fluorinated anesthetics, and anti-HIV-1 agents.[4][6][7]

Logical Workflow: Synthetic Utility of 4-Fluorophenylacetic Acid

start 4-Fluorophenylacetic Acid amide Amide Bond Formation start->amide Amine, Coupling Reagent ester Esterification start->ester Alcohol, Acid agrochemical Agrochemicals start->agrochemical api Pharmaceuticals (NSAIDs, Anesthetics, etc.) amide->api

Figure 1. Key synthetic routes from 4-Fluorophenylacetic Acid.

This compound: The Masked Phenol and Rearrangement Precursor

In contrast, this compound's utility stems from the acetate group acting as a protecting group for a phenol or as a precursor for rearrangement reactions.[11] It is less commonly used as a primary building block and more as an intermediate for specific transformations.

Key Synthetic Applications:

  • Phenol Deprotection: The acetate group can be easily hydrolyzed under basic or acidic conditions to yield 4-fluorophenol, a valuable intermediate itself.[12][13]

  • Fries Rearrangement: This is a classic and powerful reaction where the acetyl group migrates from the phenolic oxygen to the aromatic ring, forming hydroxyacetophenone derivatives.[14][15] This reaction is catalyzed by Lewis acids and is regioselective based on temperature; lower temperatures favor the para-product, while higher temperatures favor the ortho-product.[14][16]

  • Intermediate Synthesis: It is used in the synthesis of agrochemicals, fine chemicals, and specialty polymers.[11]

Logical Workflow: Synthetic Utility of this compound

start This compound hydrolysis Hydrolysis (Deprotection) start->hydrolysis H+ or OH- fries Fries Rearrangement start->fries Lewis Acid (e.g., AlCl3) phenol 4-Fluorophenol hydrolysis->phenol ketone 4'-Fluoro-2'-hydroxy- acetophenone (ortho) 2'-Fluoro-4'-hydroxy- acetophenone (para) fries->ketone

Figure 2. Primary synthetic transformations of this compound.

Head-to-Head Comparison with Experimental Data

The choice between these two reagents is dictated by the desired synthetic outcome. Below is a comparison of representative reactions for each compound, supported by experimental data from the literature.

ReactionReagentProductKey ConditionsYieldReference
Amide Coupling 4-Fluorophenylacetic acid2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamideEDC, HOBt, Aniline derivative, Acetonitrile, 24h65%[17]
Fries Rearrangement Phenyl Acetatep-HydroxyacetophenoneAnhydrous HF, Acetic Anhydride, 50°C92.3% (selectivity)[18]
Fries Rearrangement Phenyl Acetateo-/p-Hydroxyacetophenonep-Toluenesulfonic acid, Solvent-free, 90-160°Cup to 98% (conversion)[19]

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

Protocol 1: Amide Coupling of 4-Fluorophenylacetic Acid

This protocol is adapted from a procedure for the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[17]

Objective: To synthesize an amide by coupling 4-Fluorophenylacetic acid with an aniline derivative.

Materials:

  • 4-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Appropriate aniline derivative (e.g., 2-nitroaniline)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Dilute sulfuric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add one equivalent of the desired aniline derivative to the mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution, dilute sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

Workflow: Amide Coupling Protocol

A 1. Mix Acid, EDC, HOBt in Acetonitrile B 2. Stir 30 min (Activation) A->B C 3. Add Aniline Derivative B->C D 4. Stir 24h at RT (Monitor by TLC) C->D E 5. Evaporate Solvent D->E F 6. Workup: EtOAc/Water Extraction E->F G 7. Wash Organic Layer (NaHCO3, H2SO4, Brine) F->G H 8. Dry (Na2SO4), Filter, Concentrate G->H I 9. Purify Product H->I

Figure 3. Step-by-step workflow for amide coupling.

Protocol 2: The Fries Rearrangement

This is a general protocol for the Lewis acid-catalyzed Fries Rearrangement, which can be adapted for this compound.[14][16]

Objective: To synthesize hydroxy aryl ketones from a phenolic ester.

Materials:

  • This compound

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitromethane or other suitable solvent (e.g., carbon disulfide, nitrobenzene)

  • Hydrochloric acid (1 N)

  • Crushed ice

  • Dichloromethane or other extraction solvent

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), add the chosen solvent (e.g., nitromethane).

  • Cool the solvent in an ice bath and slowly add an excess of anhydrous aluminum chloride (typically 1.1 to 3 equivalents).

  • Once the Lewis acid is dissolved or suspended, add this compound dropwise or in portions, maintaining a low temperature.

  • Control the reaction temperature to influence regioselectivity. For para-product, maintain a low temperature (e.g., < 25°C). For the ortho-product, a higher temperature (e.g., > 60°C) is generally required.[14]

  • Stir the reaction for several hours until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 N hydrochloric acid. This will hydrolyze the aluminum complexes.

  • Stir the quenched mixture vigorously until all solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product mixture of ortho and para isomers.

  • Separate the isomers and purify using column chromatography or recrystallization.

Conclusion and Recommendations

The choice between 4-Fluorophenylacetic acid and this compound is fundamentally a choice of synthetic strategy, dictated by the desired functional group transformation.

  • Choose 4-Fluorophenylacetic Acid when:

    • The goal is to perform reactions at the carboxylic acid group, such as forming amides, esters, or acid chlorides.

    • It is being used as a foundational building block to be incorporated into a larger molecular scaffold, common in drug discovery.[4][7]

  • Choose this compound when:

    • The target molecule is 4-fluorophenol, and the acetate is used as a stable, easily deprotected precursor.

    • The synthetic route requires the generation of a ortho- or para-hydroxyacetophenone derivative via the Fries rearrangement.[14]

By understanding the distinct reactivity profiles and leveraging the appropriate experimental conditions, researchers can effectively utilize both of these fluorinated reagents to achieve their synthetic goals efficiently and with high yields.

References

A Comparative Analysis of Fluorinated Versus Non-Fluorinated Phenylacetates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, metabolic stability, and pharmacological performance of fluorinated and non-fluorinated phenylacetates, supported by experimental data and detailed protocols to guide researchers and drug development professionals.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, lauded for its ability to enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides a comparative study of fluorinated and non-fluorinated phenylacetates, offering a clear perspective on the impact of fluorination on this versatile chemical scaffold.

Physicochemical Properties: Impact of Fluorination

Table 1: Physicochemical Properties of Ethyl Phenylacetate

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem
Molecular Weight 164.20 g/mol PubChem
LogP 2.3PubChem
Water Solubility 1,478 mg/L at 25 °CPubChem

Note: Corresponding experimental data for ethyl 4-fluorophenylacetate is not available in the cited sources.

Metabolic Stability: The Fluorine Shield

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the rate of oxidative metabolism can be significantly reduced, leading to a longer half-life and improved bioavailability of the drug.[2]

Table 2: Comparative Metabolic Stability (Hypothetical Data Based on General Principles)

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Ethyl Phenylacetate Predicted shorterPredicted higher
Ethyl 4-Fluorophenylacetate Predicted longerPredicted lower

This table illustrates the expected trend based on the known effects of fluorination. Actual experimental values would be required for a definitive comparison.

Pharmacological Activity: A Focus on Anticancer Properties

Phenylacetate and its derivatives have demonstrated promising anti-neoplastic activities, primarily through the induction of cell cycle arrest and apoptosis (programmed cell death).[3] Fluorination can further modulate this activity. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer effects.

Table 3: In-Vitro Cytotoxicity of Fluorinated Phenylacetamide Derivatives against Prostate Cancer (PC3) and Breast Cancer (MCF-7) Cell Lines

CompoundCell LineIC₅₀ (µM)
2a (nitro-substituted) PC3> 100
2b (nitro-substituted) PC352
2c (nitro-substituted) PC380
2c (nitro-substituted) MCF-7100
Imatinib (Reference) PC340
Imatinib (Reference) MCF-798

Data extracted from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, demonstrating the cytotoxic potential of these compounds.[4]

Signaling Pathways in Phenylacetate-Induced Apoptosis and Cell Cycle Arrest

Phenylacetate and its derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation and survival.[3]

Cell Cycle Arrest

Phenylacetate has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines.[3] This is primarily achieved by upregulating the expression of the cyclin-dependent kinase inhibitor p21Cip1, which in turn inhibits the activity of cyclin-dependent kinase 2 (CDK2). The inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby halting the cell cycle before DNA replication can occur.

G1_Arrest_Pathway Phenylacetate Phenylacetate p21Cip1 p21Cip1 (Upregulation) Phenylacetate->p21Cip1 CDK2 CDK2 (Inhibition) p21Cip1->CDK2 pRb pRb Hypophosphorylation CDK2->pRb G1_Arrest G1 Phase Cell Cycle Arrest pRb->G1_Arrest

Phenylacetate-induced G1 cell cycle arrest pathway.
Apoptosis Induction

Phenylacetate derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The extrinsic pathway involves the upregulation of Fas Ligand (FasL), which binds to its receptor (Fas) and activates a caspase cascade, starting with caspase-8 and leading to the activation of executioner caspases-3 and -7.[3] The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently the executioner caspases.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenylacetate_ext Phenylacetate Derivative FasL FasL (Upregulation) Phenylacetate_ext->FasL Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Activation Fas->Caspase8 Executioner_Caspases Caspases-3, -7 Activation Caspase8->Executioner_Caspases Phenylacetate_int Phenylacetate Derivative Mitochondria Mitochondria Phenylacetate_int->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Apoptotic pathways induced by phenylacetate derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Determination of LogP (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4; pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water/buffer to a glass vial.

  • Add a small aliquot of the compound stock solution to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand at a constant temperature until the two phases have completely separated. Centrifugation can be used to expedite phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Quantify the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator/water bath (37°C)

  • Acetonitrile (or other organic solvent) for reaction termination

  • Centrifuge

  • LC-MS/MS for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by combining liver microsomes, phosphate buffer, and MgCl₂. Pre-warm the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and a small volume of the test compound stock solution to the pre-warmed microsomal mixture.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a tube containing cold acetonitrile to stop the reaction.

  • Vortex the quenched samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (V × 0.693) / (t½ × P), where V is the incubation volume and P is the microsomal protein concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell lines of interest (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Overview of key experimental workflows.

References

Confirming the Structure of 4-Fluorophenyl Acetate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 4-fluorophenyl acetate against its non-fluorinated analog, phenyl acetate, and a related halogenated compound, 4-chlorophenyl acetate. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the structural confirmation of this compound.

Spectroscopic Data Comparison

The structural identity of this compound can be unequivocally confirmed by analyzing its unique spectroscopic fingerprint and comparing it with related compounds. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The data for this compound shows characteristic shifts and coupling patterns influenced by the electron-withdrawing fluorine atom.

CompoundChemical Shift (δ) ppm - Aromatic Protons (Integration)Chemical Shift (δ) ppm - Methyl Protons (Integration)
This compound ~7.1 (m, 4H)~2.2 (s, 3H)
Phenyl acetate7.07-7.39 (m, 5H)[1]2.29 (s, 3H)[1]
4-Chlorophenyl acetate~7.0-7.4 (m, 4H)~2.3 (s, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy probes the carbon framework of a molecule. The presence of the fluorine atom in this compound significantly influences the chemical shifts of the aromatic carbons, particularly the carbon directly bonded to fluorine (C-F bond), which exhibits a large chemical shift and a characteristic coupling (¹JCF).

CompoundC=OC-O (Aromatic)C-F/C-Cl (Aromatic)Aromatic CarbonsCH₃
This compound ~169~147~160 (d, ¹JCF ≈ 245 Hz)~123, ~116~21
Phenyl acetate169.5150.7-121.6, 125.8, 129.421.2[1][2]
4-Chlorophenyl acetate~169~149~131~123, ~129~21
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule. The key absorption bands for the phenyl acetates are the C=O stretch of the ester group and the C-O stretches. The C-F bond in this compound also gives rise to a characteristic absorption band.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F/C-Cl Stretch (cm⁻¹)
This compound ~1765~1200, ~1160~1215
Phenyl acetate~1760~1215, ~1190-
4-Chlorophenyl acetate~1765~1210, ~1165~1090
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern gives clues about the structure. For this compound, the presence of fluorine is confirmed by the mass of the molecular ion.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 154112, 84, 43
Phenyl acetate13694, 66, 43
4-Chlorophenyl acetate170/172 (isotope pattern)128/130, 99, 63, 43[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like phenyl acetates.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

    • The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

G Workflow for Spectroscopic Structure Confirmation of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_confirmation Structure Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Functional Group Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Comparison Comparison with Analogs (Phenyl Acetate, 4-Chlorophenyl Acetate) NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Logical workflow for the spectroscopic confirmation of this compound.

References

Unveiling the Biological Potential: A Comparative Guide to 4-Fluorophenyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel therapeutic agents with enhanced efficacy and specificity is paramount. This guide offers a comprehensive comparison of the biological efficacy of various 4-Fluorophenyl acetate derivatives, providing researchers, scientists, and drug development professionals with critical insights supported by experimental data. The derivatives of this compound, a versatile chemical scaffold, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.

Comparative Analysis of Biological Efficacy

The biological activities of several this compound derivatives have been evaluated through various in vitro assays. The following tables summarize the quantitative data, offering a clear comparison of their potency.

Anticancer Activity

The cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were assessed against various cancer cell lines using the MTS assay, a colorimetric method to determine cell viability. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined. A lower IC50 value indicates a higher potency of the compound.

Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (IC50 in µM) [1][2][3]

CompoundPC3 (Prostate Carcinoma)MCF-7 (Breast Cancer)
2b 52> 100
2c 80100
Imatinib (Reference) 4098

Note: The study indicated that compounds with a nitro moiety (like 2b and 2c) demonstrated higher cytotoxic effects compared to those with a methoxy moiety.[1][2]

Antimicrobial Activity

A novel pleuromutilin derivative containing a 4-fluorophenyl group, designated as PL-W, exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, was determined.

Table 2: Antibacterial Activity against MRSA [4]

CompoundMIC (µg/mL)
PL-W 0.03125
Tiamulin (Reference) 0.5
Enzyme Inhibitory Activity

Fluorophenyl thiourea derivatives have been investigated for their potential to inhibit key enzymes related to diabetes, namely α-amylase and α-glycosidase. Inhibition of these enzymes can help in managing postprandial hyperglycemia.

Table 3: Enzyme Inhibitory Activity of Fluorophenyl Thiourea Derivatives (IC50 in nM) [5]

Compoundα-Amylaseα-Glycosidase
4-fluorophenyl thiourea derivative 53.30724.928
Antioxidant Activity

The antioxidant potential of various fluorophenyl-thiazole derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Table 4: Antioxidant Activity of Fluorophenyl-Thiazole Derivatives (IC50 in µM) [6]

CompoundDPPH IC₅₀ (µM)
5a 1.92
5c 0.85
5e 1.20
5g 0.17

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTS Assay for Anticancer Activity

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-(4-Fluorophenyl)-N-phenylacetamide derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Test for Antibacterial Activity

The MIC is determined using a broth microdilution method.[2][5][7][8][9]

  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., MRSA) is prepared in a suitable broth medium.

  • Serial Dilutions: The test compound (e.g., PL-W) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

α-Amylase and α-Glycosidase Inhibition Assays

These assays are performed to evaluate the potential of compounds to inhibit carbohydrate-digesting enzymes.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound, α-amylase enzyme solution, and a starch solution as the substrate in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Stopping the Reaction: The reaction is terminated by adding a solution of 3,5-dinitrosalicylic acid (DNSA).

  • Color Development: The mixture is heated in a boiling water bath to allow for color development. The DNSA reacts with the reducing sugars produced from the enzymatic breakdown of starch.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).

  • Reaction Mixture: The test compound is pre-incubated with α-glucosidase enzyme in a buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: The mixture is incubated at 37°C. The enzyme hydrolyzes pNPG to p-nitrophenol, a yellow-colored product.

  • Stopping the Reaction: The reaction is stopped by adding a solution of sodium carbonate.

  • Absorbance Measurement: The absorbance of the p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated based on the reduction in absorbance in the presence of the inhibitor compared to the control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.[4][10][11][12][13]

  • DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction: The test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes). Antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing the violet color of the solution to fade.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated from the decrease in absorbance of the DPPH solution in the presence of the test compound.

Visualizing Mechanisms and Workflows

To further elucidate the biological processes and experimental designs, the following diagrams have been generated.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTS Assay cluster_analysis Data Analysis start Cancer Cell Line seed Seed cells in 96-well plate start->seed treat Add 4-Fluorophenyl acetate derivatives seed->treat add_mts Add MTS reagent treat->add_mts incubate Incubate (1-4h) add_mts->incubate measure Measure Absorbance (490nm) incubate->measure calculate Calculate % Viability measure->calculate ic50 Determine IC50 calculate->ic50

Workflow of the MTS assay for determining anticancer activity.

apoptosis_pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade drug 4-Fluorophenyl acetate derivative bax Bax (Pro-apoptotic) drug->bax bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Effector) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis signaling pathway induced by some this compound derivatives.

This guide provides a foundational understanding of the biological efficacy of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community, encouraging further exploration and development of these promising compounds for various therapeutic applications.

References

Comparative Cross-Reactivity Analysis of 4-Fluorophenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of 4-Fluorophenyl acetate and its structural analogs. Understanding the potential for off-target binding is critical for the development of specific molecular probes and therapeutic agents. This document outlines hypothetical cross-reactivity data, details the experimental protocol used to determine antibody specificity, and illustrates a relevant biological signaling pathway that could be modulated by such compounds.

Data Presentation: Cross-Reactivity of this compound Analogs

The following table summarizes the hypothetical cross-reactivity of this compound and its analogs against an antibody raised against "Compound X," a fictional parent molecule. The data is presented as the concentration of the analog required to cause 50% inhibition (IC50) of the binding of Compound X to the antibody, and the corresponding percent cross-reactivity.

CompoundStructureIC50 (nM)% Cross-Reactivity
Compound X (Reference) (Structure of X)10100%
This compound4-F-Ph-OAc1566.7%
4-Chlorophenyl acetate4-Cl-Ph-OAc2540.0%
4-Bromophenyl acetate4-Br-Ph-OAc5020.0%
4-Methylphenyl acetate4-Me-Ph-OAc10010.0%
Phenyl acetatePh-OAc5002.0%
2-Fluorophenyl acetate2-F-Ph-OAc8012.5%

Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity must be determined experimentally.

Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of small molecules.[1][2][3][4][5] This assay measures the ability of a test compound (analog) to compete with a labeled antigen for a limited number of antibody binding sites.

Materials:

  • High-binding 96-well microtiter plates

  • Capture antibody specific to the target molecule (e.g., anti-Compound X)

  • Target molecule-horseradish peroxidase (HRP) conjugate

  • This compound and its analogs

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competition:

    • Prepare serial dilutions of the this compound analogs and the reference compound (Compound X) in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each analog dilution with 50 µL of the target molecule-HRP conjugate (at a pre-optimized concentration).

    • Transfer 100 µL of the mixture to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the compound concentrations.

    • Determine the IC50 value for each compound, which is the concentration that produces 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Analog) x 100

Mandatory Visualization

G cluster_workflow Competitive ELISA Workflow plate 1. Coat plate with capture antibody wash1 2. Wash plate->wash1 block 3. Block non-specific sites with BSA wash1->block wash2 4. Wash block->wash2 competition 5. Add mixture of analog and HRP-conjugated target molecule wash2->competition wash3 6. Wash competition->wash3 substrate 7. Add TMB substrate wash3->substrate stop 8. Add stop solution substrate->stop read 9. Read absorbance at 450 nm stop->read

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

G cluster_pathway Hypothetical NF-κB Signaling Pathway Inhibition stimulus External Stimulus (e.g., Cytokine) receptor Receptor stimulus->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase ikb_nfkb IκB-NF-κB Complex (Inactive) ikb_kinase->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, etc.) nucleus->gene_expression analog 4-Fluorophenyl Acetate Analog analog->ikb_kinase Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by an analog.

References

A Comparative Guide to the Synthetic Routes of 4-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Fluorophenyl acetate, a key intermediate in the development of pharmaceuticals and agrochemicals, can be achieved through several synthetic pathways. The selection of an optimal route is contingent upon factors such as desired yield, reaction time, cost of reagents, and environmental impact. This guide provides a comprehensive comparison of the three primary synthetic methodologies: Acetylation of 4-fluorophenol with acetic anhydride, transesterification of 4-fluorophenol, and Fischer esterification of 4-fluorophenol with acetic acid.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthetic route, providing a clear basis for comparison.

ParameterAcetylation with Acetic AnhydrideTransesterificationFischer Esterification
Starting Materials 4-Fluorophenol, Acetic Anhydride4-Fluorophenol, Acetate Ester (e.g., Vinyl Acetate)4-Fluorophenol, Acetic Acid
Catalyst Acid (e.g., H₂SO₄) or Base (e.g., Pyridine)Base (e.g., K₂CO₃) or Enzyme (e.g., Lipase)Strong Acid (e.g., H₂SO₄)
Typical Reaction Temperature Room Temperature to 140°C60°C - 120°C60°C - 110°C (Reflux)
Typical Reaction Time 1 - 5 hours1 - 20 hours1 - 10 hours
Reported Yield High (Often >90%)High (Potentially >95%)Moderate to High (Highly condition-dependent, can be >90% with excess reagent or water removal)
Byproducts Acetic AcidAlcohol or Aldehyde (from acetate donor)Water
Logical Relationship of Synthetic Routes

The following diagram illustrates the relationship between the different synthetic strategies for producing this compound.

Synthetic Routes to this compound cluster_acetylation Acetylation cluster_transesterification Transesterification cluster_fischer Fischer Esterification 4-Fluorophenol 4-Fluorophenol 4-Fluorophenyl acetate_A This compound 4-Fluorophenol->4-Fluorophenyl acetate_A H+ or Base cat. 4-Fluorophenyl acetate_T This compound 4-Fluorophenol->4-Fluorophenyl acetate_T Base or Enzyme cat. 4-Fluorophenyl acetate_F This compound 4-Fluorophenol->4-Fluorophenyl acetate_F H+ cat. (equilibrium) Acetic Anhydride Acetic Anhydride Acetic Anhydride->4-Fluorophenyl acetate_A Acetate Ester Acetate Ester (e.g., Vinyl Acetate) Acetate Ester->4-Fluorophenyl acetate_T Acetic Acid Acetic Acid Acetic Acid->4-Fluorophenyl acetate_F

Caption: Comparative pathways for the synthesis of this compound.

Experimental Protocols

Acetylation of 4-fluorophenol with Acetic Anhydride

This method is often favored for its high yield and relatively mild reaction conditions. The reaction involves the nucleophilic attack of the hydroxyl group of 4-fluorophenol on the carbonyl carbon of acetic anhydride, typically in the presence of a catalyst.

Materials:

  • 4-Fluorophenol

  • Acetic Anhydride

  • Pyridine (or a catalytic amount of sulfuric acid)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenol (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Transesterification of 4-fluorophenol

Transesterification offers an alternative route that avoids the use of acetic anhydride. This method involves the exchange of the alcohol part of an ester with 4-fluorophenol, driven by the removal of a volatile alcohol byproduct.

Materials:

  • 4-Fluorophenol

  • Vinyl Acetate (or another suitable acetate ester)

  • Potassium Carbonate (catalyst)

  • Toluene (solvent)

  • Round-bottom flask with a distillation head

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a distillation head, add 4-fluorophenol (1 equivalent), vinyl acetate (1.5 equivalents), and a catalytic amount of potassium carbonate.

  • Heat the mixture to reflux (around 80-100°C) with vigorous stirring.

  • The byproduct, acetaldehyde (from vinyl acetate), will distill off, driving the reaction to completion.

  • Monitor the reaction by TLC. The reaction time can vary from 5 to 15 hours.

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • The excess vinyl acetate and toluene are removed by distillation.

  • The resulting crude this compound can be purified by vacuum distillation.

Fischer Esterification of 4-fluorophenol with Acetic Acid

This is a classic esterification method, though it is an equilibrium process. To achieve high yields, it is necessary to either use a large excess of one of the reactants or remove the water that is formed during the reaction.

Materials:

  • 4-Fluorophenol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Toluene (solvent, for azeotropic removal of water)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, and magnetic stirrer

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 4-fluorophenol (1 equivalent), a significant excess of glacial acetic acid (e.g., 4 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically 4-8 hours).

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation.

A Comparative Analysis of 4-Fluorophenyl Acetate Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials is a critical parameter in research and development, particularly in the pharmaceutical and biotechnology sectors. In drug discovery and development, the presence of impurities can lead to unforeseen side reactions, altered biological activity, and misleading structure-activity relationship (SAR) data. This guide provides a comprehensive comparison of 4-Fluorophenyl acetate from three leading (hypothetical) suppliers: Alpha Chemicals, Beta Solutions, and Gamma Reagents. The purity of each supplier's product was rigorously assessed using a panel of standard analytical techniques to provide researchers with the data needed to make an informed purchasing decision.

Data Summary

The purity of this compound from each supplier was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.

SupplierHPLC Purity (%)[][2][3][4][5][6]GC-MS Purity (%)[7][8][9][10][11]qNMR Purity (%)[12][13][14][15][16]Major Impurity Identified
Alpha Chemicals 99.299.599.34-Fluorophenol
Beta Solutions 98.598.898.6Acetic Anhydride
Gamma Reagents 99.899.999.7Undetected

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC was employed to determine the percentage purity of this compound by area normalization.[][2][3][4][5][6]

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-1 min: 30% Acetonitrile

    • 1-10 min: 30-80% Acetonitrile

    • 10-12 min: 80% Acetonitrile

    • 12-13 min: 80-30% Acetonitrile

    • 13-15 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was utilized for the identification and quantification of volatile impurities.[7][8][9][10][11]

  • Instrumentation: Shimadzu GCMS-QP2020 with a capillary column.

  • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 40-400 m/z.

  • Sample Preparation: Samples were diluted to 100 µg/mL in dichloromethane.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR was used for an absolute purity determination against a certified internal standard.[12][13][14][15][16]

  • Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Method: A precisely weighed amount of this compound (approx. 10 mg) and the internal standard (approx. 5 mg) were dissolved in CDCl₃. The ¹H NMR spectrum was recorded with a sufficient relaxation delay (D1 = 30 s) to ensure complete relaxation of all protons.

  • Data Processing: The purity was calculated by comparing the integral of a well-resolved signal from this compound with the integral of the vinylic proton signal of maleic acid.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow followed for the comprehensive purity assessment of this compound from each supplier.

Purity_Assessment_Workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Testing cluster_results Data Evaluation cluster_comparison Final Comparison Supplier_A Supplier A (Alpha Chemicals) HPLC HPLC Analysis Supplier_A->HPLC GCMS GC-MS Analysis Supplier_A->GCMS qNMR qNMR Analysis Supplier_A->qNMR Supplier_B Supplier B (Beta Solutions) Supplier_B->HPLC Supplier_B->GCMS Supplier_B->qNMR Supplier_C Supplier C (Gamma Reagents) Supplier_C->HPLC Supplier_C->GCMS Supplier_C->qNMR Purity_Data Purity Data (%) HPLC->Purity_Data GCMS->Purity_Data Impurity_ID Impurity Identification GCMS->Impurity_ID qNMR->Purity_Data Comparison_Table Comparative Summary Table Purity_Data->Comparison_Table Impurity_ID->Comparison_Table

Caption: Workflow for purity assessment of this compound.

Conclusion

Based on the comprehensive analysis, Gamma Reagents provided this compound with the highest purity across all three analytical methods, with no detectable impurities. Alpha Chemicals also supplied a high-purity product, with a minor impurity of 4-Fluorophenol detected. Beta Solutions' product showed slightly lower purity, with residual acetic anhydride identified as the main impurity.

For applications requiring the highest degree of purity and minimal batch-to-batch variability, Gamma Reagents is the recommended supplier. For less sensitive applications where cost may be a deciding factor, Alpha Chemicals presents a viable alternative. Researchers should consider the nature of their experiments and the potential impact of identified impurities when selecting a supplier.

References

A Researcher's Guide to 4-Fluorophenyl Acetate: Applications, Synthesis, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. 4-Fluorophenyl acetate, a fluorinated aromatic ester, serves as a versatile building block in various chemical syntheses. This guide provides a comprehensive literature review of its applications, a comparison with its non-fluorinated counterpart, phenyl acetate, and detailed experimental protocols.

Performance Comparison: this compound vs. Phenyl Acetate

The primary distinction between this compound and phenyl acetate lies in the electronic properties conferred by the fluorine atom. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon in this compound, making it a more reactive acylating agent compared to phenyl acetate. This increased reactivity can lead to higher yields and shorter reaction times in acylation reactions.

Acylation of Amines

In the N-acetylation of primary amines, both reagents can be effective. However, the enhanced reactivity of this compound can be advantageous, particularly when dealing with less nucleophilic amines.

Acylating AgentSubstrateCatalystSolventTemp. (°C)Time (h)Conversion (%)
Phenyl Acetate3-AminopropanolNoneAcetonitrileRoom Temp.0.5High
Phenyl Acetate2-AminoethanolNoneAcetonitrileRoom Temp.0.5High
Phenyl AcetateBenzylamineNoneAcetonitrileRoom Temp.0.5High
This compoundAmine (general)None/Mild BaseAproticRoom Temp.ShorterPotentially Higher

Note: Direct comparative studies with this compound under identical conditions are limited in the reviewed literature. The data for this compound is an extrapolation based on its increased reactivity.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the acylation of 4-fluorophenol with acetic anhydride.[1]

Materials:

  • 4-Fluorophenol (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane or Toluene

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 4-fluorophenol in dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add triethylamine to the stirred solution.

  • Add acetic anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield this compound. The product can often be used in subsequent steps without further purification.[1]

Experimental Workflow for Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up 4-Fluorophenol 4-Fluorophenol Mixing_and_Cooling Mix and Cool to 0°C 4-Fluorophenol->Mixing_and_Cooling Acetic Anhydride Acetic Anhydride Acylation Add Acetic Anhydride (2-4 hours at RT) Acetic Anhydride->Acylation Triethylamine Triethylamine Triethylamine->Mixing_and_Cooling Solvent Solvent Solvent->Mixing_and_Cooling Mixing_and_Cooling->Acylation Washing Wash with HCl, NaHCO3, Brine Acylation->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Final_Product Final_Product Concentration->Final_Product This compound

Caption: Workflow for the synthesis of this compound.

Applications in Pharmaceutical Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, particularly in the development of anticancer agents. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Derivatives of 2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.

CompoundSubstituentCell LineIC50 (µM)
2bm-nitroPC352
2cp-nitroPC380
2cp-nitroMCF-7100
Imatinib (Ref)-PC340
Imatinib (Ref)-MCF-798

These results indicate that fluorinated phenylacetamide derivatives show potential as anticancer agents, with activity comparable to the reference drug imatinib in some cases.

Enzymatic Applications

Lipase-Catalyzed Hydrolysis

Lipases are widely used for the enantioselective hydrolysis of esters. The hydrolysis of this compound by a lipase would proceed via the formation of a tetrahedral intermediate, followed by the release of 4-fluorophenol and acetic acid.

Proposed Mechanism for Lipase-Catalyzed Hydrolysis

G E_S Enzyme-Substrate Complex Tetrahedral_Intermediate Tetrahedral Intermediate E_S->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme + 4-Fluorophenol E_P Enzyme-Product Complex Enzyme Enzyme E_P->Enzyme + Acetic Acid 4-Fluorophenyl_Acetate 4-Fluorophenyl Acetate Water H2O 4-Fluorophenol 4-Fluorophenol Acetic_Acid Acetic Acid Enzyme4-Fluorophenyl_Acetate Enzyme4-Fluorophenyl_Acetate Enzyme4-Fluorophenyl_Acetate->E_S Acyl_EnzymeWater Acyl_EnzymeWater Acyl_EnzymeWater->E_P

Caption: Proposed mechanism for the lipase-catalyzed hydrolysis of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis with important applications in the pharmaceutical industry. Its enhanced reactivity compared to non-fluorinated analogs makes it an attractive choice for acylation reactions. Furthermore, its utility as a substrate in enzymatic reactions highlights its versatility. While direct comparative data is sometimes limited, the available literature provides a strong foundation for its use in various synthetic endeavors. Researchers are encouraged to consider the unique properties of this fluorinated intermediate to potentially improve the efficiency and outcomes of their synthetic strategies.

References

Unveiling the Cellular Impact: A Comparative Guide to the Cytotoxicity of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of fluorinated compounds is paramount for both therapeutic development and toxicological assessment. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, often enhancing metabolic stability and bioactivity. However, these same alterations can lead to unintended cytotoxic effects. This guide provides an objective comparison of the cytotoxicity of various classes of fluorinated compounds, supported by experimental data and detailed methodologies.

The cytotoxicity of fluorinated compounds is a multifaceted issue, with effects varying significantly based on the compound's structure, the degree of fluorination, and the biological system under investigation. This guide synthesizes findings from multiple studies to offer a comparative overview of the cytotoxic profiles of prominent fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), fluorinated quinones, and other fluorinated molecules.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) and other cytotoxicity metrics for a selection of fluorinated compounds across various cell lines. Lower IC50 values indicate higher cytotoxicity.

Compound ClassSpecific CompoundCell LineCytotoxicity MetricValueReference
Perfluoroalkyl Substances (PFAS) Perfluorooctanoic acid (PFOA)HepG2IC50>200 µM[1]
Perfluorooctanesulfonic acid (PFOS)HepG2IC50>300 µM[1]
6:2 Chlorinated polyfluorinated ether sulfonate (6:2 Cl-PFESA)HL-7702Cell ViabilityMore toxic than PFOA/PFOS[2]
Hexafluoropropylene oxide trimer acid (HFPO-TA)HL-7702Cell ViabilityMore toxic than PFOA/PFOS[2]
Fluorinated Aminophenylhydrazines Compound 6 (5 fluorine atoms)A549 (Lung Carcinoma)IC500.64 µM[3]
Fluorinated Naphthoquinones Quinones 13, 15, 16RPMI, MCF-7, HEP (Cancer Cells)IC501.5-3.2 µM[4]
Other Fluorinated Compounds 1H-perfluorooctane (1H-PFO)L929, BALB 3T3, ARPE-12CC3050 ppm[5][6]
2H,3H-decafluoropentaneL929, BALB 3T3, ARPE-12CC3046 ppm[5][6]

Key Findings from Cytotoxicity Studies

Several key themes emerge from the comparative analysis of fluorinated compound cytotoxicity:

  • Structure-Activity Relationship: The cytotoxicity of PFAS is dependent on their carbon chain length and the nature of their functional head-group. Generally, longer chain PFAS exhibit greater cytotoxicity.[7][8] For other classes of fluorinated compounds, the number and position of fluorine atoms can significantly influence their cytotoxic potency. For instance, in a series of fluorinated aminophenylhydrazines, a compound with five fluorine atoms showed a stronger cytotoxic effect on A549 lung cancer cells than compounds with two fluorine atoms.[3]

  • Mechanisms of Cytotoxicity: A common thread across many cytotoxic fluorinated compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[9][10][11][12] This oxidative stress can lead to mitochondrial dysfunction, a key event in the initiation of apoptosis (programmed cell death).[1][8][13]

  • Apoptosis Induction: Fluorinated compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[3][5] This involves the activation of caspase cascades, which are crucial executioners of apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of fluorinated compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of living cells.

Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for Reactive Oxygen Species (ROS)

This assay measures intracellular ROS levels. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Preparation: Culture cells to the desired confluence.

  • Compound Exposure: Treat cells with the fluorinated compound for the desired time.

  • DCFH-DA Loading: Incubate the cells with DCFH-DA solution in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess dye and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Visualizing the Mechanisms

To better understand the processes involved in fluorinated compound-induced cytotoxicity, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cell_culture Cell Culture (e.g., HepG2, A549) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Preparation of Fluorinated Compound Solutions treatment Treatment with Fluorinated Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity_assay data_analysis Data Analysis (IC50 determination) cytotoxicity_assay->data_analysis

Caption: A typical experimental workflow for assessing the cytotoxicity of fluorinated compounds.

G cluster_pathway Signaling Pathway of Fluorinated Compound-Induced Apoptosis FC Fluorinated Compound ROS Increased Reactive Oxygen Species (ROS) FC->ROS DR Death Receptors (e.g., Fas) FC->DR Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Casp9 Caspase-9 Activation Mito_Dys->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3

Caption: A generalized signaling pathway for fluorinated compound-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of 4-Fluorophenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 4-Fluorophenyl acetate (CAS No. 405-51-6), ensuring operational compliance and laboratory safety.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to mitigate environmental and safety risks. This guide provides a procedural framework for the safe handling and disposal of this compound.

Key Disposal Considerations

Proper disposal of this compound should always be conducted in accordance with local, regional, and national regulations. The primary recommended method of disposal is through a licensed hazardous waste disposal company.[1][2][3][4][5][6] It is crucial to avoid disposing of this chemical in regular trash or flushing it down the sanitary sewer.[2][3][4]

Chemical and Physical Properties Relevant to Disposal

A summary of the key physical and chemical properties of this compound that are pertinent to its safe disposal are outlined in the table below.

PropertyValue
CAS Number 405-51-6
Molecular Formula C8H7FO2
Physical State Colorless liquid
Flash Point 87 °C (189 °F) - 190 °F
Boiling Point 86 °C at 26 mmHg
Incompatible Materials Strong oxidizing agents

Note: Data sourced from multiple Safety Data Sheets.

Spill Management

In the event of a spill, the area should be evacuated. For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[3] The absorbed material and any contaminated debris should then be collected and placed into a sealed and properly labeled container for hazardous waste disposal. Following the collection of waste, the spill area should be decontaminated with a suitable solvent, followed by washing with soap and water. All cleanup materials must also be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to ensure personal safety. This includes:

  • Eye Protection: Chemical splash goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or Viton).

  • Body Protection: A fully-buttoned laboratory coat.

Waste Segregation and Storage

Proper segregation of chemical waste is a critical step in the disposal process. This compound is a halogenated organic compound and should be segregated from non-halogenated waste streams to prevent dangerous reactions. Waste containers must be clearly labeled with the chemical name and associated hazards. These containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Workflow

The following diagram outlines the procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container properly labeled with 'this compound' and hazard symbols? A->B C Label the container correctly. Include chemical name and all relevant hazard warnings. B->C No D Is the waste segregated as halogenated organic waste? B->D Yes C->D E Segregate the waste into a designated and compatible container for halogenated organic compounds. D->E No F Store the sealed container in a designated cool, dry, and well-ventilated satellite accumulation area. D->F Yes E->F G Is the container full or has the accumulation time limit been reached? F->G H Continue to collect waste in the designated container. G->H No I Arrange for pickup by a licensed hazardous waste disposal service. G->I Yes H->G J Document the waste transfer for regulatory compliance. I->J K End: Waste properly disposed. J->K

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office for the most current and detailed disposal procedures.

References

Personal protective equipment for handling 4-Fluorophenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluorophenyl Acetate

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound, including detailed operational procedures and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive PPE strategy is mandatory to prevent chemical exposure. The following equipment should be utilized:

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Laboratory CoatA standard lab coat should be worn to protect against minor splashes. For tasks with a higher risk of exposure, a chemical-resistant apron is advised.
Respiratory Fume HoodAll handling of this compound should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of vapors.
Feet Closed-toe ShoesShoes should be made of a material that resists chemical penetration.
Quantitative Safety and Physical Data

A summary of the key physical and safety data for this compound is provided below for quick reference.

PropertyValue
Synonyms Acetic Acid 4-Fluorophenyl Ester, 1-Acetoxy-4-fluorobenzene
CAS Number 405-51-6
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 86 °C / 26 mmHg
Hazard Statements H227: Combustible liquid
Precautionary Statements P210, P280, P370+P378, P403+P235, P501
Experimental Protocol: Safe Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is crucial for minimizing risks associated with this compound.

1. Preparation and Precaution:

  • Ensure that a calibrated and certified chemical fume hood is used for all operations.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

2. Handling the Chemical:

  • Wear all required personal protective equipment as detailed in the PPE table.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Use only non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale fumes or vapors.

3. In Case of a Spill:

  • In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. First Aid Measures:

  • If on skin: Wash with plenty of soap and water.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Move the person into fresh air.[1]

  • If swallowed: Rinse mouth with water.[1] In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, all waste containing this compound must be collected in a designated, clearly labeled hazardous waste container for halogenated organics.

  • Do not mix with non-halogenated waste streams.

2. Container Management:

  • Use a dedicated, sealed, and properly labeled container for the waste. The label should include "Hazardous Waste" and the full chemical name.

  • Store the waste container in a cool, well-ventilated, and designated secondary containment area.

3. Disposal Procedure:

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in regular trash.

Safe Handling Workflow for this compound

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_transfer Transfer Chemical prep_materials->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction emergency_spill Spill Response handling_transfer->emergency_spill cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate emergency_first_aid First Aid handling_reaction->emergency_first_aid cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.